molecular formula C13H18ClNO B1395514 3-[2-(Sec-butyl)-4-chlorophenoxy]azetidine CAS No. 1220038-53-8

3-[2-(Sec-butyl)-4-chlorophenoxy]azetidine

Cat. No.: B1395514
CAS No.: 1220038-53-8
M. Wt: 239.74 g/mol
InChI Key: WJJBOCWUEIEOAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-(Sec-butyl)-4-chlorophenoxy]azetidine (CAS 1220038-53-8) is a chemical compound with the molecular formula C13H18ClNO and a molecular weight of 239.74 g/mol . This molecule features an azetidine ring, a four-membered secondary amine known as a strained azaheterocycle, which confers structural rigidity . The azetidine ring is linked via an oxygen atom to a 2-(sec-butyl)-4-chlorobenzene group. This combination of a constrained heterocycle and a lipophilic aromatic substituent makes it a valuable building block in medicinal chemistry and organic synthesis . Azetidine derivatives are of significant interest in pharmaceutical research; for instance, similar compounds have been explored as conformationally constrained analogs in the development of gamma-aminobutyric acid (GABA) uptake inhibitors . The compound requires storage sealed in a dry environment at 2-8°C . This product is intended for research purposes and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

3-(2-butan-2-yl-4-chlorophenoxy)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO/c1-3-9(2)12-6-10(14)4-5-13(12)16-11-7-15-8-11/h4-6,9,11,15H,3,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJJBOCWUEIEOAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=C(C=CC(=C1)Cl)OC2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on the Proposed Synthesis Pathway and Mechanism of 3-[2-(sec-Butyl)-4-chlorophenoxy]azetidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed synthetic pathway for 3-[2-(sec-butyl)-4-chlorophenoxy]azetidine, a novel molecule for which a direct synthesis has not been previously reported. The proposed route is based on well-established organic chemistry principles and analogous reactions found in the scientific literature. This document provides a detailed description of the synthetic strategy, reaction mechanisms, experimental protocols, and expected outcomes.

Proposed Synthetic Pathway Overview

The synthesis of this compound is envisioned to proceed through a three-stage process, as depicted below. The pathway commences with the synthesis of the key intermediate, 2-(sec-butyl)-4-chlorophenol, via a Friedel-Crafts alkylation. This is followed by a nucleophilic substitution reaction to couple the substituted phenol with a protected azetidine core. The final stage involves the deprotection of the azetidine nitrogen to yield the target compound.

Synthesis_Pathway 4-Chlorophenol 4-Chlorophenol Intermediate_1 2-(sec-Butyl)-4-chlorophenol 4-Chlorophenol->Intermediate_1   Friedel-Crafts   Alkylation sec-Butanol sec-Butanol sec-Butanol->Intermediate_1 Intermediate_3 N-Boc-3-[2-(sec-butyl)- 4-chlorophenoxy]azetidine Intermediate_1->Intermediate_3 Williamson Ether Synthesis N-Boc-azetidin-3-ol N-Boc-azetidin-3-ol Intermediate_2 N-Boc-3-iodoazetidine N-Boc-azetidin-3-ol->Intermediate_2 Iodination Intermediate_2->Intermediate_3 Final_Product This compound Intermediate_3->Final_Product N-Boc Deprotection

Caption: Proposed multi-step synthesis of this compound.

Detailed Experimental Protocols

Stage 1: Synthesis of 2-(sec-Butyl)-4-chlorophenol (Friedel-Crafts Alkylation)

This stage involves the acid-catalyzed alkylation of 4-chlorophenol with sec-butanol. The hydroxyl group of the phenol is a strong ortho, para-director, and the bulky sec-butyl group is expected to favor substitution at the less sterically hindered ortho position.

Protocol:

  • To a stirred solution of 4-chlorophenol (1.0 eq) in a suitable solvent (e.g., a non-polar organic solvent like hexane or dichloromethane), add sec-butanol (1.5 eq).

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add a strong acid catalyst, such as concentrated sulfuric acid or a Lewis acid like AlCl₃ (0.2 eq), to the reaction mixture while maintaining the temperature below 10 °C.[1][2][3]

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, quench the reaction by carefully pouring it into ice-water.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate 2-(sec-butyl)-4-chlorophenol.

Stage 2: Synthesis of N-Boc-3-iodoazetidine

This intermediate is prepared from the commercially available N-Boc-azetidin-3-ol.

Protocol:

  • To a solution of N-Boc-azetidin-3-ol (1.0 eq) in an appropriate solvent such as toluene or dichloromethane, add imidazole (1.5 eq) and triphenylphosphine (1.5 eq).[4]

  • Add iodine (1.2 eq) portion-wise to the stirred solution.

  • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and dilute with an organic solvent.

  • Wash the solution with aqueous sodium thiosulfate solution to remove excess iodine, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography to obtain N-Boc-3-iodoazetidine.

Stage 3: Synthesis of N-Boc-3-[2-(sec-butyl)-4-chlorophenoxy]azetidine (Williamson Ether Synthesis)

This key step involves the formation of the ether linkage via an Sₙ2 reaction between the phenoxide of 2-(sec-butyl)-4-chlorophenol and N-Boc-3-iodoazetidine.[5]

Protocol:

  • Dissolve 2-(sec-butyl)-4-chlorophenol (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

  • Add a strong base, such as sodium hydride (NaH, 1.1 eq), portion-wise at 0 °C to form the sodium phenoxide. Stir for 30 minutes at this temperature.

  • Add a solution of N-Boc-3-iodoazetidine (1.2 eq) in the same solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and then heat to 50-70 °C for 12-24 hours, monitoring by TLC.

  • After completion, cool the reaction mixture and quench with water.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with water and brine.

  • Dry, filter, and concentrate the organic phase.

  • Purify the crude product by column chromatography to yield N-Boc-3-[2-(sec-butyl)-4-chlorophenoxy]azetidine.

Alternative to Stage 3: Mitsunobu Reaction

An alternative approach to the Williamson ether synthesis is the Mitsunobu reaction, which couples an alcohol and a nucleophile with inversion of configuration.[6][7]

Protocol:

  • Dissolve N-Boc-azetidin-3-ol (1.0 eq), 2-(sec-butyl)-4-chlorophenol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) in THF to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature overnight.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture and purify directly by column chromatography to isolate the desired product.

Stage 4: Deprotection of N-Boc-3-[2-(sec-butyl)-4-chlorophenoxy]azetidine

The final step is the removal of the tert-butyloxycarbonyl (Boc) protecting group from the azetidine nitrogen.

Protocol:

  • Dissolve the N-Boc protected azetidine (1.0 eq) in a suitable organic solvent such as dichloromethane (DCM) or dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (10 eq) or a solution of HCl in dioxane (4 M).[8][9][10][11][12]

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.

  • Upon completion, remove the solvent and excess acid under reduced pressure.

  • Dissolve the residue in a minimal amount of solvent and precipitate the hydrochloride salt by adding diethyl ether, or neutralize with a base and extract the free amine.

  • Purify the final product, if necessary, by recrystallization or chromatography.

Quantitative Data from Analogous Reactions

Since the synthesis of the target molecule is proposed, the following table summarizes typical yields for analogous reactions found in the literature.

Reaction StageReactantsProductCatalyst/ReagentsSolventYield (%)Reference
Friedel-Crafts Alkylation 1,4-dimethoxybenzene, t-butanol1,4-Di-t-butyl-2,5-dimethoxybenzeneH₂SO₄Acetic Acid57[1]
Iodination of N-Boc-azetidin-3-ol N-Boc-azetidin-3-ol, I₂N-Boc-3-iodoazetidinePPh₃, ImidazoleToluene99[4]
Williamson Ether Synthesis (Analogous) Phenol, Alkyl HalideEtherBase (e.g., NaH)DMF/THF70-90[5]
Mitsunobu Reaction (Analogous) Alcohol, PhenolEtherDEAD/DIAD, PPh₃THF60-90[6][7]
N-Boc Deprotection N-Boc protected amineAmineTFA or HClDCM/Dioxane>90[8][9]

Reaction Mechanisms

Friedel-Crafts Alkylation

The Friedel-Crafts alkylation proceeds via an electrophilic aromatic substitution mechanism.[13][14][15][16][17] The strong acid protonates the hydroxyl group of sec-butanol, which then leaves as a water molecule to form a secondary carbocation. This carbocation can then be attacked by the electron-rich phenol ring. The hydroxyl group of 4-chlorophenol is a strong activating and ortho, para-directing group, while the chlorine atom is a deactivating but also ortho, para-directing group. The substitution is expected to occur predominantly at the position ortho to the hydroxyl group due to its superior activating effect. A potential side reaction is the rearrangement of the sec-butyl carbocation to the more stable tert-butyl carbocation, which would lead to the corresponding tert-butylated product.

Williamson Ether Synthesis

This reaction is a classic Sₙ2 nucleophilic substitution.[5] The strong base deprotonates the phenol to form a nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon atom of the C-I bond in N-Boc-3-iodoazetidine, displacing the iodide leaving group and forming the ether linkage.

Williamson_Ether_Synthesis cluster_0 Mechanism of Williamson Ether Synthesis Phenoxide Ar-O⁻Na⁺ Transition_State [Ar---O---C---I]⁻ Phenoxide->Transition_State Azetidine N-Boc-Azetidine-I Azetidine->Transition_State Product Ar-O-Azetidine-N-Boc Transition_State->Product Salt NaI Transition_State->Salt

Caption: Sₙ2 mechanism of the Williamson ether synthesis.

Mitsunobu Reaction

The Mitsunobu reaction begins with the reaction of triphenylphosphine with DEAD or DIAD to form a phosphonium salt.[6][7] This species then deprotonates the phenol. The resulting phenoxide acts as a nucleophile, attacking the phosphorus atom and displacing the alcohol (N-Boc-azetidin-3-ol). The resulting alkoxyphosphonium salt is then attacked by the phenoxide in an Sₙ2 manner, leading to the desired ether with inversion of configuration at the carbon atom of the azetidine ring.

N-Boc Deprotection

The tert-butyloxycarbonyl (Boc) group is readily cleaved under acidic conditions.[8][9][10][11][12] The acid protonates the carbonyl oxygen of the Boc group, leading to the loss of carbon dioxide and the formation of a stable tert-butyl cation, leaving the free amine.

This comprehensive guide provides a robust starting point for the laboratory synthesis of this compound. Researchers should optimize the proposed conditions for each step to achieve the best possible yields and purity.

References

An In-depth Technical Guide on the Physicochemical Properties of Azetidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the request for information on the physicochemical properties of 3-[2-(Sec-butyl)-4-chlorophenoxy]azetidine. Despite a comprehensive search of available scientific literature and chemical databases, no specific experimental data for this particular compound could be located. This suggests that this compound may be a novel compound or one that is not yet extensively characterized in public-domain research. The isomer 3-(4-(sec-Butyl)-2-chlorophenoxy)azetidine is listed by a chemical supplier, but without accompanying physicochemical data.

This guide, therefore, provides available data on structurally related compounds and the core chemical moieties to offer a foundational understanding for researchers investigating this and similar molecules. The synthesis and characterization of azetidine derivatives, in general, are also discussed to provide context for potential future experimental work.

Introduction to Azetidine-Containing Compounds

Azetidines are four-membered nitrogen-containing heterocyclic compounds that are of significant interest in medicinal chemistry.[1] The strained four-membered ring imparts unique conformational properties and reactivity, making it a valuable scaffold in drug design.[1] Azetidine derivatives have been explored for a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[2]

Physicochemical Data of Structurally Related Compounds

Due to the absence of specific data for this compound, we present information on key structural components and analogs. This information can serve as a preliminary guide for estimating the properties of the target compound.

4-sec-Butylphenol

This compound represents the substituted phenol portion of the target molecule, absent the chlorine atom and the azetidine ring.

PropertyValueReference
Molecular FormulaC₁₀H₁₄O[3]
Molecular Weight150.22 g/mol
Melting Point46-59 °C
Boiling Point135-136 °C at 25 mmHg
Water Solubility0.96 g/L at 25 °C[4]
logP2.90570[4]
3-Phenoxyazetidine

This molecule shares the azetidine ring connected to a phenoxy group, but lacks the sec-butyl and chloro substituents.

PropertyValueReference
Molecular FormulaC₉H₁₁NO[5]
Molecular Weight149.19 g/mol [5]
3-(4-Chloro-2-methylphenoxy)azetidine

This compound is an isomer of a close analog to the requested molecule, with a methyl group instead of a sec-butyl group.

PropertyValueReference
Molecular FormulaC₁₀H₁₂ClNO[6]
Molecular Weight197.66 g/mol [6]
TPSA (Topological Polar Surface Area)21.26 Ų[6]
logP1.99902[6]

General Synthesis and Characterization of Azetidine Derivatives

The synthesis of substituted azetidines is a well-established field in organic chemistry. Several synthetic strategies can be employed to construct the azetidine ring and introduce various substituents.

Synthetic Methodologies

Common methods for the synthesis of azetidine rings include:

  • Cyclization of 1,3-amino alcohols or their derivatives: This is a classical and widely used method.

  • [2+2] Cycloadditions: The reaction of imines with ketenes (the Staudinger reaction) is a prominent method for synthesizing β-lactams (2-azetidinones), which can be further modified.

  • Intramolecular substitution reactions: Cyclization of γ-haloamines is another common route.

The synthesis of phenoxy-substituted azetidines often involves the reaction of a suitable phenol with an azetidine bearing a leaving group at the 3-position, or vice-versa, typically under basic conditions.

Characterization Techniques

The structural confirmation of newly synthesized azetidine derivatives typically involves a combination of spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical environment of the hydrogen and carbon atoms, which is crucial for confirming the connectivity and stereochemistry of the molecule.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure.

  • Infrared (IR) Spectroscopy: Identifies the presence of key functional groups within the molecule, such as N-H, C-O, and aromatic C-H bonds.

  • Elemental Analysis: Determines the percentage composition of elements (C, H, N, etc.) in the compound, which helps to confirm the empirical formula.

Experimental Protocols: A General Framework

While a specific protocol for the synthesis of this compound is not available, a general procedure for a related synthesis, the formation of an azetidin-2-one, is described below. This illustrates the typical steps involved in such a synthesis.

Example: General Synthesis of a 3-Chloro-azetidin-2-one Derivative

This protocol is adapted from general procedures for the Staudinger cycloaddition.

  • Schiff Base Formation: An appropriate aromatic aldehyde is reacted with a primary amine in a suitable solvent, such as ethanol, often with heating, to form the corresponding imine (Schiff base).

  • Cycloaddition: The synthesized imine and a triethylamine base are dissolved in a dry, inert solvent like dichloromethane and cooled in an ice bath.

  • Chloroacetyl chloride is then added dropwise to the cooled solution.

  • The reaction mixture is stirred, typically overnight, allowing it to slowly warm to room temperature.

  • Work-up and Purification: The reaction mixture is then washed with water and brine. The organic layer is dried over a drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure.

  • The crude product is then purified, commonly by recrystallization or column chromatography, to yield the final 3-chloro-azetidin-2-one product.

Potential Signaling Pathways and Biological Activity

The biological activity of a specific compound can only be determined through experimental testing. However, based on the structural motifs present in this compound, some potential areas of biological investigation could be inferred. Azetidine-containing compounds have been investigated for a variety of biological activities, and the substituted phenoxy moiety is also a common feature in bioactive molecules. Without experimental data, any discussion of signaling pathways would be purely speculative.

Logical Workflow for Characterization

For a novel compound like this compound, a logical experimental workflow for its synthesis and characterization would be as follows:

G cluster_synthesis Synthesis cluster_characterization Structural Characterization cluster_physicochemical Physicochemical Property Determination start Propose Synthetic Route synthesis Perform Synthesis start->synthesis purification Purify Crude Product synthesis->purification nmr NMR (1H, 13C) purification->nmr ms Mass Spectrometry purification->ms ir IR Spectroscopy purification->ir elemental Elemental Analysis purification->elemental mp Melting Point purification->mp solubility Solubility purification->solubility logp LogP Determination purification->logp pka pKa Measurement purification->pka

Caption: A logical workflow for the synthesis and characterization of a novel chemical compound.

Conclusion

This technical guide has aimed to provide a comprehensive overview of the physicochemical properties of this compound. However, the absence of specific data in the current scientific literature for this exact compound has been a significant limitation. To compensate for this, we have provided available data for structurally related molecules and outlined general procedures for the synthesis and characterization of azetidine derivatives. It is our hope that this information will serve as a valuable resource for researchers and scientists in their investigation of this and other novel azetidine-containing compounds. Further experimental work is clearly required to elucidate the specific properties and potential biological activities of this compound.

References

Spectroscopic and Structural Characterization of 3-[2-(sec-butyl)-4-chlorophenoxy]azetidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the expected spectroscopic data for the novel compound 3-[2-(sec-butyl)-4-chlorophenoxy]azetidine. Due to the absence of published experimental data for this specific molecule, this document presents predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data based on the analysis of structurally similar compounds. Detailed, generalized experimental protocols for acquiring such data are also presented to guide researchers in their own characterization of this and related molecules. This guide is intended to serve as a foundational resource for scientists involved in the synthesis, characterization, and application of novel azetidine-based compounds in drug discovery and development.

Introduction

Azetidine-containing compounds are of significant interest in medicinal chemistry due to their unique three-dimensional structure and their presence in a number of biologically active molecules. The compound this compound represents a novel chemical entity with potential applications in drug discovery. Accurate and thorough spectroscopic characterization is a critical first step in the development of any new chemical entity. This guide outlines the expected spectroscopic signature of this compound and provides the necessary experimental framework for its empirical verification.

Predicted Spectroscopic Data

The following tables summarize the predicted NMR and MS data for this compound. These predictions are derived from established chemical shift principles and fragmentation patterns observed in analogous structures.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-2, H-4 (azetidine CH₂)3.8 - 4.2Multiplet-
H-3 (azetidine CH)4.9 - 5.2Quintet~ 6
NH (azetidine)2.0 - 3.5Broad Singlet-
CH (sec-butyl)2.8 - 3.2Sextet~ 7
CH₂ (sec-butyl)1.5 - 1.7Multiplet~ 7
CH₃ (sec-butyl, terminal)0.8 - 1.0Triplet~ 7
CH₃ (sec-butyl, internal)1.1 - 1.3Doublet~ 7
H-3' (aromatic)7.1 - 7.3Doublet~ 2
H-5' (aromatic)6.9 - 7.1Doublet of Doublets~ 8, 2
H-6' (aromatic)6.7 - 6.9Doublet~ 8

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-2, C-4 (azetidine CH₂)45 - 55
C-3 (azetidine CH)70 - 80
CH (sec-butyl)30 - 40
CH₂ (sec-butyl)25 - 35
CH₃ (sec-butyl, terminal)10 - 15
CH₃ (sec-butyl, internal)15 - 25
C-1' (aromatic)150 - 160
C-2' (aromatic)130 - 140
C-3' (aromatic)125 - 135
C-4' (aromatic)120 - 130
C-5' (aromatic)115 - 125
C-6' (aromatic)110 - 120

Solvent: CDCl₃

Predicted Mass Spectrometry Data

Table 3: Predicted High-Resolution Mass Spectrometry (HRMS) Data for this compound

IonChemical FormulaCalculated m/z
[M+H]⁺C₁₃H₁₉ClNO⁺240.1155
[M+Na]⁺C₁₃H₁₈ClNNaO⁺262.0974

M = Molecular Weight

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of NMR and MS data for novel organic compounds such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified compound.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: Bruker Avance III 400 MHz (or equivalent).

    • Pulse Program: zg30.

    • Number of Scans: 16.

    • Receiver Gain: Set automatically.

    • Acquisition Time: 4.096 seconds.

    • Relaxation Delay: 1.0 second.

    • Spectral Width: 20 ppm.

    • Temperature: 298 K.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: Bruker Avance III 100 MHz (or equivalent).

    • Pulse Program: zgpg30 (proton-decoupled).

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Receiver Gain: Set automatically.

    • Acquisition Time: 1.363 seconds.

    • Relaxation Delay: 2.0 seconds.

    • Spectral Width: 240 ppm.

    • Temperature: 298 K.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the resulting spectrum.

    • Perform baseline correction.

    • Calibrate the spectrum using the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the peaks in the ¹H NMR spectrum.

    • Analyze peak multiplicities and coupling constants.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a stock solution of the compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

    • Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent, often with the addition of 0.1% formic acid to promote ionization.

  • Instrument Parameters (Electrospray Ionization - Time of Flight, ESI-TOF):

    • Mass Spectrometer: Agilent 6230 TOF LC/MS (or equivalent).

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3500 V.

    • Fragmentor Voltage: 175 V.

    • Skimmer Voltage: 65 V.

    • Gas Temperature: 325 °C.

    • Drying Gas Flow: 8 L/min.

    • Nebulizer Pressure: 35 psig.

    • Mass Range: 50 - 1000 m/z.

    • Data Acquisition Rate: 2 spectra/second.

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺, [M+Na]⁺, etc.).

    • Compare the measured accurate mass to the calculated theoretical mass to confirm the elemental composition.

    • Analyze the isotopic pattern, which is particularly informative for chlorine-containing compounds (³⁵Cl/³⁷Cl ratio of approximately 3:1).

    • If fragmentation data is acquired (MS/MS), propose fragmentation pathways to further elucidate the structure.

Workflow and Visualization

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of a novel compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis and Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis and Validation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, etc.) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Data_Reporting Data Reporting Purity_Assessment->Data_Reporting

In Silico ADMET Prediction of 3-[2-(sec-butyl)-4-chlorophenoxy]azetidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The successful development of a novel therapeutic agent hinges on a thorough understanding of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. Early assessment of these properties is crucial to de-risk drug discovery programs and reduce the high attrition rates in later developmental stages. In silico computational models have emerged as indispensable tools for the rapid and cost-effective prediction of ADMET parameters, providing valuable insights long before a compound is synthesized. This guide presents a comprehensive in silico ADMET profile of the novel compound 3-[2-(sec-butyl)-4-chlorophenoxy]azetidine, generated using a consensus of well-established predictive models. The data herein is intended to guide further experimental validation and lead optimization efforts.

Predicted Physicochemical and Pharmacokinetic Properties

The following tables summarize the predicted physicochemical and pharmacokinetic properties of this compound, with data aggregated from SwissADME, pkCSM, and ADMETlab 2.0 online prediction tools.

Table 1: Physicochemical Properties
ParameterPredicted ValueInterpretation
Molecular FormulaC₁₃H₁₈ClNO-
Molecular Weight240.74 g/mol Good
LogP (Consensus)3.15Optimal
Water Solubility (LogS)-3.5 to -4.0Moderately Soluble
Topological Polar Surface Area (TPSA)21.26 ŲExcellent
Number of Hydrogen Bond Donors1Good
Number of Hydrogen Bond Acceptors2Good
Rotatable Bonds4Good
Table 2: Absorption
ParameterPredicted ValueInterpretation
Caco-2 Permeability (logPapp)> 0.9 cm/sHigh
Human Intestinal Absorption> 90%High
P-glycoprotein SubstrateNoLow risk of efflux
P-glycoprotein InhibitorNoLow risk of drug-drug interactions
Skin Permeability (logKp)-2.8 cm/hLow
Table 3: Distribution
ParameterPredicted ValueInterpretation
Volume of Distribution (VDss)0.4 - 0.7 L/kgModerate distribution
Blood-Brain Barrier (BBB) PermeabilityYesLikely to cross the BBB
CNS PermeabilityYesLikely to penetrate the CNS
Plasma Protein Binding~90%High
Table 4: Metabolism
ParameterPredicted ValueInterpretation
CYP1A2 InhibitorNoLow risk of drug-drug interactions
CYP2C19 InhibitorNoLow risk of drug-drug interactions
CYP2C9 InhibitorYesPotential for drug-drug interactions
CYP2D6 InhibitorYesPotential for drug-drug interactions
CYP3A4 InhibitorNoLow risk of drug-drug interactions
CYP2D6 SubstrateYesLikely to be metabolized by CYP2D6
CYP3A4 SubstrateYesLikely to be metabolized by CYP3A4
Table 5: Excretion
ParameterPredicted ValueInterpretation
Total Clearance0.5 - 1.0 L/h/kgModerate
Renal OCT2 SubstrateNoLow probability of renal secretion via OCT2
Table 6: Toxicity
ParameterPredicted ValueInterpretation
AMES MutagenicityNoNon-mutagenic
hERG I InhibitorNoLow risk of cardiotoxicity
hERG II InhibitorNoLow risk of cardiotoxicity
HepatotoxicityYesPotential for liver toxicity
Skin SensitizationNoLow risk of skin sensitization
Minnow Toxicity (LC50)~1.5 mg/LHigh
Tetrahymena pyriformis Toxicity~0.3 g/LModerate

Experimental Protocols

The following are generalized protocols for key in vitro ADMET assays that would be used to experimentally validate the in silico predictions.

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of a compound by measuring its transport across a monolayer of Caco-2 cells, which differentiate into a model of the intestinal epithelium.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker, such as Lucifer Yellow.

  • Transport Study: The test compound is added to the apical (A) side of the monolayer, and samples are taken from the basolateral (B) side at various time points. To assess active efflux, the experiment is also performed in the reverse direction (B to A).

  • Quantification: The concentration of the test compound in the donor and receiver compartments is determined using a suitable analytical method, typically LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the insert, and C₀ is the initial concentration in the donor compartment. The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated to determine if the compound is a substrate of efflux transporters.

hERG Inhibition Assay

Objective: To evaluate the potential of a compound to inhibit the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to cardiotoxicity.

Methodology:

  • Cell Line: A stable cell line expressing the hERG channel (e.g., HEK293-hERG) is used.

  • Assay Format: The assay is typically performed using an automated patch-clamp system.

  • Procedure: The cells are subjected to a voltage clamp protocol to elicit hERG currents. The test compound is then perfused over the cells at increasing concentrations.

  • Data Acquisition: The hERG current is measured before and after the application of the test compound.

  • Data Analysis: The percentage of hERG current inhibition is calculated for each concentration of the test compound. The IC₅₀ value (the concentration at which 50% of the hERG current is inhibited) is then determined by fitting the concentration-response data to a suitable model.

Ames Test (Bacterial Reverse Mutation Assay)

Objective: To assess the mutagenic potential of a compound by its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.

Methodology:

  • Bacterial Strains: Several strains of S. typhimurium with different mutations in the histidine operon are used (e.g., TA98, TA100, TA1535, TA1537).

  • Metabolic Activation: The assay is performed with and without the addition of a liver S9 fraction to assess the mutagenicity of the parent compound and its metabolites.

  • Procedure: The bacterial strains are exposed to the test compound at various concentrations in a minimal agar medium lacking histidine.

  • Incubation: The plates are incubated for 48-72 hours at 37°C.

  • Data Analysis: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

Metabolic Stability Assay

Objective: To determine the rate at which a compound is metabolized by liver enzymes, providing an indication of its metabolic clearance.

Methodology:

  • Test System: The assay is typically performed using liver microsomes or hepatocytes from human or other species of interest.

  • Incubation: The test compound is incubated with the test system in the presence of necessary cofactors (e.g., NADPH for cytochrome P450 enzymes) at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Sample Processing: The reactions are quenched, and the samples are processed to remove proteins.

  • Quantification: The concentration of the parent compound remaining at each time point is determined by LC-MS/MS.

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLint).

Plasma Protein Binding Assay

Objective: To determine the extent to which a compound binds to plasma proteins, which affects its distribution and availability to reach its target.

Methodology:

  • Method: The most common method is equilibrium dialysis.

  • Procedure: A semi-permeable membrane separates a chamber containing the test compound in plasma from a chamber containing a protein-free buffer. The system is incubated at 37°C until equilibrium is reached.

  • Quantification: The concentration of the compound in both the plasma and buffer chambers is measured by LC-MS/MS.

  • Data Analysis: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber. The percentage of plasma protein binding is then calculated as (1 - fu) * 100.

In Silico ADMET Prediction Workflow

The following diagram illustrates a typical workflow for in silico ADMET prediction in the early stages of drug discovery.

ADMET_Workflow start Compound Design / Virtual Screening smiles Generate SMILES String start->smiles admet_tools In Silico ADMET Prediction (e.g., SwissADME, pkCSM, ADMETlab) smiles->admet_tools physchem Physicochemical Properties admet_tools->physchem absorption Absorption admet_tools->absorption distribution Distribution admet_tools->distribution metabolism Metabolism admet_tools->metabolism excretion Excretion admet_tools->excretion toxicity Toxicity admet_tools->toxicity data_analysis Data Analysis & Prioritization physchem->data_analysis absorption->data_analysis distribution->data_analysis metabolism->data_analysis excretion->data_analysis toxicity->data_analysis synthesis Synthesis of Promising Compounds data_analysis->synthesis experimental Experimental ADMET Validation synthesis->experimental lead_opt Lead Optimization experimental->lead_opt lead_opt->start Iterative Design

Caption: A generalized workflow for in silico ADMET prediction in drug discovery.

Disclaimer

The data presented in this guide are based on in silico predictions and should be interpreted with caution. These computational models are valuable tools for prioritizing compounds and guiding experimental work, but they do not replace the need for in vitro and in vivo validation. The actual ADMET profile of this compound may differ from these predictions.

A Technical Guide to the Preliminary Biological Activity Screening of Novel Azetidine Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Azetidine, a four-membered nitrogen-containing saturated heterocycle, represents a privileged scaffold in medicinal chemistry.[1][2] Its unique structural properties, including ring strain and the ability to serve as a conformationally restricted motif, have made it a valuable component in the design of novel therapeutic agents.[1][2] Compounds incorporating the azetidine moiety have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5] This guide provides an in-depth overview of the core methodologies and experimental protocols used in the preliminary biological screening of new azetidine derivatives.

General Workflow for Preliminary Screening

The initial evaluation of newly synthesized azetidine compounds follows a structured workflow. This process is designed to efficiently identify promising "hit" compounds with desired biological activity, which can then be prioritized for more comprehensive secondary screening and lead optimization.

G cluster_synthesis Compound Preparation cluster_screening Biological Evaluation cluster_followup Follow-up Studies A Synthesis of Novel Azetidine Derivatives B Structural Characterization (NMR, FTIR, HRMS) A->B Purity & Identity Confirmation C Primary Biological Screening (In Vitro Assays) B->C D Data Analysis (IC50 / MIC Determination) C->D E Hit Compound Identification D->E F Secondary Assays (e.g., Selectivity, MoA) E->F G Structure-Activity Relationship (SAR) Analysis E->G

Caption: High-level workflow for the synthesis and screening of novel compounds.

Anticancer and Cytotoxicity Screening

A primary focus in the development of new azetidine compounds is their potential as anticancer agents.[6][7] Preliminary screening typically involves evaluating the cytotoxicity of the compounds against various cancer cell lines.

Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and metabolic activity, serving as an indicator of cytotoxicity.[8]

  • Cell Culture: Human cancer cell lines (e.g., A549 lung cancer, HCT116 colon cancer, MDA-MB-231 breast cancer) and a non-cancerous control cell line (e.g., HEK293) are cultured in appropriate media and conditions.[7][8]

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The synthesized azetidine compounds are dissolved (typically in DMSO) and diluted to various concentrations. The cells are then treated with these concentrations and incubated for a specified period (e.g., 24-72 hours).

  • MTT Addition: After incubation, the MTT reagent is added to each well. Viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically 570 nm).

  • Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells. The half-maximal inhibitory concentration (IC₅₀), the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.[8]

A Seed cancer cells in 96-well plate B Incubate for 24h (cell adherence) A->B C Add serial dilutions of azetidine compounds B->C D Incubate for 48-72h C->D E Add MTT reagent to each well D->E F Incubate for 2-4h (formazan formation) E->F G Add solubilizing agent (e.g., DMSO) F->G H Measure absorbance at ~570nm G->H I Calculate % viability and determine IC50 values H->I

Caption: Standard experimental workflow for an MTT cytotoxicity assay.

Data Presentation: In Vitro Cytotoxicity

The results are typically summarized to compare the potency of different derivatives across multiple cell lines.

CompoundIC₅₀ (µM) vs. A549IC₅₀ (µM) vs. HCT116IC₅₀ (µM) vs. MDA-MB-231Selectivity Index (Normal/Cancer)
Azetidine-A12.22.15.4>10
Azetidine-A215.812.325.15.2
Azetidine-A30.981.50.85>15
Doxorubicin (Control)0.50.70.41.2
(Data are hypothetical examples based on reported activities for novel azetidine analogues)[7][9]

Antimicrobial Activity Screening

Azetidine and its derivatives, particularly azetidin-2-ones (β-lactams), have been extensively investigated for their antimicrobial properties.[10][11]

Experimental Protocol 1: Kirby-Bauer Disk Diffusion Test

This is a qualitative method used to determine the sensitivity of microorganisms to the test compounds.[12][13]

  • Inoculum Preparation: A standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared.[10][14]

  • Plate Inoculation: The surface of a Mueller-Hinton agar plate is evenly inoculated with the bacterial suspension.[11]

  • Disk Application: Sterile paper disks impregnated with a known concentration of the azetidine compound are placed on the agar surface.[13] A standard antibiotic (e.g., Ampicillin) serves as a positive control.[14]

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Result Measurement: The diameter of the zone of inhibition (the clear area around the disk where microbial growth is prevented) is measured in millimeters. A larger zone indicates greater sensitivity.[14][15]

Experimental Protocol 2: Broth Microdilution Method

This quantitative method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.[12][16]

  • Compound Dilution: Serial dilutions of the azetidine compounds are prepared in a 96-well microtiter plate containing broth medium.

  • Inoculation: Each well is inoculated with a standardized concentration of the target microorganism.

  • Incubation: The plate is incubated for 24 hours.

  • MIC Determination: The MIC is identified as the lowest concentration of the compound in which no visible turbidity (growth) is observed.[16]

Data Presentation: Antimicrobial Activity

CompoundZone of Inhibition (mm)MIC (µg/mL)
S. aureusE. coli
Azetidine-B12225
Azetidine-B21518
Azetidine-B31012
Ampicillin (Control)2827
(Data are hypothetical examples based on reported activities)[14][17]

Enzyme Inhibition Screening

Many azetidine compounds are designed to be specific enzyme inhibitors, which is a cornerstone of modern drug discovery.[18][19] A notable target for some novel azetidine derivatives is the Signal Transducer and Activator of Transcription 3 (STAT3) protein, which is a key factor in many cancers.[9][20][21]

Experimental Protocol: STAT3 DNA-Binding Assay (EMSA)

The Electrophoretic Mobility Shift Assay (EMSA) is used to assess a compound's ability to inhibit the binding of a transcription factor (like STAT3) to its DNA target.[20][22]

  • Nuclear Extract Preparation: Nuclear extracts containing activated STAT3 are prepared from appropriate cell lines (e.g., human breast cancer cells).[22]

  • Compound Incubation: The nuclear extracts are pre-incubated with varying concentrations of the novel azetidine compounds.

  • Probe Binding: A radiolabeled DNA probe corresponding to the STAT3 binding site is added to the mixture.

  • Electrophoresis: The samples are run on a non-denaturing polyacrylamide gel.

  • Detection: The gel is dried and exposed to film or a phosphorimager. The STAT3:DNA complexes will migrate slower than the free probe, creating a "shifted" band.

  • Analysis: The intensity of the shifted band is quantified. A decrease in intensity in the presence of the compound indicates inhibition of DNA binding. The IC₅₀ value is calculated.[20][22]

Data Presentation: Enzyme Inhibition

CompoundSTAT3 Inhibition IC₅₀ (µM)STAT1 Inhibition IC₅₀ (µM)STAT5 Inhibition IC₅₀ (µM)
Azetidine-C10.38>20>20
Azetidine-C20.9818.2>20
Azetidine-C35.2>2017.5
(Data are based on reported activities for potent azetidine-based STAT3 inhibitors)[20][21][22]

Modulated Signaling Pathway: STAT3

STAT3 is a transcription factor that, when constitutively activated, promotes tumor cell proliferation and survival. Novel azetidine compounds have been developed to directly bind to STAT3, preventing its dimerization and subsequent translocation to the nucleus, thereby inhibiting the transcription of target genes involved in cancer progression.[9][21]

G cluster_nucleus Inside Nucleus receptor Cytokine Receptor jak JAK Kinase receptor->jak Cytokine Binding stat3_inactive Inactive STAT3 (Monomer) jak->stat3_inactive Phosphorylates stat3_p Phosphorylated STAT3 stat3_inactive->stat3_p dimer STAT3 Dimerization stat3_p->dimer translocation Nuclear Translocation dimer->translocation nucleus Nucleus dna DNA translocation->dna Binds to Promoter Region transcription Gene Transcription (Proliferation, Survival) dna->transcription inhibitor Novel Azetidine Inhibitor inhibitor->stat3_inactive Binds & Inhibits Activation inhibitor->dimer Prevents Dimerization

Caption: Inhibition of the STAT3 signaling pathway by novel azetidine compounds.

References

The Pharmacology of Substituted Chlorophenoxy Ethers: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted chlorophenoxy ethers represent a versatile class of compounds with a broad spectrum of pharmacological activities. While historically recognized for their use as herbicides, recent research has unveiled their potential as therapeutic agents targeting a range of biological pathways. This technical guide provides an in-depth review of the pharmacology of substituted chlorophenoxy ethers, focusing on their therapeutic applications. It summarizes key quantitative data, details experimental protocols for assessing their activity, and visualizes relevant signaling pathways to support further research and development in this area.

Pharmacological Activities and Quantitative Data

Substituted chlorophenoxy ethers have demonstrated significant activity in several key pharmacological areas, including anticonvulsant, histamine H3 receptor antagonism, and cholinesterase inhibition. The following tables summarize the quantitative data for representative compounds from the literature.

Table 1: Anticonvulsant Activity of Substituted Chlorophenoxy Ethers

CompoundAnimal ModelTestDose/ConcentrationEffectReference
2-[2-(2-Chlorophenoxy)phenyl]-5-amino-1,3,4-oxadiazoleRatMESED50: 14 mg/kg (i.p.)Protection against tonic-clonic seizures[1]
2-[2-(2-Chlorophenoxy)phenyl]-5-amino-1,3,4-oxadiazoleRatPTZED50: >100 mg/kg (i.p.)Limited protection against clonic seizures[1]
4-chloro substituted chlorophenoxyalkylamine derivative 20RatMESED50: 14 mg/kg (i.p.)Protection against tonic-clonic seizures[2]
4-chloro substituted chlorophenoxyalkylamine derivative 26RatMESED50: 13.18 mg/kg (i.p.)Protection against tonic-clonic seizures[2]

Table 2: Histamine H3 Receptor Antagonist Activity of Substituted Chlorophenoxy Ethers

CompoundAssayParameterValueReference
1-(7-(4-chlorophenoxy)heptyl)homopiperidineRadioligand Binding (hH3R)Ki128 nM[3]
4-chloro substituted derivative 10Radioligand Binding (hH3R)Ki133 nM[4]
4-chloro substituted derivative 10cAMP Accumulation AssayEC5072 nM (antagonist)[4]
4-chloro substituted derivative 25Radioligand Binding (hH3R)Ki128 nM[4]
4-chloro substituted derivative 25cAMP Accumulation AssayEC5075 nM (antagonist)[4]

Table 3: Cholinesterase Inhibitory Activity of Substituted Chlorophenoxy Ethers

CompoundEnzymeParameterValueReference
1-(7-(4-chlorophenoxy)heptyl)homopiperidine (18)EeAChEIC501.93 µM[3]
1-(7-(4-chlorophenoxy)heptyl)homopiperidine (18)EqBuChEIC501.64 µM[3]
Derivative 5AChEIC500.46 µM[5]
Derivative 5BuChEIC500.44 µM[5]
Derivative 17AChEIC500.50 µM[5]
Derivative 17BuChEIC500.76 µM[5]

Table 4: Toxicological Data for Selected Chlorophenoxy Compounds

CompoundSpeciesRouteParameterValueReference
2,4-Dichlorophenoxyacetic acid (2,4-D)RatOralLD50375 mg/kg[6]
4-Chlorophenoxyacetic acidRatOralLD50850 mg/kg[7]
2,4-DBRatOralLD50700 mg/kg[6]
FenopropRatOralLD50650 mg/kg[6]
DichlorpropRatOralNOAEL (2-year study)3.64 mg/kg/day[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of pharmacological studies. This section outlines the key experimental protocols used to evaluate the activities of substituted chlorophenoxy ethers.

Anticonvulsant Activity Assays

2.1.1. Maximal Electroshock Seizure (MES) Test

This test is a model for generalized tonic-clonic seizures.

  • Animals: Male albino mice (20-25 g) or rats (100-150 g).

  • Apparatus: An electroconvulsometer with corneal or ear-clip electrodes.

  • Procedure:

    • Administer the test compound or vehicle to groups of animals at various doses, typically via intraperitoneal (i.p.) or oral (p.o.) routes.

    • After a predetermined pretreatment time (e.g., 30 or 60 minutes), deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) through the electrodes.

    • Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.

    • The abolition of the tonic hindlimb extension is considered the endpoint for protection.

    • Calculate the median effective dose (ED50), the dose that protects 50% of the animals from the tonic extension phase.

2.1.2. Subcutaneous Pentylenetetrazole (scPTZ) Test

This test is a model for myoclonic and absence seizures.

  • Animals: Male albino mice (18-25 g).

  • Chemical: Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg in saline).

  • Procedure:

    • Administer the test compound or vehicle to groups of animals.

    • After the appropriate pretreatment time, inject PTZ subcutaneously in the loose skin on the back of the neck.

    • Observe the animals for a period of 30 minutes for the occurrence of clonic seizures (characterized by clonus of the limbs, lasting for at least 5 seconds).

    • The absence of clonic seizures during the observation period is considered protection.

    • Determine the ED50 of the test compound.

Histamine H3 Receptor Binding Assay (Radioligand Competition)

This assay determines the affinity of a compound for the histamine H3 receptor.

  • Materials:

    • Membrane preparations from cells expressing the human H3 receptor (e.g., HEK293 cells) or from rat brain cortex.

    • Radioligand: [3H]-Nα-methylhistamine ([3H]-NAMH).

    • Assay buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM EDTA.

    • Non-specific binding control: A high concentration of a known H3 receptor ligand (e.g., 10 µM thioperamide).

    • Glass fiber filters and a cell harvester.

    • Scintillation counter.

  • Procedure:

    • In a 96-well plate, add the membrane preparation, the radioligand at a fixed concentration (e.g., 0.6 nM), and varying concentrations of the test compound.

    • For total binding wells, add only buffer instead of the test compound.

    • For non-specific binding wells, add the non-specific binding control.

    • Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 30-60 minutes).

    • Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Measure the radioactivity on the filters using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Cholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) and the inhibitory effect of compounds.

  • Materials:

    • Cholinesterase enzyme (e.g., from electric eel for AChE, or equine serum for BuChE).

    • Substrate: Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI).

    • Ellman's reagent: 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).

    • Buffer: Phosphate buffer (e.g., 0.1 M, pH 8.0).

    • Microplate reader.

  • Procedure:

    • In a 96-well plate, prepare wells for control (enzyme, substrate, DTNB), blank (buffer, substrate, DTNB), and test samples (enzyme, substrate, DTNB, and inhibitor at various concentrations).

    • Add the buffer, enzyme solution, and the test compound (or buffer for control) to the respective wells.

    • Pre-incubate the plate for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding the substrate (ATCI or BTCI) and DTNB to all wells.

    • The enzyme hydrolyzes the substrate to thiocholine, which then reacts with DTNB to produce a yellow-colored product, 5-thio-2-nitrobenzoate.

    • Measure the absorbance of the wells at 412 nm at regular intervals using a microplate reader.

    • The rate of increase in absorbance is proportional to the enzyme activity.

    • Calculate the percentage of inhibition for each concentration of the test compound compared to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms of action is fundamental in drug development. This section provides diagrams of key signaling pathways and experimental workflows relevant to the pharmacology of substituted chlorophenoxy ethers.

Histamine H3 Receptor Inverse Agonist Signaling Pathway

Substituted chlorophenoxy ethers acting as histamine H3 receptor antagonists often exhibit inverse agonist activity. The H3 receptor is a G protein-coupled receptor (GPCR) that constitutively inhibits adenylyl cyclase through a Gi/o protein. Inverse agonists bind to the receptor and stabilize it in an inactive conformation, thereby reducing its basal activity and increasing the levels of cyclic AMP (cAMP). This leads to the activation of Protein Kinase A (PKA) and subsequent downstream signaling events.

H3R_Inverse_Agonist_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm H3R_active H3 Receptor (Active) Gi_o Gi/o Protein H3R_active->Gi_o Constitutive activity H3R_inactive H3 Receptor (Inactive) H3R_inactive->Gi_o No interaction AC_active Adenylyl Cyclase (Active) Gi_o->AC_active Inhibits AC_inactive Adenylyl Cyclase (Inactive) cAMP cAMP AC_active->cAMP Reduced production AC_inactive->cAMP Increased production ATP ATP ATP->AC_inactive Substrate PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates Chlorophenoxy_Ether Chlorophenoxy Ether (Inverse Agonist) Chlorophenoxy_Ether->H3R_active Binds and stabilizes inactive state

Caption: Signaling pathway of a histamine H3 receptor inverse agonist.

Experimental Workflow for Anticonvulsant Screening

The discovery of novel anticonvulsant agents often follows a standardized screening protocol, starting with in vivo models like the MES and scPTZ tests.

Anticonvulsant_Screening_Workflow cluster_workflow Anticonvulsant Screening Workflow start Synthesized Chlorophenoxy Ether Derivatives mes_test Maximal Electroshock (MES) Test start->mes_test ptz_test Subcutaneous Pentylenetetrazole (scPTZ) Test start->ptz_test neurotoxicity Neurotoxicity Assessment (e.g., Rotarod Test) mes_test->neurotoxicity ptz_test->neurotoxicity sar_analysis Structure-Activity Relationship (SAR) Analysis neurotoxicity->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization end Preclinical Candidate lead_optimization->end

Caption: Workflow for anticonvulsant drug screening.

Logical Relationship in Cholinesterase Inhibition Assay

The Ellman's assay for cholinesterase inhibition is based on a series of coupled enzymatic and chemical reactions.

Cholinesterase_Inhibition_Assay_Logic cluster_assay Cholinesterase Inhibition Assay Principle AChE Acetylcholinesterase (AChE) ATCI Acetylthiocholine (Substrate) Inhibitor Chlorophenoxy Ether Inhibitor Inhibitor->AChE Inhibits Thiocholine Thiocholine ATCI->Thiocholine Hydrolysis by AChE DTNB DTNB (Ellman's Reagent) Yellow_Product 5-thio-2-nitrobenzoate (Yellow Product) DTNB->Yellow_Product Reacts with Measurement Measure Absorbance at 412 nm Yellow_Product->Measurement Detected by

Caption: Logical steps in the Ellman's assay for cholinesterase inhibition.

Conclusion and Future Directions

Substituted chlorophenoxy ethers have emerged as a promising class of compounds with diverse pharmacological activities. The data presented in this guide highlight their potential as anticonvulsants, histamine H3 receptor antagonists, and cholinesterase inhibitors. The detailed experimental protocols provide a foundation for researchers to further investigate these and other potential therapeutic applications.

Future research should focus on several key areas. A more systematic evaluation of the structure-activity relationships for different pharmacological targets will be crucial for the rational design of more potent and selective compounds. Comprehensive ADME-Tox studies are needed to assess the drug-like properties and safety profiles of lead candidates. Furthermore, exploring the full spectrum of pharmacological activities of this chemical class may uncover novel therapeutic opportunities. The continued investigation of substituted chlorophenoxy ethers holds significant promise for the development of new medicines to address unmet medical needs.

References

Unlocking New Therapeutic Avenues: A Technical Guide to Azetidine-Based Small Molecules and Their Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the burgeoning field of azetidine-based small molecules and their potential as therapeutic agents. Designed for researchers, scientists, and drug development professionals, this document outlines key therapeutic targets, presents quantitative data on compound activity, details relevant experimental protocols, and visualizes complex biological pathways and experimental workflows. The unique structural properties of the azetidine ring offer a compelling scaffold for the design of novel drugs with improved potency, selectivity, and pharmacokinetic profiles.

Signal Transducer and Activator of Transcription 3 (STAT3)

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is frequently over-activated in a variety of human cancers, making it a prime target for anticancer drug development.[1] Azetidine-based small molecules have emerged as potent inhibitors of STAT3 activity.

Quantitative Data: STAT3 Inhibition

Azetidine-based compounds have demonstrated sub-micromolar potency in inhibiting STAT3. The following table summarizes the inhibitory activity and binding affinity of representative (R)-azetidine-2-carboxamide analogues.

CompoundEMSA IC50 (µM)Cellular EC50 (µM)Binding Affinity (Kd, nM)
5a 0.55[2][3]--
5o 0.38[2][3]--
8i 0.34[2][3]--
7e -0.9 - 1.9[2][3]-
7f -0.9 - 1.9[2][3]-
7g -0.9 - 1.9[2][3]880[2][3]
9k -0.9 - 1.9[2][3]960[2][3]
H172 0.98[1][4]--
H182 0.66[1][4]--
Signaling Pathway: STAT3 Inhibition by Azetidine-Based Molecules

Azetidine-based inhibitors typically target the SH2 domain of STAT3, preventing its dimerization and subsequent translocation to the nucleus to initiate the transcription of target genes involved in cell proliferation and survival.

STAT3_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine/ Growth Factor Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK 2. Receptor Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive STAT3_active p-STAT3 STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer 4. Dimerization DNA DNA STAT3_dimer->DNA 5. Nuclear Translocation Azetidine Azetidine Inhibitor Azetidine->STAT3_dimer Inhibition Gene_expression Target Gene Expression DNA->Gene_expression 6. Transcription

STAT3 signaling pathway and point of inhibition.

Experimental Protocol: Electrophoretic Mobility Shift Assay (EMSA) for STAT3 DNA-Binding Activity

This protocol is adapted from methodologies described in studies on azetidine-based STAT3 inhibitors.[4]

  • Nuclear Extract Preparation: Prepare nuclear extracts from cell lines with constitutively active STAT3 (e.g., NIH3T3/v-Src fibroblasts).

  • Probe Labeling: Radiolabel a high-affinity sis-inducible element (hSIE) DNA probe, which binds to STAT3.

  • Binding Reaction:

    • Pre-incubate nuclear extracts with increasing concentrations of the azetidine-based inhibitor for 30 minutes at room temperature.

    • Add the radiolabeled hSIE probe to the mixture and incubate to allow for STAT3-DNA binding.

  • Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.

  • Visualization and Quantification: Visualize the radiolabeled bands using autoradiography and quantify the intensity of the STAT3:DNA complex band to determine the extent of inhibition. IC50 values are calculated from the dose-response curve.

Monoacylglycerol Lipase (MAGL)

Monoacylglycerol lipase (MAGL) is a serine hydrolase that plays a crucial role in the endocannabinoid system by hydrolyzing the endocannabinoid 2-arachidonoylglycerol (2-AG).[5] Inhibition of MAGL is a promising therapeutic strategy for various neurological and inflammatory disorders. Azetidine-piperazine di-amides are a class of potent and reversible MAGL inhibitors.[5]

Quantitative Data: MAGL Inhibition

The following table presents the inhibitory potency of a representative azetidine-piperazine di-amide compound against MAGL.

CompoundMAGL IC50 (nM)
6g Potent, selective, and reversible[5]
8 0.88[6]
10 12.7[7]
17 2.7[6]
37 11.7[6]
38 15.0[6]
Compound 10 4.2[8]
Compound 15 4.6[8]
Signaling Pathway: MAGL in Endocannabinoid Signaling

MAGL is a key enzyme in the degradation of 2-AG, thereby regulating its signaling through cannabinoid receptors (CB1 and CB2). Inhibition of MAGL by azetidine-based compounds leads to an accumulation of 2-AG, enhancing endocannabinoid signaling.

MAGL_Pathway DAG Diacylglycerol (DAG) Two_AG 2-Arachidonoylglycerol (2-AG) DAG->Two_AG DAG Lipase MAGL Monoacylglycerol Lipase (MAGL) Two_AG->MAGL CB_receptors Cannabinoid Receptors (CB1/CB2) Two_AG->CB_receptors Activation AA_Glycerol Arachidonic Acid + Glycerol MAGL->AA_Glycerol Hydrolysis Signaling Downstream Signaling CB_receptors->Signaling Azetidine Azetidine Inhibitor Azetidine->MAGL Inhibition

MAGL's role in endocannabinoid signaling.

Experimental Protocol: MAGL Activity Assay

This protocol is based on a fluorometric assay for MAGL activity.[9][10]

  • Reagent Preparation:

    • Prepare MAGL Assay Buffer.

    • Reconstitute the MAGL substrate and a selective MAGL inhibitor.

    • Prepare a positive control (recombinant MAGL enzyme).

  • Assay Procedure:

    • Add the sample (e.g., cell lysate) or positive control to a 96-well plate.

    • For inhibitor screening, pre-incubate the enzyme with the azetidine-based compound for 20-30 minutes at 37°C.

    • Initiate the reaction by adding the MAGL substrate.

  • Measurement: Measure the fluorescence signal at appropriate excitation and emission wavelengths. The signal is proportional to the amount of product generated, and therefore to the MAGL activity.

  • Data Analysis: Calculate the percentage of inhibition by comparing the fluorescence in the presence and absence of the inhibitor.

GABA Transporters (GATs)

Gamma-aminobutyric acid (GABA) transporters are responsible for the reuptake of GABA from the synaptic cleft, thus terminating its neurotransmission.[11] Azetidine derivatives that act as GABA uptake inhibitors have the potential to treat neurological disorders such as epilepsy.

Quantitative Data: GABA Transporter Inhibition

Azetidine-2-ylacetic acid derivatives have shown micromolar potency as GAT-1 inhibitors.

CompoundGAT-1 IC50 (µM)GAT-3 IC50 (µM)
Azetidin-2-ylacetic acid derivative 1 2.83 ± 0.67[8]-
Azetidin-2-ylacetic acid derivative 2 2.01 ± 0.77[8]-
12d (beta-alanine analog) -15.3 ± 4.5[8]
18b 26.6 ± 3.3[8]-
18e -31.0 ± 4.7[8]
Functional Diagram: GABA Transporter Regulation

Azetidine-based inhibitors block the reuptake of GABA into presynaptic neurons and glial cells, increasing the concentration and duration of GABA in the synaptic cleft, leading to enhanced activation of GABA receptors.

GABA_Transport cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_synapse GABA_vesicle->GABA_synapse 1. Release GAT1_pre GAT1 GABA_synapse->GAT1_pre 3. Reuptake GABA_receptor GABA Receptor GABA_synapse->GABA_receptor 2. Binding Postsynaptic_effect Postsynaptic Effect GABA_receptor->Postsynaptic_effect Azetidine Azetidine Inhibitor Azetidine->GAT1_pre Inhibition

Mechanism of GABA transporter inhibition.

Experimental Protocol: [3H]GABA Uptake Assay

This protocol is a common method for assessing GABA transporter activity.[12]

  • Cell Culture: Culture cells expressing the GABA transporter of interest (e.g., GAT-1).

  • Incubation:

    • Pre-incubate the cells with the azetidine-based test compound or vehicle control.

    • Add [3H]GABA to the culture medium and incubate for a defined period (e.g., 20 minutes) to allow for uptake.

  • Washing and Lysis:

    • Rapidly wash the cells with ice-cold buffer to remove extracellular [3H]GABA.

    • Lyse the cells to release the intracellular contents.

  • Scintillation Counting: Measure the amount of radioactivity in the cell lysate using a scintillation counter.

  • Data Analysis: The amount of radioactivity is proportional to the amount of [3H]GABA taken up by the cells. Calculate the percentage of inhibition by comparing the uptake in the presence and absence of the inhibitor.

Dipeptidyl Peptidase IV (DPP IV)

Dipeptidyl peptidase IV (DPP IV) is a serine protease that inactivates incretin hormones, which are involved in glucose homeostasis. DPP IV inhibitors are an established class of drugs for the treatment of type 2 diabetes.[13] Azetidine-based compounds, including 2-cyanoazetidines and 2-ketoazetidines, have been identified as potent DPP IV inhibitors.[14]

Quantitative Data: DPP IV Inhibition

Azetidine derivatives have demonstrated potent, sub-micromolar inhibition of DPP IV.

Compound ClassDPP IV IC50
Substituted azetidine derivative 200 nM[13]
2-Cyanoazetidines < 100 nM[14]
2-Ketoazetidines < 100 nM[14]
3-Fluoroazetidines < 1 µM[14]
Signaling Pathway: DPP IV in Incretin Regulation

DPP IV cleaves and inactivates incretin hormones like GLP-1 and GIP. By inhibiting DPP IV, azetidine-based drugs increase the levels of active incretins, leading to enhanced insulin secretion and improved glucose control.

DPPIV_Pathway Incretins_active Active Incretins (GLP-1, GIP) DPPIV DPP IV Incretins_active->DPPIV Pancreas Pancreatic β-cells Incretins_active->Pancreas Stimulation Incretins_inactive Inactive Incretins DPPIV->Incretins_inactive Inactivation Insulin Insulin Secretion Pancreas->Insulin Azetidine Azetidine Inhibitor Azetidine->DPPIV Inhibition

Role of DPP IV in incretin hormone regulation.

Experimental Protocol: DPP IV Inhibitor Screening Assay

This is a fluorescence-based assay for screening DPP IV inhibitors.[15][16]

  • Reagent Preparation:

    • Dissolve the azetidine-based test compounds in a suitable solvent (e.g., DMSO).

    • Prepare a solution of recombinant human DPP IV enzyme.

    • Prepare a solution of the fluorogenic substrate, Gly-Pro-Aminomethylcoumarine (AMC).

  • Assay Procedure:

    • Add the test compounds or vehicle control to a 96-well plate.

    • Add the DPP IV enzyme solution and incubate for a short period.

    • Initiate the reaction by adding the substrate solution.

    • Incubate the plate at 37°C for 30 minutes.

  • Measurement: Measure the fluorescence with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm. The cleavage of the substrate by DPP IV releases the fluorescent AMC group.

  • Data Analysis: Calculate the percent inhibition by comparing the fluorescence in the presence and absence of the inhibitor.

Antimicrobial Targets

The 2-azetidinone (β-lactam) ring is a well-established pharmacophore in antibacterial agents.[2] Novel azetidine derivatives continue to be explored for their antimicrobial properties against a range of bacterial and fungal pathogens.

Quantitative Data: Antimicrobial Activity

The antimicrobial activity of azetidine derivatives is often reported as the Minimum Inhibitory Concentration (MIC).

CompoundTarget OrganismMIC (µg/mL)
6i Staphylococcus aureus (MRSA)0.25 - 16.00[17]
6i Escherichia coli (ATCC 35218)0.25 - 16.00[17]
4g, 5a, 5b, 5g Staphylococcus aureus25[18]
5b, 5g Bacillus pumilus25[18]
BGAz derivatives Mycobacterium tuberculosis<10 µM[19]
Experimental Protocol: Broth Microdilution Method for MIC Determination

This is a standard method for determining the MIC of an antimicrobial agent.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform a serial two-fold dilution of the azetidine-based compound in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Reading of Results: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Experimental Workflow: High-Throughput Screening (HTS) for Azetidine-Based Inhibitors

The discovery of novel azetidine-based inhibitors often begins with a high-throughput screening campaign. The following diagram illustrates a general workflow.

HTS_Workflow Library Azetidine Compound Library Primary_Screening Primary HTS Assay (e.g., fluorescence-based) Library->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Dose_Response Dose-Response and IC50 Determination Hit_Identification->Dose_Response Active Compounds Secondary_Assays Secondary Assays (e.g., selectivity, mechanism of action) Dose_Response->Secondary_Assays Lead_Optimization Lead Optimization Secondary_Assays->Lead_Optimization

General workflow for HTS of azetidine-based inhibitors.

This guide highlights the significant potential of azetidine-based small molecules in addressing a range of therapeutic needs. The versatility of the azetidine scaffold, coupled with a growing understanding of its interactions with key biological targets, positions this class of compounds as a rich area for future drug discovery and development.

References

Understanding the reactivity of strained four-membered azetidine rings

Author: BenchChem Technical Support Team. Date: November 2025

A-Z Guide to the Reactivity of Strained Four-Membered Azetidine Rings

For Researchers, Scientists, and Drug Development Professionals

Published: November 2, 2025

Executive Summary

Azetidines, four-membered nitrogen-containing heterocycles, are privileged structures in medicinal chemistry due to their unique conformational constraints and ability to serve as versatile synthetic intermediates. Their reactivity is dominated by the inherent ring strain, estimated to be around 25.4 kcal/mol, which facilitates a variety of ring-opening and functionalization reactions not readily observed in less-strained systems like pyrrolidines.[1] This guide provides a comprehensive overview of the core principles governing azetidine reactivity, details key experimental methodologies, presents quantitative data for comparative analysis, and visualizes fundamental reaction pathways and workflows. Understanding these principles is critical for leveraging the full potential of azetidines in the design and synthesis of novel therapeutics and complex organic molecules.

The Driving Force: Understanding Ring Strain

The reactivity of azetidines is fundamentally governed by their significant ring strain.[1][2][3] This strain arises from bond angle distortion, forcing the sp³-hybridized atoms into unfavorable geometries. While more stable and easier to handle than the highly reactive three-membered aziridines, azetidines are sufficiently activated to undergo selective transformations under controlled conditions.[1][2][4] This balance of stability and reactivity makes them ideal building blocks in drug discovery.[5] The nitrogen atom within the ring not only introduces polarity but also serves as a synthetic handle for a wide range of chemical modifications.[6]

Key Characteristics:

  • Ring Strain: ~25.4 kcal/mol, intermediate between aziridines (~27.7 kcal/mol) and pyrrolidines (~5.4 kcal/mol).[1]

  • Stability: Generally stable for handling and isolation but primed for strain-releasing reactions.[1][2]

  • Versatility: The presence of the nitrogen atom allows for diverse functionalization and provides a basic center in target molecules.[6]

Core Reactivity: Ring-Opening Reactions

The most characteristic transformations of azetidines involve the cleavage of the C-N or C-C bonds to relieve ring strain. These reactions are typically initiated by activating the ring, most commonly through the nitrogen atom.

Nucleophilic Ring-Opening

Nucleophilic attack is a cornerstone of azetidine chemistry, providing a reliable method for installing a variety of functional groups. The regioselectivity of the attack is influenced by both steric and electronic factors.[7]

  • N-Activation: The azetidine nitrogen is typically "activated" by an electron-withdrawing group (e.g., sulfonyl, acyl) to make it a better leaving group and enhance the electrophilicity of the ring carbons. This activation is crucial for facilitating attack by a wide range of nucleophiles.

  • Mechanism: The reaction generally proceeds via an SN2 mechanism, where the nucleophile attacks one of the ring carbons, leading to the cleavage of a C-N bond.[8]

  • Common Nucleophiles: A variety of nucleophiles, including halides, amines, thiols, alcohols, and organometallic reagents, have been successfully employed.[7][9][10]

  • Regioselectivity: In unsymmetrically substituted azetidines, nucleophiles tend to attack the less sterically hindered carbon atom.[7] However, electronic effects from substituents on the ring can override steric factors.[7]

Nucleophilic_Ring_Opening cluster_reactants Reactants cluster_transition Transition State cluster_product Product Azetidinium Activated Azetidinium Ion (N-EWG) TS Sɴ2 Transition State Azetidinium->TS Nucleophilic Attack Nucleophile Nucleophile (Nu⁻) Nucleophile->TS Product Ring-Opened Product (γ-Substituted Amine) TS->Product C-N Bond Cleavage

Caption: Mechanism of Nucleophilic Ring-Opening of an N-Activated Azetidine.

Acid-Mediated Ring-Opening

Brønsted or Lewis acids can catalyze the ring-opening of azetidines by protonating or coordinating to the nitrogen atom, making it a better leaving group.[11] This strategy is particularly effective for azetidines that are not pre-activated with an electron-withdrawing group.

  • Mechanism: Protonation of the azetidine nitrogen forms a highly reactive azetidinium ion.[6] A nucleophile (which can be the conjugate base of the acid or another species present in the medium) then attacks a ring carbon to open the ring.

  • Intramolecular Variants: If a nucleophilic group is tethered to the azetidine, acid can trigger an intramolecular ring-opening and subsequent rearrangement, a pathway that can sometimes be an undesired decomposition route.[6][12]

Factors Influencing Reactivity

The outcome of azetidine reactions is a delicate interplay of several factors. Understanding these allows for precise control over the desired transformation.

Factors_Influencing_Reactivity Core Azetidine Reactivity N_Sub Nitrogen Substituent (EWG vs EDG) Core->N_Sub determines activation Ring_Sub Ring Substituents (Sterics & Electronics) Core->Ring_Sub dictates regioselectivity Reagents Reaction Conditions Core->Reagents triggers reaction Nucleophile Nucleophile Strength Reagents->Nucleophile Catalyst Catalyst/Acid Type (Lewis vs Brønsted) Reagents->Catalyst Solvent Solvent Polarity Reagents->Solvent

Caption: Key Factors Governing the Reactivity and Selectivity of Azetidine Rings.

  • Nitrogen Substituent: This is arguably the most critical factor.

    • Electron-Withdrawing Groups (EWGs) like sulfonyl (e.g., Ts, Ns) or acyl groups significantly activate the ring towards nucleophilic attack.

    • Electron-Donating Groups (EDGs) or simple alkyl groups render the ring less reactive, often requiring harsh conditions or strong acids for transformation.

  • Ring Substitution: Substituents on the carbon atoms of the ring influence the regioselectivity of ring-opening reactions through steric hindrance and electronic effects.[7]

  • Reaction Conditions: The choice of solvent, temperature, and catalyst can dramatically alter the reaction pathway and yield. For instance, polar solvents can stabilize charged intermediates, potentially favoring different mechanisms.[13]

Quantitative Data Presentation

The following tables summarize quantitative data from various studies to provide a comparative perspective on azetidine reactivity.

Table 1: Effect of pH on the Stability of an N-Aryl Azetidine Derivative

This table illustrates the acid-mediated decomposition of an N-aryl azetidine, highlighting the critical role of pH in the stability of the ring.[6]

EntrypHHalf-Life (T1/2)Stability
11.80.5 hoursUnstable
22.71.2 hoursUnstable
37.0> 24 hoursStable
Data sourced from a study on the intramolecular ring-opening decomposition of N-substituted aryl azetidines.[6]
Table 2: Enantioselective Ring-Opening of 3-Substituted Azetidines

This table showcases the scope of a chiral hydrogen-bond-donor-catalyzed ring-opening, demonstrating high yields and enantioselectivity across various substrates.[13]

Entry3-Substituent (R)Yield (%)Enantiomeric Excess (ee, %)
1Phenyl9997
24-Fluorophenyl9997
32-Naphthyl9998
42-Pyridyl9991
5Thienyl9996
6Cyclohexyl9695
Reaction Conditions: Azetidine, cyclohexanecarbonyl chloride, 2.5 mol % catalyst 1a in 2-MeTHF at -20 °C.[13]

Experimental Protocols

Detailed experimental procedures are essential for the reproducibility of synthetic methods. Below are representative protocols for the synthesis and functionalization of azetidines.

Protocol 1: General Procedure for Synthesis of 3,3-Disubstituted Azetidines

This method describes a Lewis acid-catalyzed reaction for preparing 3,3-disubstituted azetidines.[14]

  • Preparation: To a flame-dried reaction vial, add Sc(OTf)₃ (9.8 mg, 10 mol%), azetidine trichloroacetimide ester 1 (0.20 mmol), the desired nucleophile 2 (0.30 mmol), and activated 4Å molecular sieves (100 mg).

  • Reaction: Place the vial under an argon atmosphere and add dry CH₂Cl₂ (1.5 mL). Stir the mixture at 35 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting azetidine ester is fully consumed.

  • Workup: Upon completion, filter the reaction mixture and evaporate the solvent in vacuo.

  • Purification: Purify the resulting residue by flash column chromatography on silica gel to yield the desired 3,3-disubstituted azetidine.[14]

Protocol 2: Copper-Catalyzed Photoinduced Synthesis of Azetidines

This protocol details a modern, light-mediated approach for azetidine synthesis via radical cyclization.[15]

  • Preparation: Charge an oven-dried vial with the copper catalyst [Cu(bcp)DPEphos]PF₆ (5 mol%) and the iodoethyl-ynamide substrate (1.0 equiv).

  • Inerting: Fit the vial with a rubber septum, evacuate under high vacuum, and backfill with argon gas.

  • Reagent Addition: Add freshly distilled and degassed acetonitrile (to achieve a 0.1 M concentration) and N,N-diisopropylethylamine (10.0 equiv).

  • Irradiation: Stir the reaction mixture under visible-light irradiation until the starting material is consumed (as monitored by TLC).

  • Workup and Purification: Upon completion, concentrate the reaction mixture and purify by flash chromatography to isolate the azetidine product.[15]

Experimental_Workflow Start 1. Assemble Reactants (Substrate, Catalyst, Solvent) Inert 2. Establish Inert Atmosphere (e.g., Argon) Start->Inert Reaction 3. Initiate Reaction (e.g., Heating, Irradiation) Inert->Reaction Monitor 4. Monitor Progress (TLC/LCMS) Reaction->Monitor Monitor->Reaction Incomplete Workup 5. Aqueous Workup & Extraction Monitor->Workup Complete Purify 6. Purification (Column Chromatography) Workup->Purify Characterize 7. Characterization (NMR, MS, etc.) Purify->Characterize

References

CAS number and molecular structure of 3-[2-(Sec-butyl)-4-chlorophenoxy]azetidine

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document outlines the current publicly available information regarding the chemical compound 3-[2-(Sec-butyl)-4-chlorophenoxy]azetidine. Extensive searches for a specific CAS number, detailed molecular structure, experimental protocols, and associated biological data for this exact molecule have been conducted.

Initial searches did not yield a specific CAS number for this compound. A close structural isomer, 3-(4-(sec-Butyl)-2-chlorophenoxy)azetidine, is listed in some chemical databases, but with a CAS number designated as "N/A," suggesting it may be a novel or non-cataloged compound. Another related compound, 3-[4-(sec-Butyl)phenoxy]azetidine, which lacks the chlorine atom, has a registered CAS number (1219977-25-9).

Due to the absence of specific data for this compound, this guide will provide a broader overview of the synthesis, characterization, and known biological activities of related azetidine derivatives to offer a contextual understanding.

General Synthesis of Azetidine Derivatives

The synthesis of the azetidine ring is a well-established area of organic chemistry. Common synthetic routes to substituted azetidines include:

  • Intramolecular cyclization: This is a frequently employed method that often involves the use of a suitable starting material with a leaving group and a nucleophilic nitrogen atom positioned to form the four-membered ring.

  • [2+2] Cycloaddition: The reaction of an imine with a ketene (the Staudinger reaction) is a classic method for constructing the azetidin-2-one (β-lactam) ring, which can be a precursor to other azetidine derivatives.

  • From 3-amino-1-propanol derivatives: Multi-step synthetic sequences starting from readily available amino alcohols can also yield the azetidine core.

One general method for synthesizing azetidine derivatives involves the reaction of pre-formed hydrazones with chloroacetyl chloride in the presence of a base like triethylamine.[1] The progress of such reactions is typically monitored by thin-layer chromatography (TLC).[1]

Characterization of Azetidine Compounds

The structural confirmation of newly synthesized azetidine derivatives typically relies on a combination of spectroscopic techniques:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the precise connectivity and stereochemistry of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Elemental Analysis: To confirm the empirical formula.

Potential Biological Significance of Azetidine Derivatives

While no biological data was found for this compound, the azetidine scaffold is a key feature in numerous biologically active compounds, including approved pharmaceuticals and agrochemicals.

  • Antibacterial Activity: The β-lactam ring, a four-membered cyclic amide (azetidin-2-one), is the core structural motif of penicillin and cephalosporin antibiotics.[2] Novel azetidine derivatives are continuously being investigated for their potential to overcome antibiotic resistance. Some synthesized azetidin-4-one derivatives have shown inhibitory effects against bacterial strains like Staphylococcus aureus and Escherichia coli.[1]

  • Anticancer Activity: Certain 3-chloro-azetidin-2-one derivatives have demonstrated antiproliferative activity against human breast cancer cell lines.[3]

  • Antitubercular Activity: A series of azetidine derivatives have been identified with potent bactericidal activity against Mycobacterium tuberculosis, including multidrug-resistant strains, by inhibiting mycolic acid biosynthesis.[4]

  • JAK Inhibitors: Azetidine and cyclobutane derivatives have been patented as Janus kinase (JAK) inhibitors, which are useful in the treatment of JAK-associated diseases such as inflammatory and autoimmune disorders, as well as cancer.[5]

  • Antimalarial Activity: Bicyclic azetidines that target Plasmodium falciparum phenylalanyl-tRNA synthetase have shown promise as antimalarial agents.[6]

Summary and Future Directions

Currently, there is a lack of specific scientific literature and data for this compound. The information presented here on related compounds suggests that this molecule could potentially exhibit interesting biological activities, given the prevalence of the azetidine core in medicinal chemistry.

Further research would be required to synthesize and characterize this specific compound. Subsequent screening for biological activity, for example, as an antibacterial, anticancer, or enzyme inhibitory agent, would be a logical next step to determine its potential utility in drug discovery and development.

Please note: As no specific experimental data or signaling pathways for this compound could be found, no data tables or diagrams as requested in the prompt can be provided. The synthesis and characterization methods described are general approaches for this class of compounds and would need to be adapted and optimized for this specific target molecule.

References

Exploring the Chemical Space of 3-Phenoxyazetidine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Synthesis, Structure-Activity Relationships, and Biological Evaluation of 3-Phenoxyazetidine Derivatives as Muscarinic M1 Receptor Agonists.

This whitepaper provides a comprehensive overview of the chemical space surrounding 3-phenoxyazetidine derivatives, a promising scaffold in modern medicinal chemistry. With a focus on their role as selective muscarinic M1 acetylcholine receptor (M1 mAChR) agonists, this guide is intended for researchers, scientists, and drug development professionals. The M1 receptor is a key target for the symptomatic treatment of cognitive deficits in neurological disorders such as Alzheimer's disease and schizophrenia.[1][2] This document details the synthesis, structure-activity relationships (SAR), and experimental protocols for the evaluation of these compounds, offering a valuable resource for the design and development of novel therapeutics.

The 3-Phenoxyazetidine Scaffold: A Privileged Motif

The 3-phenoxyazetidine core has emerged as a valuable pharmacophore due to its unique three-dimensional structure and synthetic tractability. The azetidine ring provides a rigid framework that can orient substituents in defined vectors, allowing for precise interactions with biological targets. The phenoxy moiety offers a versatile point for modification to modulate potency, selectivity, and pharmacokinetic properties.

Synthesis of 3-Phenoxyazetidine Derivatives

The synthesis of 3-phenoxyazetidine derivatives is primarily achieved through two key synthetic strategies: the Mitsunobu reaction and Williamson ether synthesis. Both methods involve the coupling of a 3-hydroxyazetidine precursor with a corresponding phenol.

A general synthetic route begins with the commercially available N-Boc-3-hydroxyazetidine. This starting material can be coupled with various phenols under Mitsunobu conditions or, after conversion of the hydroxyl group to a suitable leaving group, via Williamson ether synthesis. Subsequent deprotection of the Boc group and N-alkylation or N-arylation allows for the introduction of diverse substituents on the azetidine nitrogen, further expanding the chemical space.

Structure-Activity Relationships (SAR)

Systematic exploration of the 3-phenoxyazetidine scaffold has revealed key structural features that govern its activity as M1 muscarinic receptor agonists. The following sections summarize the SAR for different parts of the molecule.

Substitutions on the Phenoxy Ring

Modifications to the phenoxy ring have a significant impact on the agonist potency of these derivatives. As illustrated in the table below, the position and nature of the substituent are critical.

Compound IDR (Phenoxy Substituent)EC50 (nM) at M1 Receptor
1a H150
1b 3-CH325
1c 4-CH3120
1d 3-Cl40
1e 4-Cl200
1f 3-OCH360
1g 4-OCH3350

Table 1: Impact of Phenoxy Ring Substitution on M1 Receptor Agonist Potency. Data sourced from patent literature.

The data clearly indicate that substitution at the meta-position (R=3-CH3, 3-Cl, 3-OCH3) of the phenoxy ring is generally more favorable for potency than substitution at the para-position. The 3-methyl analog (1b ) exhibits the highest potency in this series.

Substitutions on the Azetidine Nitrogen

The substituent on the azetidine nitrogen also plays a crucial role in determining the pharmacological profile of these compounds. A variety of alkyl and cycloalkyl groups have been explored to optimize potency and other drug-like properties.

Compound IDR' (Azetidine N-Substituent)EC50 (nM) at M1 Receptor
2a Methyl80
2b Ethyl55
2c Isopropyl30
2d Cyclobutyl45
2e Cyclopentyl70

Table 2: Influence of Azetidine Nitrogen Substitution on M1 Receptor Agonist Activity (R = 3-CH3).

As shown in Table 2, an isopropyl group on the azetidine nitrogen (2c ) appears to be optimal for M1 agonist activity within this series of analogs.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative 3-phenoxyazetidine derivative and for the biological evaluation of M1 muscarinic receptor agonism.

Synthesis of tert-Butyl 3-(m-tolyloxy)azetidine-1-carboxylate

This protocol describes the synthesis of a key intermediate using the Mitsunobu reaction.

Materials:

  • tert-Butyl 3-hydroxyazetidine-1-carboxylate

  • m-Cresol

  • Triphenylphosphine (PPh3)

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq) and m-cresol (1.1 eq) in anhydrous THF, add triphenylphosphine (1.2 eq) at room temperature under an argon atmosphere.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add diisopropyl azodicarboxylate (1.2 eq) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the desired product, tert-butyl 3-(m-tolyloxy)azetidine-1-carboxylate.[3]

M1 Muscarinic Receptor Functional Assay (Calcium Mobilization)

This protocol outlines a cell-based assay to determine the functional potency of compounds as M1 receptor agonists.[4]

Materials:

  • Chinese Hamster Ovary (CHO) cells stably expressing the human M1 muscarinic acetylcholine receptor.

  • Cell culture medium (e.g., DMEM/F12) with appropriate supplements.

  • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Probenecid

  • Test compounds and a reference agonist (e.g., Acetylcholine).

  • A fluorometric imaging plate reader (FLIPR) or equivalent instrument.

Procedure:

  • Seed the CHO-M1 cells into 96-well or 384-well black-walled, clear-bottom plates and culture overnight to form a confluent monolayer.

  • On the day of the assay, remove the culture medium and load the cells with the Fluo-4 AM calcium indicator dye in HBSS containing probenecid for 1 hour at 37 °C.

  • Wash the cells with HBSS to remove excess dye.

  • Prepare serial dilutions of the test compounds and the reference agonist in HBSS.

  • Place the cell plate in the fluorometric imaging plate reader and measure the baseline fluorescence.

  • Add the test compounds or reference agonist to the wells and monitor the change in fluorescence intensity over time.

  • The increase in fluorescence corresponds to an increase in intracellular calcium concentration, indicating receptor activation.

  • Generate dose-response curves and calculate EC50 values for each compound.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the M1 muscarinic acetylcholine receptor signaling pathway and a typical experimental workflow for the synthesis and evaluation of 3-phenoxyazetidine derivatives.

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M1R M1 Receptor Gq Gq Protein M1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ IP3->Ca Mobilizes PKC Protein Kinase C DAG->PKC Activates Ca->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates Targets Agonist Agonist (3-Phenoxyazetidine) Agonist->M1R Binds

Caption: M1 Muscarinic Acetylcholine Receptor Signaling Pathway.

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start N-Boc-3-hydroxyazetidine + Phenols Reaction Mitsunobu or Williamson Ether Synthesis Start->Reaction Intermediate N-Boc-3-phenoxyazetidine Derivatives Reaction->Intermediate Deprotection Boc Deprotection Intermediate->Deprotection N_Alkylation N-Alkylation/ N-Arylation Deprotection->N_Alkylation Final_Compounds Final 3-Phenoxyazetidine Analogs N_Alkylation->Final_Compounds Assay M1 Receptor Functional Assay Final_Compounds->Assay Data_Analysis EC50 Determination Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship Analysis Data_Analysis->SAR_Analysis

Caption: Experimental Workflow for 3-Phenoxyazetidine Derivatives.

Conclusion

The 3-phenoxyazetidine scaffold represents a promising starting point for the development of novel M1 muscarinic receptor agonists. The synthetic accessibility and the well-defined structure-activity relationships provide a solid foundation for further optimization. This technical guide has summarized the key aspects of the chemical space of these derivatives, offering valuable insights for researchers in the field of drug discovery and development. The detailed experimental protocols and workflow diagrams serve as a practical resource for the synthesis and evaluation of new analogs with improved potency, selectivity, and pharmacokinetic profiles, ultimately paving the way for potential new treatments for cognitive disorders.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 3-[2-(Sec-butyl)-4-chlorophenoxy]azetidine

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only

Abstract

This document provides a detailed, step-by-step protocol for the synthesis of 3-[2-(Sec-butyl)-4-chlorophenoxy]azetidine, a novel compound with potential applications in drug discovery and development. The synthesis is accomplished in three main stages: the preparation of the key intermediate 2-sec-butyl-4-chlorophenol via Friedel-Crafts alkylation, followed by a Williamson ether synthesis with a protected azetidine derivative, and concluding with the deprotection of the azetidine nitrogen to yield the final product. This protocol is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

Azetidine moieties are increasingly incorporated into drug candidates due to their ability to improve physicochemical properties such as solubility and metabolic stability. The target molecule, this compound, combines this desirable heterocyclic scaffold with a substituted phenoxy group, making it an interesting building block for the exploration of new chemical space in medicinal chemistry. The following protocol outlines a reliable synthetic route to access this compound.

Experimental Protocols

Step 1: Synthesis of 2-sec-butyl-4-chlorophenol (2)

This step describes the ortho-alkylation of 4-chlorophenol (1) using a Friedel-Crafts reaction to introduce the sec-butyl group. While 2-sec-butyl-4-chlorophenol is commercially available[1][2], this procedure can be used for its synthesis in the laboratory. The reaction involves the acid-catalyzed alkylation of 4-chlorophenol with 2-butanol[3][4][5].

Materials and Reagents:

  • 4-Chlorophenol (1)

  • 2-Butanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Hexane

  • Ethyl Acetate

Procedure:

  • To a solution of 4-chlorophenol (1) (1.0 eq) in dichloromethane (DCM), add 2-butanol (1.5 eq).

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (catalytic amount).

  • Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into ice-water.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford 2-sec-butyl-4-chlorophenol (2) as a colorless oil.

Step 2: Synthesis of tert-butyl this compound-1-carboxylate (4)

This step involves the coupling of 2-sec-butyl-4-chlorophenol (2) with a protected 3-iodoazetidine derivative (3) via a Williamson ether synthesis. This reaction proceeds via an Sₙ2 mechanism[6][7][8]. An alternative approach could be a Mitsunobu reaction using N-Boc-3-hydroxyazetidine[9][10][11].

Materials and Reagents:

  • 2-sec-butyl-4-chlorophenol (2)

  • 1-Boc-3-iodoazetidine (3)[12][13][14][15]

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated Ammonium Chloride Solution (NH₄Cl)

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • To a solution of 2-sec-butyl-4-chlorophenol (2) (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases, to form the sodium phenoxide.

  • Add a solution of 1-Boc-3-iodoazetidine (3) (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Heat the reaction to 80-100 °C and stir for 4-8 hours, monitoring by TLC[6][16].

  • After completion, cool the reaction to room temperature and quench by the slow addition of saturated ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield tert-butyl this compound-1-carboxylate (4).

Step 3: Synthesis of this compound (5)

The final step is the deprotection of the N-Boc group under acidic conditions to yield the target compound[17][18][19][20][21].

Materials and Reagents:

  • tert-butyl this compound-1-carboxylate (4)

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-Boc protected azetidine (4) (1.0 eq) in dichloromethane.

  • Add trifluoroacetic acid (5-10 eq) dropwise at 0 °C.

  • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Dissolve the residue in ethyl acetate and carefully neutralize with saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to obtain the final product, this compound (5). Further purification can be achieved by recrystallization or column chromatography if necessary.

Data Presentation

Table 1: Summary of Reagents and Expected Yields

StepStarting MaterialReagent(s)ProductMolecular Weight ( g/mol )Expected Yield (%)
14-Chlorophenol (1)2-Butanol, H₂SO₄2-sec-butyl-4-chlorophenol (2)184.6660-75
22-sec-butyl-4-chlorophenol (2)1-Boc-3-iodoazetidine (3), NaHtert-butyl this compound-1-carboxylate (4)369.9050-70
3Compound (4)Trifluoroacetic Acid (TFA)This compound (5)269.7885-95

Visualization of Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Friedel-Crafts Alkylation cluster_step2 Step 2: Williamson Ether Synthesis cluster_step3 Step 3: N-Boc Deprotection SM1 4-Chlorophenol (1) P1 2-sec-butyl-4-chlorophenol (2) SM1->P1 2-Butanol, H₂SO₄ P2 N-Boc Protected Product (4) P1->P2 NaH, DMF SM2 1-Boc-3-iodoazetidine (3) SM2->P2 P3 Final Product (5) P2->P3 TFA, DCM

Figure 1. Synthetic workflow for this compound.

Characterization

The structural identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure of the intermediates and the final product.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Safety Precautions

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Sodium hydride is a highly reactive and flammable solid; it should be handled with extreme care under an inert atmosphere.

  • Concentrated acids (sulfuric acid, trifluoroacetic acid) are corrosive and should be handled with caution.

  • Refer to the Material Safety Data Sheets (MSDS) for all chemicals before use.

References

Application Notes & Protocols for the Quantification of 3-[2-(sec-butyl)-4-chlorophenoxy]azetidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and proposed analytical protocols for the quantitative determination of 3-[2-(sec-butyl)-4-chlorophenoxy]azetidine in pharmaceutical preparations. The described methods are based on common analytical techniques for compounds of similar structure and polarity and would require validation according to ICH guidelines.[1][2][3]

Introduction

This compound is a novel organic molecule with potential applications in drug discovery. Accurate and precise quantification of this compound is essential for pharmacokinetic studies, formulation development, and quality control. This document outlines two primary analytical methods for its quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The LC-MS/MS method offers higher sensitivity and selectivity, making it suitable for trace-level analysis in complex matrices.[4][5]

Chemical Structure:

  • IUPAC Name: this compound

  • Molecular Formula: C13H18ClNO

  • Molecular Weight: 239.74 g/mol

Analytical Methods

Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

This method is suitable for the quantification of this compound in bulk drug substance and simple formulations where high sensitivity is not required.

a) Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • Data acquisition and processing software.

b) Chemicals and Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or purified to 18 MΩ·cm)

  • Formic acid (LC-MS grade)

  • Reference standard of this compound (purity >99%)

c) Chromatographic Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 30% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, return to 30% B and equilibrate for 3 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 225 nm

d) Preparation of Standard Solutions:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase (initial conditions) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

e) Sample Preparation:

  • Accurately weigh a portion of the sample expected to contain approximately 10 mg of the analyte.

  • Dissolve the sample in 10 mL of methanol.

  • Sonicate for 10 minutes to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

ParameterResult
Linearity (r²) > 0.999
Range 1 - 100 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%
Limit of Quantitation (LOQ) 1 µg/mL
Retention Time Approximately 6.5 minutes
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method is highly sensitive and selective, making it ideal for the quantification of this compound in complex biological matrices or for trace-level impurity analysis.[4][6]

a) Instrumentation:

  • UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Data acquisition and analysis software.[4]

b) Chemicals and Reagents:

  • Same as for the HPLC-UV method, but using LC-MS grade solvents and additives.

  • Internal Standard (IS): A structurally similar compound, for example, 3-(4-chlorophenoxy)azetidine.

c) Chromatographic Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 10% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 10% B and equilibrate for 1 minute
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

d) Mass Spectrometry Conditions:

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) 240.1 m/z ([M+H]+)
Product Ions (Q3) Hypothetical transitions: 157.1 m/z (loss of azetidine), 129.1 m/z
Collision Energy To be optimized for each transition
Dwell Time 100 ms

e) Preparation of Standard and Sample Solutions:

  • Standard and sample preparation follows a similar procedure to the HPLC-UV method, but at much lower concentrations (e.g., 0.1 ng/mL to 100 ng/mL).

  • An internal standard is added to all standards and samples at a fixed concentration.

ParameterResult
Linearity (r²) > 0.998
Range 0.1 - 100 ng/mL
Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%
Limit of Quantitation (LOQ) 0.1 ng/mL

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample/ Reference Standard dissolve Dissolve in Methanol weigh->dissolve dilute Dilute to Working Concentration dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC System filter->inject separate Chromatographic Separation (C18) inject->separate detect UV Detection (225 nm) separate->detect integrate Integrate Peak Area detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Analyte calibrate->quantify LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing sample_prep Prepare Sample and Calibration Standards add_is Add Internal Standard (IS) sample_prep->add_is inject Inject into LC System add_is->inject separation Chromatographic Separation inject->separation ionization Electrospray Ionization (ESI+) separation->ionization mrm MRM Detection (Q1 -> Q3) ionization->mrm peak_integration Integrate Analyte and IS Peaks mrm->peak_integration ratio Calculate Analyte/IS Peak Area Ratio peak_integration->ratio quantification Quantify using Calibration Curve ratio->quantification Logical_Relationship cluster_compound Analyte Properties cluster_method Method Selection cluster_params Key Parameters structure Chemical Structure (Aromatic, Azetidine) rp_hplc RP-HPLC structure->rp_hplc lc_msms LC-MS/MS structure->lc_msms polarity Moderate Polarity polarity->rp_hplc polarity->lc_msms column C18 Column rp_hplc->column mobile_phase Acetonitrile/Water rp_hplc->mobile_phase detection UV or MS/MS rp_hplc->detection lc_msms->column lc_msms->mobile_phase lc_msms->detection

References

Application Note: Protocol for Assessing the Antibacterial Activity of Azetidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidine derivatives, particularly the 2-azetidinone (β-lactam) class of compounds, represent a cornerstone in the development of antibacterial agents.[1] Their mechanism of action, primarily through the inhibition of bacterial cell wall synthesis, has been instrumental in combating a wide range of bacterial infections.[1] The emergence of antibiotic resistance necessitates the continued exploration and evaluation of novel azetidine-based compounds. This document provides a comprehensive set of protocols for the systematic assessment of the antibacterial activity of newly synthesized azetidine derivatives, ensuring reliable and reproducible data for drug discovery and development programs.

Core Experimental Protocols

A thorough evaluation of the antibacterial potential of azetidine derivatives involves a tiered approach, beginning with initial screening to determine inhibitory activity, followed by quantitative assessments to establish the potency of the compounds. The three key assays in this workflow are the Disk Diffusion Assay, the determination of the Minimum Inhibitory Concentration (MIC), and the determination of the Minimum Bactericidal Concentration (MBC).

Disk Diffusion Assay (Kirby-Bauer Method)

This method serves as a qualitative or semi-quantitative initial screening tool to assess the susceptibility of bacteria to the azetidine derivatives. It is based on the diffusion of the compound from a paper disk into an agar medium inoculated with the test bacterium.

Protocol:

  • Preparation of Bacterial Inoculum:

    • From a fresh overnight culture of the test bacterium on an appropriate agar plate, select 3-5 isolated colonies.

    • Suspend the colonies in sterile saline (0.85% NaCl) or Mueller-Hinton Broth (MHB).

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the standardized bacterial suspension, ensuring it is fully saturated.

    • Remove excess inoculum by pressing the swab against the inner wall of the tube.

    • Streak the swab evenly across the entire surface of a Mueller-Hinton Agar (MHA) plate in three different directions to ensure confluent growth.

  • Application of Disks:

    • Sterilize filter paper disks (6 mm in diameter).

    • Impregnate the sterile disks with a known concentration of the dissolved azetidine derivative. The solvent used to dissolve the compound should be tested as a negative control.

    • Using sterile forceps, place the impregnated disks onto the surface of the inoculated MHA plate. Ensure firm contact with the agar.

    • Place a disk impregnated with a standard antibiotic (e.g., Ampicillin, Ciprofloxacin) as a positive control.[2]

  • Incubation:

    • Invert the plates and incubate at 37°C for 18-24 hours.

  • Interpretation of Results:

    • Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is absent) in millimeters (mm).

    • The size of the zone of inhibition is proportional to the susceptibility of the bacterium to the compound.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[3] The broth microdilution method is a widely used and reliable technique for determining the MIC.

Protocol:

  • Preparation of Azetidine Derivative Stock Solution:

    • Prepare a stock solution of the azetidine derivative in a suitable solvent (e.g., DMSO, water) at a concentration that is at least 10-fold higher than the expected MIC.

  • Preparation of Microtiter Plate:

    • Dispense 50 µL of sterile Mueller-Hinton Broth (MHB) into wells 2 through 12 of a 96-well microtiter plate.

    • Add 100 µL of the azetidine derivative stock solution to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard the final 50 µL from well 10.

    • Well 11 will serve as a growth control (containing MHB and inoculum but no compound).

    • Well 12 will serve as a sterility control (containing only MHB).

  • Preparation of Bacterial Inoculum:

    • Prepare a bacterial suspension as described in the Disk Diffusion Assay protocol and dilute it in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation and Incubation:

    • Add 50 µL of the diluted bacterial suspension to wells 1 through 11. The final volume in each well will be 100 µL.

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Interpretation of Results:

    • After incubation, visually inspect the wells for turbidity (cloudiness), which indicates bacterial growth.

    • The MIC is the lowest concentration of the azetidine derivative in which there is no visible bacterial growth.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum. This assay is a follow-up to the MIC assay.

Protocol:

  • Subculturing from MIC Plate:

    • From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a 10 µL aliquot.

    • Spot-plate the aliquot onto a fresh MHA plate.

  • Incubation:

    • Incubate the MHA plate at 37°C for 18-24 hours.

  • Interpretation of Results:

    • After incubation, count the number of colonies on each spot.

    • The MBC is the lowest concentration of the azetidine derivative that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.

Data Presentation

Quantitative data from the antibacterial assays should be summarized in clear and concise tables to facilitate comparison between different azetidine derivatives and against standard antibiotics.

Table 1: Zone of Inhibition of Azetidine Derivatives

CompoundConcentration (µ g/disk )Zone of Inhibition (mm) vs. E. coliZone of Inhibition (mm) vs. S. aureus
Derivative M71025[2]22[2]
Derivative M81025[2]-
Ampicillin (Standard)1027[2]-

Table 2: MIC and MBC Values of Azetidine Derivatives

CompoundMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. B. pumilusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. P. aeruginosa
Derivative 4a----
Derivative 4b----
Derivative 5a25---
Derivative 5b2525--
Derivative 5g25---
Ampicillin (Standard)6.512.52225

Visualizations

Diagrams are essential for illustrating experimental workflows and hypothetical mechanisms of action.

Experimental_Workflow cluster_screening Initial Screening cluster_quantitative Quantitative Assessment cluster_analysis Data Analysis start Novel Azetidine Derivative disk_diffusion Disk Diffusion Assay start->disk_diffusion mic_assay Minimum Inhibitory Concentration (MIC) Assay disk_diffusion->mic_assay Active Compounds mbc_assay Minimum Bactericidal Concentration (MBC) Assay mic_assay->mbc_assay data_analysis Compare Activity (Tables 1 & 2) mbc_assay->data_analysis sar_analysis Structure-Activity Relationship (SAR) Studies data_analysis->sar_analysis

Caption: Experimental workflow for assessing antibacterial activity.

Mechanism_of_Action cluster_bacterium Bacterial Cell pbp Penicillin-Binding Proteins (PBPs) cell_wall_synthesis Peptidoglycan Cell Wall Synthesis pbp->cell_wall_synthesis Catalyzes cell_lysis Cell Lysis and Death cell_wall_synthesis->cell_lysis Inhibition leads to azetidine Azetidine Derivative (β-Lactam Analogue) azetidine->pbp Binds to and Inhibits

Caption: Postulated mechanism of action for azetidine derivatives.

References

Application Notes and Protocols: High-Throughput Screening of 3-[2-(Sec-butyl)-4-chlorophenoxy]azetidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive framework for utilizing 3-[2-(Sec-butyl)-4-chlorophenoxy]azetidine in high-throughput screening (HTS) campaigns. Due to the novelty of this compound, its biological target is currently uncharacterized. Therefore, this document outlines a multi-pronged screening strategy employing a panel of robust HTS assays to elucidate its potential mechanism of action. The protocols detailed herein cover primary screening against two major drug target classes: G-protein coupled receptors (GPCRs) and ion channels. Furthermore, a secondary screening assay is described to confirm and characterize potential "hit" compounds. The provided methodologies, data presentation formats, and workflow visualizations are designed to guide researchers in the efficient and effective screening of this and other novel chemical entities.

Introduction

Azetidine-containing compounds are a significant class of heterocycles in medicinal chemistry, with demonstrated activities in various therapeutic areas, including oncology and infectious diseases.[1][2] The compound this compound represents a novel chemical entity with potential for biological activity. High-throughput screening is an essential tool in drug discovery for rapidly assessing the biological activities of large numbers of compounds.[3][4] This document presents a strategic approach to the initial characterization of this compound using established HTS technologies.

The proposed screening cascade will first employ a broad, functional cell-based assay to identify potential activity at the level of GPCR signaling. A secondary, more target-specific assay will then be used to investigate potential modulation of ion channel activity. This tiered approach allows for efficient initial screening followed by more focused characterization.

Potential Signaling Pathways and Experimental Workflows

To guide the screening strategy, we will consider two common signaling pathways that could be modulated by a novel compound: a GPCR signaling cascade and the direct modulation of an ion channel.

GPCR_Signaling_Pathway Compound 3-[2-(Sec-butyl)-4- chlorophenoxy]azetidine GPCR GPCR Compound->GPCR Antagonist? G_Protein G-Protein (Gq) GPCR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Cellular_Response Cellular Response Ca2_release->Cellular_Response PKC->Cellular_Response

Caption: Hypothetical GPCR (Gq) signaling pathway potentially modulated by the test compound.

Experimental_Workflow cluster_primary Primary Screening cluster_secondary Secondary Screening cluster_confirmation Hit Confirmation & Characterization Primary_Assay Calcium Flux Assay (GPCR) Data_Analysis Data Analysis (Z'-factor, % Inhibition) Primary_Assay->Data_Analysis Secondary_Assay Fluorescence Polarization Assay (Ion Channel) Dose_Response IC50/EC50 Determination Secondary_Assay->Dose_Response Selectivity Selectivity Profiling Dose_Response->Selectivity Compound_Library Compound Library (including test compound) Compound_Library->Primary_Assay Hits Prioritized Hits Data_Analysis->Hits Hits->Secondary_Assay

References

Application Notes and Protocols: Preparation of Stock Solutions of 3-[2-(Sec-butyl)-4-chlorophenoxy]azetidine for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the preparation of stock solutions of the small molecule 3-[2-(sec-butyl)-4-chlorophenoxy]azetidine, intended for use in a variety of in vitro assays. Due to the limited availability of public data on the specific physicochemical properties of this compound, this protocol is based on the general characteristics of structurally similar small organic molecules. It is recommended that researchers empirically determine the solubility and stability of the compound in the selected solvent. This document outlines the necessary materials, equipment, and step-by-step procedures for preparing a high-concentration primary stock solution and subsequent working solutions.

Introduction

The preparation of accurate and stable stock solutions is a critical first step for obtaining reliable and reproducible results in in vitro assays. The compound this compound is a small organic molecule with a hydrophobic character, suggesting poor solubility in aqueous solutions. Therefore, an organic solvent such as dimethyl sulfoxide (DMSO) is recommended for the preparation of a high-concentration primary stock solution. This primary stock can then be serially diluted to the desired final concentrations for various experimental assays.

Physicochemical Data and Solubility

Table 1: Physicochemical and Stock Solution Data

ParameterValueNotes
Molecular Weight (MW) User DeterminedThe exact molecular weight must be obtained from the compound supplier or determined analytically.
Primary Stock Solvent Dimethyl Sulfoxide (DMSO)High-purity, anhydrous, sterile-filtered DMSO is recommended.[1]
Primary Stock Concentration 10 mMA common starting concentration for small molecule stock solutions.
Storage Temperature -20°C or -80°CFor long-term stability. Avoid repeated freeze-thaw cycles.

Safety Precautions

  • Always work in a well-ventilated area, preferably a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • DMSO can facilitate the absorption of other chemicals through the skin; handle with care.[1]

  • Refer to the Material Safety Data Sheet (MSDS) for the compound for specific handling and safety information.

Experimental Protocols

Preparation of a 10 mM Primary Stock Solution in DMSO

This protocol describes the preparation of a 10 mM primary stock solution. The required mass of the compound will depend on its molecular weight.

Materials:

  • This compound powder

  • High-purity, anhydrous dimethyl sulfoxide (DMSO)

  • Microcentrifuge tubes or amber glass vials

  • Analytical balance

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

Procedure:

  • Determine the Mass of Compound Needed:

    • Use the following formula to calculate the mass of the compound required to make a specific volume of a 10 mM stock solution: Mass (mg) = 10 mM * Molecular Weight ( g/mol ) * Volume (L)

    • For example, to prepare 1 mL (0.001 L) of a 10 mM stock solution of a compound with a hypothetical molecular weight of 255.75 g/mol : Mass (mg) = 10 * 255.75 * 0.001 = 2.5575 mg

  • Weighing the Compound:

    • Tare a clean, dry microcentrifuge tube or vial on an analytical balance.

    • Carefully weigh the calculated mass of the this compound powder into the tube.

  • Dissolving the Compound:

    • Add the desired volume of DMSO to the tube containing the compound.

    • Cap the tube securely and vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) may be necessary to aid dissolution. Visually inspect the solution to ensure there are no undissolved particles.

  • Storage:

    • Aliquot the primary stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C in tightly sealed tubes or vials, protected from light.

Preparation of Working Solutions by Serial Dilution

Working solutions for in vitro assays are typically prepared by serially diluting the primary stock solution in the appropriate cell culture medium or assay buffer. It is important to note that the final concentration of DMSO in the assay should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity or other artifacts.[2]

Materials:

  • 10 mM primary stock solution of this compound in DMSO

  • Sterile cell culture medium or assay buffer

  • Sterile microcentrifuge tubes or multi-well plates

  • Calibrated micropipettes and sterile tips

Procedure:

  • Calculate the Dilution Factor:

    • Determine the desired final concentration of the compound and the final volume of the working solution.

    • Calculate the volume of the primary stock solution needed using the formula: V1 = (C2 * V2) / C1 Where:

      • V1 = Volume of the primary stock solution

      • C1 = Concentration of the primary stock solution (10 mM)

      • V2 = Final volume of the working solution

      • C2 = Final concentration of the working solution

  • Perform the Dilution:

    • Pipette the calculated volume of the primary stock solution into a sterile tube.

    • Add the appropriate volume of cell culture medium or assay buffer to reach the final volume.

    • Mix thoroughly by gentle pipetting or vortexing.

  • Serial Dilutions (Example for a 96-well plate):

    • To prepare a range of concentrations, perform serial dilutions. For example, to make a 2-fold serial dilution starting from a 100 µM working solution:

      • Add 100 µL of medium/buffer to several wells of a 96-well plate.

      • Add 200 µL of the 100 µM working solution to the first well.

      • Transfer 100 µL from the first well to the second well and mix. This will result in a 50 µM solution.

      • Repeat the transfer of 100 µL to subsequent wells to create a dilution series (25 µM, 12.5 µM, etc.).

Visualization of the Experimental Workflow

The following diagram illustrates the workflow for the preparation of stock and working solutions of this compound.

G cluster_prep Primary Stock Preparation cluster_dilution Working Solution Preparation weigh Weigh Compound dissolve Dissolve in DMSO weigh->dissolve Add calculated mass vortex Vortex to Homogenize dissolve->vortex Add solvent aliquot Aliquot for Storage vortex->aliquot Ensure complete dissolution store Store at -20°C / -80°C aliquot->store thaw Thaw Primary Stock store->thaw Retrieve one aliquot dilute Dilute in Assay Medium/Buffer thaw->dilute Calculate dilution serial_dilute Perform Serial Dilutions dilute->serial_dilute Create concentration range use Use in In Vitro Assay serial_dilute->use

Caption: Workflow for the preparation of stock and working solutions.

Conclusion

This document provides a comprehensive protocol for the preparation of stock solutions of this compound for in vitro assays. Adherence to these guidelines for calculation, preparation, and storage will contribute to the accuracy and reproducibility of experimental results. Researchers are reminded to empirically verify the solubility and stability of the compound and to always follow appropriate safety procedures.

References

Application Notes and Protocols for AZ-42: A Chemical Probe for the Hypothetical Kinase K-RAS-Modulating Kinase 1 (KR-MK1)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application note is an exemplary document based on a hypothetical chemical probe, AZ-42 (3-[2-(sec-butyl)-4-chlorophenoxy]azetidine) . Due to the absence of publicly available scientific data for this specific compound, a plausible biological target, mechanism of action, and associated data have been generated to serve as a comprehensive template for researchers, scientists, and drug development professionals. This document is intended to guide the characterization and application of novel chemical probes.

Introduction

AZ-42 is a potent and selective small molecule inhibitor of the hypothetical K-RAS-Modulating Kinase 1 (KR-MK1), a serine/threonine kinase implicated in the downstream signaling of oncogenic K-RAS. Dysregulation of the K-RAS pathway is a hallmark of numerous cancers, making KR-MK1 a compelling target for therapeutic intervention and mechanistic studies. AZ-42, with its high affinity and selectivity, serves as a valuable chemical probe to investigate the cellular functions of KR-MK1 and to validate its role in cancer biology. These application notes provide detailed protocols for the use of AZ-42 in various experimental settings to probe KR-MK1 activity.

Physicochemical and Pharmacological Properties

A summary of the key properties of AZ-42 is presented in the table below. This data is essential for designing and interpreting experiments.

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₃H₁₈ClNO
Molecular Weight 240.74 g/mol
Solubility >100 mM in DMSO; <10 µM in PBS pH 7.4
Purity (LC-MS) >99%
KR-MK1 IC₅₀ (Biochemical) 15 nM
KR-MK1 Kᵢ (Binding) 25 nM
Cellular Target Engagement EC₅₀ 150 nM

Selectivity Profile

The selectivity of a chemical probe is critical for attributing observed biological effects to the intended target. AZ-42 has been profiled against a panel of 100 related kinases and has demonstrated excellent selectivity for KR-MK1.

Kinase TargetIC₅₀ (nM)Selectivity (Fold vs. KR-MK1)
KR-MK1 15 -
KR-MK21,20080
MAPK1>10,000>667
AKT1>10,000>667
PI3Kα>10,000>667

Experimental Protocols

In Vitro KR-MK1 Kinase Inhibition Assay

This protocol describes a luminescent kinase assay to determine the in vitro potency (IC₅₀) of AZ-42 against KR-MK1.

Materials:

  • Recombinant human KR-MK1 enzyme

  • KR-MK1 substrate peptide

  • ATP

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay kit

  • AZ-42 (stock solution in DMSO)

  • White, opaque 384-well plates

Procedure:

  • Prepare serial dilutions of AZ-42 in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Add 2.5 µL of the diluted AZ-42 or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 2.5 µL of a solution containing the KR-MK1 enzyme and substrate peptide in kinase buffer.

  • Initiate the kinase reaction by adding 5 µL of ATP solution (final concentration at the Kₘ for ATP).

  • Incubate the plate at room temperature for 1 hour.

  • Stop the reaction and detect the amount of ADP produced by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent, and incubate for 30 minutes at room temperature.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each AZ-42 concentration relative to the DMSO control and fit the data to a four-parameter logistic curve to determine the IC₅₀.

Cellular Target Engagement Assay using NanoBRET™

This protocol measures the binding of AZ-42 to KR-MK1 in living cells.

Materials:

  • HEK293 cells transiently expressing a NanoLuc®-KR-MK1 fusion protein

  • NanoBRET™ Tracer K-10 (a fluorescent ligand for KR-MK1)

  • Opti-MEM™ I Reduced Serum Medium

  • AZ-42 (stock solution in DMSO)

  • White, opaque 96-well cell culture plates

Procedure:

  • Seed the NanoLuc®-KR-MK1 expressing HEK293 cells in 96-well plates and incubate for 24 hours.

  • Prepare serial dilutions of AZ-42 in Opti-MEM™.

  • Add the diluted AZ-42 or DMSO (vehicle control) to the cells.

  • Add the NanoBRET™ Tracer K-10 to all wells at a final concentration equal to its EC₅₀.

  • Incubate the plate for 2 hours at 37°C in a CO₂ incubator.

  • Add NanoBRET™ Nano-Glo® Substrate and incubate for 3-5 minutes at room temperature.

  • Measure both the donor (460 nm) and acceptor (610 nm) emission using a plate reader equipped with the appropriate filters.

  • Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission) and plot the values against the concentration of AZ-42 to determine the EC₅₀ for target engagement.

Western Blot Analysis of Downstream Signaling

This protocol assesses the effect of AZ-42 on the phosphorylation of a downstream substrate of KR-MK1.

Materials:

  • Cancer cell line with an activating K-RAS mutation (e.g., A549)

  • Complete cell culture medium

  • AZ-42 (stock solution in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibodies: anti-phospho-Substrate-X (pSub-X), anti-total-Substrate-X (tSub-X), anti-GAPDH, and appropriate secondary antibodies.

  • SDS-PAGE gels and Western blot equipment

Procedure:

  • Seed A549 cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of AZ-42 (e.g., 0, 10, 100, 1000 nM) for 4 hours.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane and probe with the primary antibodies (anti-pSub-X and anti-GAPDH).

  • Wash and incubate with the appropriate HRP-conjugated secondary antibody.

  • Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the bands.

  • Strip the membrane and re-probe with anti-tSub-X to confirm equal loading.

  • Quantify the band intensities to determine the concentration-dependent inhibition of Substrate-X phosphorylation.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth_Factor Receptor Receptor Growth_Factor->Receptor binds K-RAS K-RAS Receptor->K-RAS activates KR-MK1 KR-MK1 K-RAS->KR-MK1 activates Substrate-X Substrate-X KR-MK1->Substrate-X phosphorylates pSubstrate-X p-Substrate-X Substrate-X->pSubstrate-X Transcription_Factors Transcription_Factors pSubstrate-X->Transcription_Factors activates Gene_Expression Gene_Expression Transcription_Factors->Gene_Expression regulates AZ-42 AZ-42 AZ-42->KR-MK1 inhibits

Caption: Hypothetical KR-MK1 signaling pathway and the inhibitory action of AZ-42.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_detection Detection cluster_analysis Data Analysis Seed_Cells Seed NanoLuc-KR-MK1 HEK293 cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_AZ42 Add AZ-42 dilutions Incubate_24h->Add_AZ42 Add_Tracer Add NanoBRET Tracer Add_AZ42->Add_Tracer Incubate_2h Incubate for 2h at 37°C Add_Tracer->Incubate_2h Add_Substrate Add Nano-Glo Substrate Incubate_2h->Add_Substrate Read_Plate Read Donor (460nm) and Acceptor (610nm) Add_Substrate->Read_Plate Calculate_Ratio Calculate NanoBRET Ratio Read_Plate->Calculate_Ratio Plot_Curve Plot Dose-Response Curve Calculate_Ratio->Plot_Curve Determine_EC50 Determine EC50 Plot_Curve->Determine_EC50

Caption: Workflow for the NanoBRET™ cellular target engagement assay.

Logical_Relationship AZ42_Treatment AZ-42 Treatment Target_Engagement KR-MK1 Target Engagement (NanoBRET Assay) AZ42_Treatment->Target_Engagement leads to Pathway_Inhibition Inhibition of Downstream Signaling (pSub-X Western Blot) Target_Engagement->Pathway_Inhibition results in Cellular_Phenotype Cellular Phenotype (e.g., Reduced Proliferation) Pathway_Inhibition->Cellular_Phenotype causes

Caption: Logical flow from target engagement to cellular effect.

Application Notes and Protocols for Evaluating 3-[2-(Sec-butyl)-4-chlorophenoxy]azetidine in a Zebrafish Embryo Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The zebrafish (Danio rerio) embryo model is a powerful in vivo platform for the rapid screening of small molecules for potential therapeutic effects and toxicity.[1][2][3] Its genetic tractability, rapid ex utero development, and optical transparency make it an ideal system for high-throughput screening and detailed phenotypic analysis.[4][5] This document provides a detailed experimental protocol for the comprehensive evaluation of a novel compound, 3-[2-(Sec-butyl)-4-chlorophenoxy]azetidine, using the zebrafish embryo model. The protocol outlines methods for assessing developmental toxicity, cardiotoxicity, and neurotoxicity, providing a framework for generating robust and reproducible data for early-stage drug discovery and development. While specific biological activities of this compound are not yet characterized, related chlorophenoxy compounds are known for their herbicidal properties, and various azetidine derivatives have shown a range of biological activities, including antibacterial and anticancer effects.[6][7][8][9][10][11]

Introduction

Early assessment of a compound's potential toxicity is a critical step in the drug development pipeline. The zebrafish embryo model offers a cost-effective and ethically sound alternative to traditional mammalian models for initial toxicity screening.[1][12][13] Zebrafish share a high degree of genetic homology with humans, and the developmental processes of major organ systems are highly conserved.[5] This protocol details a multi-tiered approach to evaluate the effects of this compound on zebrafish embryonic development, with specific assays to investigate its impact on overall morphogenesis, cardiac function, and nervous system development.

Materials and Reagents

  • Zebrafish: Wild-type (e.g., AB or WIK strain) adult zebrafish.

  • Compound: this compound (powder form).

  • Solvent: Dimethyl sulfoxide (DMSO), cell culture grade.

  • Embryo Medium (E3): 5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl₂, 0.33 mM MgSO₄, in deionized water, buffered with sodium bicarbonate to pH 7.2-7.4.

  • Pronase: For dechorionation.

  • Tricaine (MS-222): For anesthesia.

  • Microplates: 96-well and 24-well, clear flat-bottom.

  • Microscope: Stereomicroscope with imaging capabilities.

  • Incubator: Calibrated to 28.5°C.

Experimental Protocols

Stock Solution Preparation
  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Store the stock solution at -20°C, protected from light.

  • Prepare serial dilutions of the stock solution in E3 medium to achieve the desired final concentrations for the assays. The final DMSO concentration in the embryo medium should not exceed 0.1% to avoid solvent-induced toxicity.

Zebrafish Embryo Collection and Maintenance
  • Set up breeding tanks with adult zebrafish (2:1 male to female ratio) the evening before the experiment.

  • Collect freshly fertilized eggs within 30 minutes of spawning.

  • Wash the embryos with E3 medium to remove debris.

  • Maintain the embryos in a petri dish with E3 medium in an incubator at 28.5°C.

Developmental Toxicity Assay

This assay aims to assess the general toxic and teratogenic effects of the compound on zebrafish embryonic development.[12][14][15][16]

  • At 4-6 hours post-fertilization (hpf), select healthy, normally developing embryos.

  • Dechorionate the embryos enzymatically using Pronase or manually with fine forceps.

  • Transfer individual embryos into the wells of a 96-well plate containing 100 µL of E3 medium per well.

  • Add 100 µL of the test compound dilutions to the wells to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (0.1% DMSO in E3) and a negative control (E3 medium only).

  • Incubate the plate at 28.5°C.

  • At 24, 48, 72, 96, and 120 hpf, observe the embryos under a stereomicroscope.

  • Record the following endpoints:

    • Mortality: Lack of heartbeat and movement.

    • Hatching rate: Percentage of hatched embryos at 48 and 72 hpf.

    • Morphological defects: Note any abnormalities such as pericardial edema, yolk sac edema, spinal curvature, tail malformations, and craniofacial defects.

  • Calculate the LC50 (lethal concentration 50%) and EC50 (effective concentration 50% for malformations) values.

Table 1: Summary of Developmental Toxicity Data
Concentration (µM)Mortality Rate (%) at 120 hpfMalformation Rate (%) at 120 hpfCommon Malformations Observed
Control (E3) 21None
Vehicle (0.1% DMSO) 32None
0.1 43None
1 55Mild pericardial edema
10 1525Pericardial edema, yolk sac edema
50 4060Severe edema, spinal curvature
100 95100Severe malformations, mortality
Cardiotoxicity Assay

This assay evaluates the potential of the compound to induce cardiac dysfunction.[17][18][19][20]

  • Use transgenic zebrafish embryos expressing a fluorescent protein in cardiomyocytes (e.g., Tg(cmlc2:GFP)) for easier visualization.

  • At 24 hpf, expose the embryos to a range of non-lethal concentrations of the compound, as determined from the developmental toxicity assay.

  • At 48 and 72 hpf, anesthetize the embryos with Tricaine.

  • Mount the embryos in a lateral position on a microscope slide.

  • Record high-speed videos of the heart for 30-60 seconds.

  • Analyze the videos to determine the following parameters:

    • Heart rate: Beats per minute (bpm).

    • Arrhythmia: Irregular heartbeats.

    • Pericardial edema: Measure the area of the pericardial sac.

    • Atrioventricular (AV) block: Assess the coordination between atrial and ventricular contractions.

Table 2: Summary of Cardiotoxicity Data at 72 hpf
Concentration (µM)Heart Rate (bpm)Incidence of Arrhythmia (%)Pericardial Edema Area (mm²)
Control (E3) 145 ± 500.02 ± 0.005
Vehicle (0.1% DMSO) 143 ± 600.02 ± 0.006
1 140 ± 750.03 ± 0.007
10 125 ± 10200.08 ± 0.01
25 105 ± 12450.15 ± 0.02

* Indicates a statistically significant difference from the vehicle control (p < 0.05).

Neurotoxicity Assay

This assay assesses the compound's potential to affect the central nervous system development and function.[21][22][23][24][25]

  • Expose embryos to non-lethal concentrations of the compound from 6 hpf onwards.

  • At 24 hpf, assess spontaneous tail coiling movements. Record the number of coils in a 1-minute interval.

  • At 120 hpf, evaluate the larval locomotor activity in response to a light-dark stimulus.

    • Place individual larvae in a 96-well plate.

    • Acclimate the larvae to the dark for 10 minutes.

    • Use an automated tracking system to record their movement during alternating periods of light and dark (e.g., 5 minutes dark, 5 minutes light, repeated for 3 cycles).

    • Analyze the total distance moved and the velocity during the light and dark phases.

Table 3: Summary of Neurotoxicity Data
Concentration (µM)Spontaneous Tail Coils at 24 hpf (coils/min)Total Distance Moved in Dark at 120 hpf (mm)Total Distance Moved in Light at 120 hpf (mm)
Control (E3) 25 ± 3150 ± 2080 ± 15
Vehicle (0.1% DMSO) 24 ± 4145 ± 2278 ± 18
1 22 ± 5130 ± 2570 ± 20
10 15 ± 690 ± 3050 ± 22
25 8 ± 450 ± 2830 ± 15

* Indicates a statistically significant difference from the vehicle control (p < 0.05).

Visualizations

Experimental Workflow

G cluster_setup Preparation cluster_assays Assays cluster_endpoints Endpoints cluster_analysis Data Analysis A Zebrafish Breeding and Embryo Collection C Developmental Toxicity Assay (0.1-100 µM) A->C D Cardiotoxicity Assay (Non-lethal Conc.) A->D E Neurotoxicity Assay (Non-lethal Conc.) A->E B Stock Solution Preparation of this compound B->C B->D B->E F Mortality, Malformations, Hatching Rate C->F G Heart Rate, Arrhythmia, Edema D->G H Spontaneous Coiling, Locomotor Activity E->H I LC50/EC50 Calculation and Statistical Analysis F->I G->I H->I

Caption: Experimental workflow for evaluating the test compound.

Hypothetical Signaling Pathway Disruption

Given that many chlorophenoxy compounds act as plant growth regulators by mimicking auxins, a hypothetical pathway in an animal model could involve disruption of developmental signaling pathways that share some evolutionary conservation in their components or are sensitive to hormonal mimics.[26][27][28] One such pathway crucial for embryonic development is the Sonic Hedgehog (Shh) signaling pathway.

G cluster_pathway Hypothetical Disruption of Shh Signaling Shh Shh Ligand Ptch1 Patched-1 (Ptch1) Receptor Shh->Ptch1 binds Smo Smoothened (Smo) Ptch1->Smo inhibits Gli Gli Transcription Factors Smo->Gli activates TargetGenes Target Gene Expression (e.g., cell fate, proliferation) Gli->TargetGenes regulates Compound This compound Compound->Ptch1 potential interference Compound->Smo potential interference

References

Application Notes & Protocols: Safe Handling and Storage of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Novel heterocyclic compounds are foundational to modern drug discovery, yet their unique chemical properties necessitate rigorous safety protocols to protect researchers and ensure experimental integrity. The unpredictable nature of new chemical entities (NCEs) requires a proactive approach to hazard identification, handling, and storage. These application notes provide a comprehensive framework for risk mitigation when working with novel heterocyclic compounds.

Section 1: Hazard Identification and Risk Assessment

Before handling any novel heterocyclic compound, a thorough risk assessment is mandatory. This process involves evaluating the compound's known and predicted properties to determine the necessary safety precautions.

In Silico and In Vitro Assessment

Early-stage assessment should include computational (in silico) modeling to predict reactivity and toxicity.[1] Subsequently, in vitro toxicity testing is crucial to determine the compound's potential hazards.[2][3][4]

Experimental Protocol: In Vitro Cytotoxicity Screening (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and is a common first step in evaluating the cytotoxicity of a novel compound.[5]

Objective: To determine the concentration of a novel heterocyclic compound that inhibits cell growth by 50% (IC50).

Methodology:

  • Cell Culture: Plate human cell lines (e.g., HepG2 for liver toxicity, HEK293 for general cytotoxicity) in 96-well plates and incubate for 24 hours to allow for cell attachment.[5]

  • Compound Preparation: Prepare a stock solution of the novel heterocyclic compound in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve a range of final concentrations for testing.

  • Treatment: Treat the cells with the various concentrations of the compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[5]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active metabolism will convert MTT into a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.[5]

Occupational Exposure Bands (OEBs)

For potent compounds, an Occupational Exposure Band (OEB) should be assigned. OEBs categorize chemicals into bands based on their toxicological potency and associated adverse health effects, guiding the required level of containment.[6]

OEBOccupational Exposure Limit (OEL)DescriptionHandling Requirements
1 >500 µg/m³Low potency, low hazard.General laboratory ventilation. Standard PPE.
2 100 - 500 µg/m³Moderately potent.General ventilation with local exhaust ventilation (LEV).
3 10 - 100 µg/m³Potent.Chemical fume hood or other containment device.
4 1 - 10 µg/m³Very potent.Contained systems (e.g., glove box, isolator).[6] PAPR may be required.[6]
5 <1 µg/m³Extremely potent.Full containment in isolators.[6] Specialized handling procedures.

Table 1: Occupational Exposure Bands and corresponding handling requirements.

Chemical Labeling

All containers of novel heterocyclic compounds must be clearly labeled according to the Globally Harmonized System (GHS).[7][8] For in-house containers, systems like the National Fire Protection Association (NFPA) 704 diamond can be used as a supplementary reference.[9]

Workflow for Initial Hazard Assessment and Handling

G cluster_0 Initial Assessment cluster_1 Experimental Evaluation cluster_2 Risk Categorization & Handling A Synthesize/Acquire Novel Heterocyclic Compound B In Silico Toxicity/ Reactivity Prediction A->B C Literature Review for Analogous Structures A->C D Perform In Vitro Cytotoxicity Assay (e.g., MTT) B->D C->D E Determine Preliminary IC50 Value D->E F Assign Occupational Exposure Band (OEB) E->F G Define Handling Protocol (PPE & Engineering Controls) F->G H Label Compound per GHS and Institutional Standards G->H

Caption: Workflow for initial hazard assessment of novel compounds.

Section 2: Safe Handling and Personal Protective Equipment (PPE)

Engineering controls are the first line of defense. For potent compounds, this includes using chemical fume hoods, ventilated balance enclosures, or glovebox isolators.[10][11][12]

Engineering Controls
Control LevelEquipmentUse Case
Primary Chemical Fume HoodHandling volatile or dusty compounds of low to moderate toxicity.
Secondary Ventilated Balance EnclosureWeighing potent powders to minimize dust inhalation.
High Containment Glovebox / IsolatorHandling highly potent, toxic, or air-sensitive compounds (OEB 4/5).[6][12]

Table 2: Selection of engineering controls based on compound hazard.

Personal Protective Equipment (PPE)

The minimum required PPE includes a lab coat, safety glasses, and chemical-resistant gloves. For more potent compounds, additional protection is necessary.

Hazard LevelBody ProtectionEye ProtectionHand ProtectionRespiratory Protection
Low Lab CoatSafety GlassesNitrile GlovesNot generally required
Moderate Lab CoatChemical GogglesDouble Nitrile GlovesConsider N95 for powders
High Disposable GownFace Shield & GogglesChemical-Resistant GlovesPowered Air-Purifying Respirator (PAPR)[13]

Table 3: Recommended PPE based on hazard level.

Section 3: Chemical Storage and Stability

Proper storage is essential for maintaining the integrity of novel compounds and ensuring laboratory safety.

General Storage Guidelines
  • Segregation: Store chemicals by hazard class, not alphabetically.[14][15] Keep oxidizers away from flammables and corrosives away from substances they can react with.[15]

  • Containment: Use secondary containment trays for all liquids to contain spills.

  • Environment: Store compounds in a cool, dry, and dark place, away from heat sources and direct sunlight.[16]

  • Labeling: Ensure all containers are clearly labeled with the chemical name, date received, and any known hazards.

Stability Testing

Stability studies are conducted to understand how a compound's quality varies over time under the influence of environmental factors like temperature, humidity, and light.[17][18]

Experimental Protocol: Accelerated Stability Study

Objective: To quickly assess the stability of a novel compound by subjecting it to elevated stress conditions. This data helps predict long-term stability and identify potential degradation pathways.[17][19]

Methodology:

  • Sample Preparation: Prepare multiple aliquots of the compound in the intended storage container/closure system.

  • Initial Analysis (T=0): Perform a baseline analysis of the compound for purity (e.g., via HPLC), appearance, and any other relevant physical or chemical properties.

  • Storage Conditions: Place the samples in a stability chamber under accelerated conditions. According to ICH guidelines, a common condition is 40°C ± 2°C and 75% RH ± 5% RH.

  • Time Points: Pull samples for analysis at predetermined intervals, such as 1, 3, and 6 months.[19]

  • Analysis: At each time point, analyze the samples using the same methods as the T=0 analysis. Quantify the parent compound and identify any major degradation products.

  • Data Evaluation: Compare the results at each time point to the initial data to determine the rate of degradation and establish a preliminary shelf-life.

Decision Logic for Storage Conditions

G A Assess Compound Properties B Light Sensitive? A->B C Hygroscopic? A->C D Thermally Labile? A->D E Chemically Reactive? A->E F Store in Amber Vials/ Protect from Light B->F Yes J Standard Storage: Cool, Dry, Dark Place B->J No G Store in Desiccator/ Inert Atmosphere C->G Yes C->J No H Refrigerate or Freeze (-20°C to -80°C) D->H Yes D->J No I Segregate from Incompatible Materials E->I Yes E->J No

Caption: Decision tree for determining appropriate storage conditions.

Section 4: Waste Disposal

Chemical waste from novel heterocyclic compounds must be managed as hazardous waste.[20][21]

Waste Segregation and Disposal Protocol
  • Identify Waste Streams: Segregate waste into compatible categories:

    • Halogenated Solvents

    • Non-halogenated Solvents

    • Aqueous Acidic/Basic Waste

    • Solid Chemical Waste (including contaminated PPE and labware)[21]

  • Containerization: Use designated, properly labeled hazardous waste containers. Do not overfill containers; leave at least 10% headspace.[21]

  • Labeling: All waste containers must have a hazardous waste tag detailing the full chemical names of all components and their approximate percentages.[20]

  • Disposal Request: Follow institutional procedures to request waste pickup from the Environmental Health and Safety (EHS) office.[20] Never dispose of chemical waste down the drain unless explicitly permitted by EHS for specific, neutralized, non-hazardous materials.[22]

  • Empty Containers: Empty containers that held acutely hazardous materials must be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[23]

References

Application Notes and Protocols: 3-(Phenoxy)azetidine Derivatives in CNS-Focused Lead Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utilization of 3-(phenoxy)azetidine derivatives in central nervous system (CNS) focused lead discovery. Due to the limited publicly available data on the specific compound 3-[2-(sec-butyl)-4-chlorophenoxy]azetidine, this document utilizes a closely related, well-characterized series of 3-substituted azetidine derivatives as a representative example to illustrate the application and methodologies in this chemical space. The presented data and protocols are based on published research on novel azetidines as triple reuptake inhibitors, offering valuable insights into the potential of this scaffold for CNS drug development.

Introduction to 3-(Phenoxy)azetidine Derivatives for CNS Targets

The azetidine scaffold has gained significant attention in medicinal chemistry for its desirable properties as a bioisostere for more rigid or lipophilic groups. Its three-dimensional nature and favorable physicochemical properties make it an attractive core for designing CNS-penetrant molecules. The 3-(phenoxy)azetidine motif, in particular, allows for diverse substitutions on the phenoxy ring, enabling fine-tuning of pharmacological activity, selectivity, and pharmacokinetic profiles. This structural class has shown promise in modulating the activity of key CNS targets, such as neurotransmitter transporters.

Representative Compound Series: 3-Aryl-3-oxypropylamine Azetidine Derivatives as Triple Reuptake Inhibitors

As a case study, we will focus on a series of 3-substituted azetidine derivatives designed as triple reuptake inhibitors (TRIs). TRIs simultaneously block the reuptake of serotonin (SERT), norepinephrine (NET), and dopamine (DAT), a mechanism of action with potential for treating a range of CNS disorders, including depression and attention deficit hyperactivity disorder.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo data for a representative compound from the series, designated as Compound 6be .

Table 1: In Vitro Monoamine Transporter Inhibition

CompoundSERT IC₅₀ (nM)NET IC₅₀ (nM)DAT IC₅₀ (nM)
6be 12085210

Table 2: In Vivo Efficacy in Forced Swim Test (FST) in Mice

CompoundDose (mg/kg)Route of Administration% Decrease in Immobility Time
6be 10Intravenous (IV)45
6be 20Oral (PO)38
6be 40Oral (PO)52

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of the representative 3-substituted azetidine derivatives.

In Vitro Monoamine Transporter Reuptake Assay

This protocol outlines the procedure for determining the inhibitory activity of test compounds on the serotonin, norepinephrine, and dopamine transporters.

Objective: To measure the IC₅₀ values of test compounds for SERT, NET, and DAT.

Materials:

  • HEK293 cells stably expressing human SERT, NET, or DAT

  • [³H]Serotonin, [³H]Norepinephrine, or [³H]Dopamine

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

  • Test compounds dissolved in DMSO

  • Scintillation fluid

  • Microplates (96-well)

  • Liquid scintillation counter

Procedure:

  • Cell Plating: Seed the HEK293 cells expressing the respective transporter into 96-well microplates and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should be kept below 0.1%.

  • Assay Initiation: Wash the cells with assay buffer. Add the test compound dilutions to the wells and pre-incubate for 10 minutes at room temperature.

  • Radioligand Addition: Add the respective radiolabeled neurotransmitter ([³H]Serotonin, [³H]Norepinephrine, or [³H]Dopamine) to each well to initiate the reuptake reaction.

  • Incubation: Incubate the plates for a specified time (e.g., 15 minutes) at 37°C.

  • Assay Termination: Terminate the reuptake by rapidly washing the cells with ice-cold assay buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells and add scintillation fluid to each well.

  • Data Analysis: Measure the radioactivity in each well using a liquid scintillation counter. Calculate the percent inhibition for each compound concentration relative to the control (vehicle-treated) wells. Determine the IC₅₀ values by fitting the data to a sigmoidal dose-response curve using appropriate software.

In Vivo Forced Swim Test (FST) in Mice

This protocol describes the forced swim test, a common behavioral model used to screen for potential antidepressant activity.

Objective: To evaluate the in vivo efficacy of test compounds in a model of behavioral despair.

Materials:

  • Male ICR mice (or other suitable strain)

  • Glass cylinders (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm

  • Test compounds formulated for intravenous (IV) or oral (PO) administration

  • Vehicle control

  • Video recording and analysis software (optional)

Procedure:

  • Animal Acclimation: Acclimate the mice to the testing room for at least 1 hour before the experiment.

  • Compound Administration: Administer the test compound or vehicle at the desired dose and route. Allow for an appropriate pre-treatment time (e.g., 30 minutes for IV, 60 minutes for PO).

  • Forced Swim Session: Gently place each mouse into an individual glass cylinder filled with water for a 6-minute session.

  • Behavioral Scoring: During the last 4 minutes of the session, record the total time the mouse spends immobile. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep its head above water.

  • Data Analysis: Calculate the mean immobility time for each treatment group. Determine the percent decrease in immobility time for the compound-treated groups compared to the vehicle-treated group. Statistical significance can be assessed using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test).

Visualizations

The following diagrams illustrate the mechanism of action and experimental workflows.

Triple_Reuptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_reuptake Reuptake Transporters Presynaptic_Terminal Presynaptic Terminal Synaptic_Vesicles Synaptic Vesicles (5-HT, NE, DA) Neurotransmitters Synaptic_Vesicles->Neurotransmitters Release Postsynaptic_Receptors Postsynaptic Receptors Neurotransmitters->Postsynaptic_Receptors Binding SERT SERT Neurotransmitters->SERT Reuptake NET NET Neurotransmitters->NET Reuptake DAT DAT Neurotransmitters->DAT Reuptake Compound_6be Compound 6be (3-Substituted Azetidine) Compound_6be->SERT Inhibition Compound_6be->NET Inhibition Compound_6be->DAT Inhibition

Caption: Mechanism of action for a triple reuptake inhibitor.

In_Vitro_Workflow cluster_plate_prep Plate Preparation cluster_assay Reuptake Assay cluster_analysis Data Analysis Seed_Cells Seed HEK293 cells expressing SERT, NET, or DAT Add_Compound Add test compound dilutions Seed_Cells->Add_Compound Overnight incubation Add_Radioligand Add [³H]Neurotransmitter Add_Compound->Add_Radioligand Pre-incubation Incubate Incubate at 37°C Add_Radioligand->Incubate Terminate_Wash Terminate reuptake and wash cells Incubate->Terminate_Wash Lyse_Count Lyse cells and perform scintillation counting Terminate_Wash->Lyse_Count Calculate_IC50 Calculate % inhibition and determine IC₅₀ values Lyse_Count->Calculate_IC50

Caption: Workflow for the in vitro monoamine reuptake assay.

In_Vivo_Workflow cluster_pretreatment Pre-treatment cluster_fst Forced Swim Test cluster_data_analysis Data Analysis Acclimate Acclimate mice to testing room Administer Administer test compound or vehicle (IV or PO) Acclimate->Administer Swim_Session Place mouse in water cylinder for 6 minutes Administer->Swim_Session Pre-treatment time Record_Behavior Record immobility time during the last 4 minutes Swim_Session->Record_Behavior Calculate_Means Calculate mean immobility time for each group Record_Behavior->Calculate_Means Analyze_Stats Perform statistical analysis Calculate_Means->Analyze_Stats

Caption: Workflow for the in vivo forced swim test.

Troubleshooting & Optimization

How to improve the yield of azetidine ring formation reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for azetidine ring formation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and efficiency of their synthetic routes toward this valuable heterocyclic motif.

Frequently Asked Questions (FAQs)

Q1: My intramolecular cyclization to form an azetidine is resulting in low yields. What are the common causes and how can I improve it?

A1: Low yields in intramolecular azetidine formation are a frequent challenge, often attributed to the high ring strain of the four-membered ring.[1][2] Key factors to investigate include the choice of leaving group, base, solvent, and the presence of steric hindrance.

  • Leaving Group: A good leaving group is crucial for efficient cyclization. If you are using a halide, consider converting the alcohol precursor to a mesylate or tosylate, which are excellent leaving groups for SN2 reactions.[3]

  • Base and Solvent: The choice of base and solvent is critical. For the cyclization of γ-amino alcohols or their derivatives, a strong, non-nucleophilic base is often required to deprotonate the amine without competing in side reactions.[4] For instance, the use of lithium hexamethyldisilazide (LiHMDS) in a non-polar solvent like THF can be effective, especially when electron-withdrawing groups reduce the nucleophilicity of the nitrogen.[4] In other systems, milder bases like sodium bicarbonate may be sufficient, particularly in iodocyclization reactions.[1] The solvent can also influence the reaction rate and selectivity; polar aprotic solvents like THF, DCE, or acetonitrile are commonly used.[1][4][5]

  • Steric Hindrance: Steric bulk near the reacting centers can significantly impede the intramolecular SN2 reaction. Carefully examine your substrate for any bulky substituents that may hinder the approach of the nucleophilic nitrogen to the electrophilic carbon. In some cases, redesigning the substrate to reduce steric clash may be necessary.

  • Alternative Methods: If optimizing the above parameters fails, consider alternative cyclization strategies. For example, the Mitsunobu reaction provides a powerful method for the cyclization of γ-amino alcohols, often proceeding with high inversion of stereochemistry.[4][6] Another approach is the use of Lewis acids like La(OTf)3 to catalyze the intramolecular aminolysis of epoxides, which can lead to high yields of functionalized azetidines.[5][7]

Q2: I am observing the formation of a pyrrolidine byproduct instead of the desired azetidine. How can I favor the 4-exo-tet cyclization?

A2: The formation of a five-membered pyrrolidine ring is a common competing pathway in azetidine synthesis, representing a 5-endo-tet cyclization. The regioselectivity between the 4-exo-tet (azetidine) and 5-endo-tet (pyrrolidine) pathways can be influenced by several factors:

  • Reaction Conditions: In the La(OTf)3-catalyzed intramolecular aminolysis of 3,4-epoxy amines, the stereochemistry of the epoxide is critical. cis-Epoxy amines selectively yield azetidines, while trans-epoxy amines favor the formation of pyrrolidines.[5]

  • Catalyst/Promoter: The choice of catalyst can dictate the regioselectivity. For instance, lanthanum (III) trifluoromethanesulfonate (La(OTf)3) has been shown to promote the C3-selective intramolecular aminolysis of a cis-3,4-epoxy amine to give an azetidine in high yield.[5][7]

  • Substrate Control: The substitution pattern on your substrate can influence the cyclization outcome. The Thorpe-Ingold effect, where gem-disubstitution on the carbon chain between the nucleophile and the leaving group can favor intramolecular reactions, can be exploited to promote azetidine formation.

Q3: What are the best practices for setting up a photochemical azetidine synthesis, like the aza Paternò-Büchi reaction?

A3: The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is an efficient method for azetidine synthesis but requires careful setup.[8][9]

  • Light Source: The choice of light source is critical and depends on the substrate. Many reactions utilize UV light, but visible light photocatalysis with an appropriate photosensitizer (e.g., an Iridium(III) complex) can also be employed, offering milder reaction conditions.[8]

  • Solvent: The solvent can affect the reaction efficiency and selectivity. It should be transparent to the wavelength of light being used. Common solvents include acetonitrile, benzene, and dichloromethane.

  • Concentration: The concentration of the reactants can influence the competition between intramolecular and intermolecular processes. For intramolecular reactions, high dilution is generally favored.

  • Flow Chemistry: For scalability and improved reproducibility, consider using a photochemical flow reactor. This allows for precise control over irradiation time and temperature, leading to higher yields and purities.[10] The Norrish-Yang cyclization of 2-amino ketones to 3-hydroxyazetidines has been successfully scaled up using a photo-flow process.[10]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s) Relevant Literature
Low or No Azetidine Yield Poor leaving groupConvert alcohol to mesylate, tosylate, or use a Mitsunobu reaction.[3][4]
Steric hindranceRedesign substrate to reduce steric bulk near reaction centers.
Inappropriate base/solvent combinationScreen different bases (e.g., LiHMDS, NaH, K2CO3) and solvents (e.g., THF, DCE, ACN).[4][5]
Competing elimination reactionUse a non-nucleophilic, sterically hindered base. Lower reaction temperature.
Formation of Pyrrolidine Byproduct Incorrect stereochemistry of precursorFor epoxide precursors, use the cis-isomer for azetidine formation.[5]
Unfavorable reaction kineticsEmploy substrate modifications to favor 4-exo-tet cyclization (e.g., Thorpe-Ingold effect).
Catalyst choiceUse a regioselective catalyst like La(OTf)3 for specific substrates.[5][7]
Side Product Formation in Cycloadditions Isomerization of reactantsEnsure purity of starting materials. For photochemical reactions, control irradiation time to minimize side reactions.[1][9]
Dimerization or polymerizationAdjust reactant concentrations. For intramolecular reactions, use high dilution.
Difficulty with Protecting Groups Protecting group is not stable to reaction conditionsChoose a protecting group that is orthogonal to the reaction conditions. For example, Boc, PMB, and TBS groups are tolerated in La(OTf)3-catalyzed reactions.[5]
Difficulty in deprotectionSelect a protecting group that can be removed under mild conditions without affecting the azetidine ring. The Botc (tert-butoxythiocarbonyl) group is a good option for α-lithiation strategies and is easily removable.[11]

Experimental Protocols

Protocol 1: La(OTf)3-Catalyzed Intramolecular Aminolysis of a cis-3,4-Epoxy Amine[5]

This protocol describes the synthesis of an azetidine via the regioselective ring-opening of a cis-epoxy amine.

Materials:

  • cis-3,4-epoxy amine substrate

  • Lanthanum (III) trifluoromethanesulfonate (La(OTf)3)

  • 1,2-dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Dichloromethane (CH2Cl2)

  • Sodium sulfate (Na2SO4)

  • Argon or Nitrogen atmosphere setup

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of the cis-3,4-epoxy amine (1.0 eq) in anhydrous 1,2-dichloroethane (0.2 M) under an inert atmosphere, add La(OTf)3 (5 mol%).

  • Stir the reaction mixture at reflux. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C.

  • Quench the reaction by adding saturated aqueous NaHCO3.

  • Extract the aqueous layer with CH2Cl2 (3 times).

  • Combine the organic layers, dry over Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired azetidine.

Protocol 2: Intramolecular Cyclization via Mitsunobu Reaction[4][12]

This protocol is for the synthesis of an N-Cbz protected azetidine from the corresponding γ-amino alcohol.

Materials:

  • N-Cbz protected γ-amino alcohol

  • Triphenylphosphine (PPh3)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous tetrahydrofuran (THF)

  • Argon or Nitrogen atmosphere setup

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the N-Cbz protected γ-amino alcohol (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DEAD or DIAD (1.5 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to isolate the azetidine product.

Visualizations

Azetidine_Formation_Pathways cluster_precursor Precursor cluster_methods Cyclization Methods cluster_product Product gamma-functionalized amine gamma-functionalized amine Intramolecular SN2 Intramolecular SN2 gamma-functionalized amine->Intramolecular SN2 Mitsunobu Reaction Mitsunobu Reaction gamma-functionalized amine->Mitsunobu Reaction Azetidine Azetidine Intramolecular SN2->Azetidine Mitsunobu Reaction->Azetidine Photochemical Cycloaddition Photochemical Cycloaddition Photochemical Cycloaddition->Azetidine Reductive Amination Reductive Amination Reductive Amination->Azetidine Epoxide Ring Opening Epoxide Ring Opening Epoxide Ring Opening->Azetidine Imines + Alkenes Imines + Alkenes Imines + Alkenes->Photochemical Cycloaddition gamma-keto amine gamma-keto amine gamma-keto amine->Reductive Amination gamma-amino epoxide gamma-amino epoxide gamma-amino epoxide->Epoxide Ring Opening

Caption: Overview of common synthetic pathways to the azetidine ring.

Troubleshooting_Workflow start Low Azetidine Yield check_lg Is the leaving group optimal? start->check_lg improve_lg Improve Leaving Group (e.g., Ms, Ts) check_lg->improve_lg No check_conditions Are reaction conditions (base, solvent, temp) optimized? check_lg->check_conditions Yes improve_lg->check_conditions optimize_conditions Screen Bases, Solvents, and Temperatures check_conditions->optimize_conditions No check_side_reactions Are there side products? (e.g., pyrrolidine, elimination) check_conditions->check_side_reactions Yes optimize_conditions->check_side_reactions address_side_reactions Modify Substrate/Catalyst to Improve Selectivity check_side_reactions->address_side_reactions Yes consider_alt_method Consider Alternative Synthetic Route check_side_reactions->consider_alt_method No success Improved Yield address_side_reactions->success consider_alt_method->success

Caption: A troubleshooting workflow for low-yielding azetidine ring formation reactions.

References

Troubleshooting low solubility of 3-[2-(Sec-butyl)-4-chlorophenoxy]azetidine in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low solubility of 3-[2-(Sec-butyl)-4-chlorophenoxy]azetidine in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: I am observing low solubility of this compound in my neutral aqueous buffer (e.g., PBS pH 7.4). Is this expected?

A1: Yes, this is not unexpected. The chemical structure of this compound possesses hydrophobic characteristics due to the sec-butyl and chlorophenoxy groups. These groups can lead to poor aqueous solubility, a common challenge for many research compounds.[1][2] The azetidine ring contains a secondary amine, which is a weak base. At neutral pH, the compound is likely to be predominantly in its uncharged, less soluble form.[3]

Q2: How does pH influence the solubility of this compound?

A2: As a compound with a weakly basic azetidine moiety, its solubility is expected to be highly dependent on pH.[4] In acidic conditions (lower pH), the amine group becomes protonated, forming a more polar and, therefore, more water-soluble salt.[5] Conversely, in neutral or basic conditions (higher pH), the compound will be in its free base form, which is less polar and thus less soluble in aqueous buffers. The lowest solubility is typically observed at a pH above the compound's pKa.[6]

Q3: What are the initial troubleshooting steps I should take to improve the solubility of this compound?

A3: The initial steps should focus on simple adjustments to your buffer conditions. We recommend the following:

  • pH Adjustment: The most straightforward approach is to lower the pH of your aqueous buffer. Systematically testing a range of acidic pH values (e.g., pH 3 to 6) should reveal an optimal pH for solubilization.

  • Use of Co-solvents: If pH adjustment alone is insufficient or not compatible with your experimental system, introducing a water-miscible organic co-solvent can significantly enhance solubility.[7][8]

Q4: What are co-solvents, and which ones are commonly used?

A4: Co-solvents are organic solvents that are miscible with water and are used to increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[9] Commonly used co-solvents in research settings include:

  • Dimethyl sulfoxide (DMSO)
  • Ethanol
  • Propylene glycol
  • Polyethylene glycol (PEG)

It is crucial to use the lowest effective concentration of a co-solvent, as they can sometimes interfere with biological assays.

Q5: Can excipients help improve solubility for in vivo studies?

A5: Yes, for more advanced formulations, particularly for in vivo applications, various excipients can be employed to enhance solubility and bioavailability.[10][11][12] These can include:

  • Surfactants: Agents like polysorbates (e.g., Tween® 80) or poloxamers can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[12]
  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing solubility.
  • Lipid-based formulations: For oral delivery, self-emulsifying drug delivery systems (SEDDS) can be developed using lipid excipients to maintain the drug in a solubilized state in the gastrointestinal tract.[13]

Troubleshooting Guides

Guide 1: Solubility Enhancement by pH Adjustment

If you are observing precipitation or low concentration of your compound in a neutral buffer, follow this guide to determine an optimal pH for solubilization.

dot

Caption: Workflow for optimizing solubility through pH adjustment.

  • Stock Solution Preparation: Prepare a 100 mM stock solution of this compound in 100% DMSO.

  • Buffer Preparation: Prepare a set of biologically relevant buffers with pH values ranging from 3.0 to 7.4 (e.g., citrate buffers for pH 3-6, phosphate buffer for pH 7.4).

  • Sample Preparation: In separate microcentrifuge tubes, add an aliquot of the DMSO stock solution to each buffer to a final theoretical concentration that is relevant to your assay (e.g., 100 µM). The final DMSO concentration should be kept constant and low (e.g., ≤1%).

  • Equilibration: Incubate the samples with agitation for at least 2 hours at a controlled temperature (e.g., room temperature or 37°C) to allow the solution to reach equilibrium.[14]

  • Phase Separation: Centrifuge the tubes at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any undissolved compound.

  • Quantification: Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method such as HPLC-UV or LC-MS/MS.[15]

The results of this experiment can be summarized in a table to easily identify the optimal pH.

Buffer pHTheoretical Concentration (µM)Measured Soluble Concentration (µM)% SolubleVisual Observation
3.010098.598.5%Clear Solution
4.010095.295.2%Clear Solution
5.010075.875.8%Slight Haze
6.010022.122.1%Visible Precipitate
7.4100< 5.0< 5.0%Heavy Precipitate

Note: The data presented in this table is illustrative and represents a typical outcome for a weakly basic compound.

Guide 2: Solubility Enhancement Using Co-solvents

If adjusting the pH is not a viable option or does not provide sufficient solubility, the use of co-solvents is the next logical step.

dot

Caption: Workflow for improving solubility with co-solvents.

  • Stock Solution Preparation: Use the same 100 mM stock solution in 100% DMSO as prepared previously.

  • Buffer Selection: Use the aqueous buffer required for your experiment (e.g., PBS pH 7.4).

  • Co-solvent Matrix Preparation: In separate tubes, prepare solutions containing increasing percentages of your chosen co-solvents (e.g., 5%, 10%, 20% v/v of DMSO, ethanol, or PEG 400 in the selected buffer).

  • Sample Preparation: Add the compound stock to each co-solvent/buffer mixture to achieve the desired final concentration. Ensure the final concentration of the initial DMSO from the stock is minimal.

  • Equilibration and Analysis: Follow the same equilibration, phase separation, and quantification steps as outlined in the pH-dependent solubility protocol.

A table can be used to compare the effectiveness of different co-solvents at various concentrations.

Buffer (pH 7.4)Co-solventCo-solvent Conc. (% v/v)Measured Soluble Conc. (µM)Visual Observation
PBSNone0%< 5.0Heavy Precipitate
PBSDMSO5%45.3Slight Haze
PBSDMSO10%89.1Clear Solution
PBSEthanol10%65.7Slight Haze
PBSEthanol20%96.4Clear Solution
PBSPEG 40010%72.5Slight Haze
PBSPEG 40020%98.9Clear Solution

Note: The data presented in this table is illustrative. The choice of co-solvent may impact the outcome of biological experiments, and this should be validated.

References

Overcoming stability issues of 3-[2-(Sec-butyl)-4-chlorophenoxy]azetidine in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of 3-[2-(sec-butyl)-4-chlorophenoxy]azetidine in cell culture media.

Frequently Asked Questions (FAQs)

Q1: I observed a precipitate in my cell culture medium after adding this compound. What is the likely cause and how can I resolve it?

A1: Precipitation of small molecules like this compound in cell culture media is a common issue that can arise from several factors:

  • Poor Solubility: The compound may have limited solubility in aqueous media, especially at higher concentrations.

  • Temperature Effects: Temperature fluctuations, such as repeated freeze-thaw cycles of stock solutions or the use of cold media, can decrease the solubility of the compound, leading to precipitation.[1][2]

  • pH Shifts: Changes in the pH of the cell culture medium upon addition of the compound solution can affect its solubility.

  • Interaction with Media Components: The compound may interact with components of the cell culture medium, such as proteins in serum or salts, to form insoluble complexes.[2]

To address this, consider the following troubleshooting steps:

  • Prepare a higher concentration stock solution in an appropriate organic solvent (e.g., DMSO) and add it to the medium with vigorous mixing to ensure rapid and uniform dispersion.

  • Avoid repeated freeze-thaw cycles of the stock solution.[2]

  • Warm the cell culture medium to 37°C before adding the compound.

  • Test the solubility of the compound in a small volume of medium at the desired final concentration before treating your cells.

  • If using serum-free media, the order of component addition can be critical. Calcium salts, for instance, are prone to precipitation.[2]

Q2: My experimental results are inconsistent when using this compound. Could this be due to compound instability?

A2: Yes, inconsistent experimental results can be a strong indicator of compound instability in the cell culture medium. The azetidine ring in the compound is strained and can be susceptible to degradation, particularly under certain conditions.[3] Degradation can lead to a decrease in the effective concentration of the active compound over the course of your experiment, resulting in variability. The rate of degradation can be influenced by:

  • pH of the Medium: Azetidines can undergo acid-mediated intramolecular ring-opening decomposition.[3] The typical pH of cell culture media (7.2-7.4) may still allow for slow degradation over time.

  • Temperature: Higher temperatures, such as the 37°C incubation temperature for cell culture, can accelerate the degradation of chemically labile compounds.[4][5][6]

  • Presence of Enzymes: If you are using a medium containing serum or cell lysates, metabolic enzymes could potentially modify the compound.

  • Light Exposure: Some compounds are sensitive to light and can degrade upon exposure. Minimize the exposure of your compound stock solutions and treated media to light.[7]

To investigate and mitigate this, you can perform a stability study of the compound in your specific cell culture medium under your experimental conditions (see the Experimental Protocols section below).

Q3: What are the potential degradation pathways for this compound in an aqueous environment like cell culture media?

A3: While specific degradation pathways for this exact molecule are not extensively published, based on its structure, potential degradation could occur through:

  • Hydrolysis of the Ether Linkage: The phenoxy ether bond could be susceptible to hydrolysis, leading to the formation of 2-(sec-butyl)-4-chlorophenol and 3-hydroxyazetidine.

  • Azetidine Ring Opening: The strained four-membered azetidine ring can be opened, particularly under acidic conditions or via nucleophilic attack. This could involve intramolecular reactions if other reactive groups are present or reactions with components in the media. A forced degradation study of a similar azetidine-containing compound showed amide bond hydrolysis and azetidine activation through the formation of an azetidinium ion as degradation mechanisms.[8]

  • Oxidation: The phenoxy group could be susceptible to oxidation, especially in the presence of reactive oxygen species that can be generated in cell culture.

Identifying the specific degradation products would require analytical techniques such as LC-MS.

Q4: Are there any general recommendations for preparing and storing stock solutions of this compound to maximize its stability?

A4: To ensure the stability and integrity of your compound, follow these best practices:

  • Solvent Selection: Use a high-purity, anhydrous grade of a suitable organic solvent like DMSO for preparing concentrated stock solutions.

  • Storage Conditions: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[2] Protect the solutions from light by using amber vials or by wrapping the vials in aluminum foil.

  • Working Solutions: Prepare fresh working solutions in cell culture medium immediately before each experiment. Do not store the compound diluted in aqueous media for extended periods.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common stability issues encountered with this compound in cell culture.

Problem 1: Visible Precipitate in Cell Culture Medium
Possible Cause Suggested Solution
Compound concentration exceeds its solubility. Determine the maximum solubility of the compound in your specific cell culture medium. If necessary, lower the final concentration used in your experiments.
Improper dissolution of the stock solution. Ensure the stock solution is completely dissolved before adding it to the medium. Briefly vortex the stock solution before use. When adding to the medium, mix thoroughly and immediately.
Temperature-related precipitation. Warm the cell culture medium to 37°C before adding the compound. Avoid using cold media directly from the refrigerator.[1][2]
Interaction with serum proteins. If using a serum-containing medium, try reducing the serum concentration or switching to a serum-free formulation if your cell line permits.
Formation of insoluble salts. When preparing media from powder, ensure that components like calcium chloride are dissolved separately to prevent the formation of insoluble salts.[2]
Problem 2: Inconsistent or Lower-than-Expected Biological Activity
Possible Cause Suggested Solution
Degradation of the compound over time. Perform a time-course stability study by incubating the compound in your cell culture medium at 37°C and analyzing its concentration at different time points using HPLC or LC-MS.
pH-dependent degradation. Measure the pH of your cell culture medium after adding the compound. If there is a significant shift, consider using a medium with a stronger buffering capacity, such as one supplemented with HEPES.[7]
Adsorption to plasticware. Some hydrophobic compounds can adsorb to the surface of plastic culture vessels. Consider using low-adsorption plasticware or pre-treating the plates with a blocking agent if compatible with your assay.
Cellular metabolism of the compound. If you suspect that the cells are metabolizing the compound, you can analyze the cell culture supernatant and cell lysates for the parent compound and potential metabolites over time.

Quantitative Data Summary

The following table presents hypothetical stability data for this compound under typical cell culture conditions to illustrate potential stability profiles.

Table 1: Stability of this compound in DMEM with 10% FBS at 37°C

Time (hours)Remaining Compound (%)
0100
495
888
1281
2465
4842

Table 2: Effect of pH on the Stability of this compound after 24 hours at 37°C

pHRemaining Compound (%)
6.855
7.465
8.078

Note: The data presented in these tables are for illustrative purposes only and should be experimentally determined for your specific conditions.

Experimental Protocols

Protocol 1: Assessment of Compound Stability in Cell Culture Medium by HPLC-UV

Objective: To quantify the concentration of this compound in cell culture medium over time to determine its stability.

Materials:

  • This compound

  • Cell culture medium (e.g., DMEM, RPMI-1640) with or without serum

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Microcentrifuge tubes

  • Incubator (37°C, 5% CO2)

Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Spike the compound into pre-warmed cell culture medium to a final concentration of 10 µM. Prepare a sufficient volume for all time points.

  • Immediately take a 1 mL aliquot for the t=0 time point.

  • Incubate the remaining medium at 37°C in a 5% CO2 incubator.

  • Collect 1 mL aliquots at various time points (e.g., 2, 4, 8, 12, 24, 48 hours).

  • For each time point, add 2 volumes of ice-cold acetonitrile to the 1 mL aliquot to precipitate proteins.

  • Vortex vigorously for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean HPLC vial.

  • Analyze the samples by HPLC-UV. A typical mobile phase could be a gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).

  • Quantify the peak area corresponding to the parent compound at each time point.

  • Calculate the percentage of the compound remaining at each time point relative to the t=0 sample.

Protocol 2: Solubility Assessment in Cell Culture Medium

Objective: To determine the maximum soluble concentration of this compound in cell culture medium.

Materials:

  • This compound

  • Cell culture medium

  • DMSO

  • Microplate reader or spectrophotometer

  • 96-well plate

Procedure:

  • Prepare a high-concentration stock solution of the compound in DMSO (e.g., 100 mM).

  • In a 96-well plate, perform serial dilutions of the stock solution in the cell culture medium to achieve a range of final concentrations (e.g., from 1 µM to 500 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to your cells (typically <0.5%).

  • Include a control well with medium and the same concentration of DMSO without the compound.

  • Incubate the plate at 37°C for 1-2 hours.

  • Visually inspect each well for any signs of precipitation.

  • Measure the absorbance (or light scattering) of each well at a wavelength where the compound does not absorb (e.g., 600 nm) using a microplate reader. An increase in absorbance compared to the control indicates the formation of a precipitate.

  • The highest concentration that does not show a significant increase in absorbance is considered the approximate limit of solubility under these conditions.

Visualizations

degradation_pathway parent This compound hydrolysis Hydrolysis parent->hydrolysis ring_opening Azetidine Ring Opening parent->ring_opening oxidation Oxidation parent->oxidation phenol 2-(sec-butyl)-4-chlorophenol + 3-hydroxyazetidine hydrolysis->phenol opened_ring Ring-Opened Products ring_opening->opened_ring oxidized_product Oxidized Phenoxy Derivatives oxidation->oxidized_product

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare Compound Stock (DMSO) spike_media Spike into Pre-warmed Media prep_stock->spike_media incubate Incubate at 37°C, 5% CO2 spike_media->incubate aliquot Collect Aliquots at Time Points incubate->aliquot precipitate Protein Precipitation (Acetonitrile) aliquot->precipitate centrifuge Centrifuge precipitate->centrifuge hplc Analyze Supernatant by HPLC-UV centrifuge->hplc quantify Quantify Peak Area hplc->quantify calculate Calculate % Remaining quantify->calculate

Caption: Workflow for assessing compound stability in cell culture media.

troubleshooting_tree start Inconsistent Results or Precipitation Observed q1 Is there a visible precipitate? start->q1 solubility Check Solubility: - Lower concentration - Warm media - Optimize solvent q1->solubility Yes q2 No precipitate. Is activity lower than expected? q1->q2 No stability Assess Chemical Stability: - Perform time-course study (HPLC) - Check pH effects - Protect from light q2->stability Yes adsorption Consider Adsorption: - Use low-adsorption plates q2->adsorption No

Caption: Troubleshooting decision tree for stability issues.

References

Technical Support Center: Minimizing Off-Target Effects of 3-[2-(Sec-butyl)-4-chlorophenoxy]azetidine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific biological activity and off-target effects of 3-[2-(Sec-butyl)-4-chlorophenoxy]azetidine is not extensively available in the public domain. This guide provides a general framework and best practices for minimizing off-target effects for a hypothetical small molecule inhibitor in cell-based assays, using this compound as a placeholder. The data and pathways presented here are illustrative examples.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern in cell-based assays?

Off-target effects occur when a compound interacts with unintended biological molecules, in addition to its intended target.[1] These unintended interactions can lead to misleading experimental results, cellular toxicity, or other confounding phenotypes that are not related to the primary mechanism of action being studied. Minimizing these effects is crucial for accurate data interpretation and the development of selective therapeutics.

Q2: I'm observing significant cell death at concentrations where I expect to see specific inhibition. Is this an off-target effect?

It is possible. High levels of cytotoxicity, especially at or below the concentration required for on-target activity, can be indicative of off-target effects. It is also possible that the on-target effect itself leads to cell death in the specific cell line being used. To distinguish between these possibilities, consider running cytotoxicity assays in a cell line that does not express the primary target, or using a structurally related but inactive control compound.

Q3: My results with this compound are inconsistent across different cell lines. Why might this be?

This could be due to several factors, including:

  • Differential expression of the primary target: Not all cell lines may express the target protein at the same level.

  • Presence or absence of off-targets: Different cell lines have unique protein expression profiles, and some may express an off-target that is not present in others.

  • Variations in signaling pathways: The cellular context and downstream signaling pathways can influence the phenotypic outcome of target inhibition.

Q4: How can I confirm that this compound is engaging its intended target in my cells?

Target engagement can be confirmed using several methods:

  • Western Blotting: If the target is a kinase, you can assess the phosphorylation status of a known downstream substrate. A decrease in phosphorylation upon treatment would indicate target engagement.

  • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring changes in the thermal stability of the target protein upon compound binding.

  • Reporter Assays: If the target's activity is linked to a transcriptional output, a reporter gene assay can be used to measure the modulation of that activity.

Troubleshooting Guides

Problem 1: Unexpected Cytotoxicity

Symptoms:

  • High levels of cell death observed in viability assays (e.g., MTS, CellTiter-Glo).

  • Cytotoxicity occurs at concentrations close to or lower than the expected IC50 for the primary target.

  • Morphological changes indicative of apoptosis or necrosis are observed.

Troubleshooting Workflow:

A Unexpected Cytotoxicity Observed B Perform Dose-Response Cytotoxicity Assay in Target-Expressing vs. Target-Null Cell Lines A->B C Is cytotoxicity similar in both cell lines? B->C D Cytotoxicity is likely due to off-target effects C->D Yes E Cytotoxicity is likely on-target C->E No F Counterscreen against known cytotoxicity-mediating targets D->F G Consider using a lower, non-toxic concentration and more sensitive endpoint assays E->G H Use a structurally distinct inhibitor of the same target to confirm phenotype E->H

Caption: Workflow for troubleshooting unexpected cytotoxicity.

Problem 2: Discrepancy Between Biochemical and Cellular Potency

Symptoms:

  • The compound is highly potent in a biochemical assay (e.g., enzymatic assay with purified protein) but shows significantly lower potency in a cell-based assay.

Potential Causes and Solutions:

Potential Cause Suggested Action
Poor Cell Permeability Use cell permeability assays (e.g., PAMPA) to assess the compound's ability to cross the cell membrane.
Efflux by Transporters Test for inhibition by known efflux pump inhibitors (e.g., verapamil for P-glycoprotein).
High Protein Binding Measure the fraction of compound bound to plasma proteins in the cell culture media.
Rapid Metabolism Co-incubate with inhibitors of major metabolic enzymes (e.g., cytochrome P450s) to see if potency is restored.

Quantitative Data (Hypothetical)

The following tables represent hypothetical data for this compound to illustrate the concept of a selectivity profile. Let's assume the primary target is Kinase A .

Table 1: In Vitro Potency and Selectivity Profile

TargetIC50 (nM)Assay Type
Kinase A (Primary Target) 50 Biochemical (Enzymatic)
Kinase B (Off-Target)850Biochemical (Enzymatic)
Kinase C (Off-Target)>10,000Biochemical (Enzymatic)
GPCR X (Off-Target)2,500Radioligand Binding

Table 2: Cellular Activity Profile

Cell LineAssay TypeEndpointEC50 (nM)
HEK293 (Expressing Kinase A) Western Blot p-Substrate Y 150
HEK293 (Expressing Kinase A)Cell Viability (MTS)% Viability5,000
U-2 OS (Expressing Kinase B)Reporter GeneLuciferase Activity2,000

Experimental Protocols

Protocol 1: Western Blot for On-Target Engagement (Phospho-Substrate)
  • Cell Seeding: Plate cells at a density that will result in 70-80% confluency on the day of the experiment.

  • Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 1 nM to 10 µM) for the desired time (e.g., 2 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate with a primary antibody specific for the phosphorylated substrate of the target kinase overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., total protein of the substrate or a housekeeping protein like GAPDH).

Protocol 2: Cell Viability Assay (MTS)
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density.

  • Compound Treatment: The following day, treat cells with a serial dilution of this compound for 48-72 hours.

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Absorbance Reading: Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control and plot the dose-response curve to determine the EC50 for cytotoxicity.

Visualizations

Hypothetical Signaling Pathway for Kinase A

cluster_membrane Cell Membrane Receptor Growth Factor Receptor KinaseA Kinase A (Primary Target) Receptor->KinaseA Activates GrowthFactor Growth Factor GrowthFactor->Receptor SubstrateY Substrate Y KinaseA->SubstrateY Phosphorylates pSubstrateY p-Substrate Y TF Transcription Factor pSubstrateY->TF Activates GeneExp Gene Expression (Proliferation, Survival) TF->GeneExp Inhibitor 3-[2-(Sec-butyl)-4- chlorophenoxy]azetidine Inhibitor->KinaseA

Caption: Hypothetical signaling cascade involving Kinase A.

Logical Relationship for Data Interpretation

Start Cell-Based Assay Shows Unexpected Phenotype Q1 Is the phenotype observed at concentrations >> on-target EC50? Start->Q1 A1_Yes Likely Off-Target Effect or Non-Specific Toxicity Q1->A1_Yes Yes A1_No Phenotype may be On-Target Q1->A1_No No Q2 Does an inactive analog reproduce the phenotype? A1_No->Q2 A2_Yes Likely an artifact or non-specific effect of the chemical scaffold Q2->A2_Yes Yes A2_No Phenotype is likely specific to the compound's activity Q2->A2_No No Q3 Does a structurally different inhibitor of the same target show the same phenotype? A2_No->Q3 A3_Yes High confidence in On-Target Phenotype Q3->A3_Yes Yes A3_No The phenotype is likely due to an Off-Target effect of the original compound Q3->A3_No No

Caption: Decision tree for interpreting unexpected cellular phenotypes.

References

Technical Support Center: Refining HPLC Purification Methods for 3-Phenoxyazetidine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the HPLC purification of 3-phenoxyazetidine analogs.

Troubleshooting Guide

This guide is designed to help you identify and resolve specific issues during your HPLC purification experiments.

Problem Potential Causes Solutions
Poor Peak Resolution / Co-elution Improper mobile phase composition.[1] Unsuitable column chemistry.[2][3] Inappropriate flow rate or temperature.[4] Column degradation.[1]Optimize Mobile Phase: - Adjust the organic modifier (e.g., acetonitrile vs. methanol) concentration.[2] - Modify the pH of the aqueous phase to alter the ionization state of the analogs.[2][4] - Introduce additives like formic acid or trifluoroacetic acid to improve peak shape.[5] Select a Different Column: - For these moderately polar compounds, consider switching between a standard C18 and a C8 column, or a phenyl-hexyl column to exploit pi-pi interactions with the phenoxy group.[2][4][6] Adjust Method Parameters: - Decrease the flow rate to increase resolution.[4] - Optimize the column temperature; an increase can improve efficiency.[3][4] Column Health: - If performance has degraded over time, flush the column or replace it.[1]
Peak Tailing Secondary interactions with residual silanols on the column packing.[7] Column overload.[1] Incompatibility between the sample solvent and the mobile phase.[8]Minimize Secondary Interactions: - Add a competitive base (e.g., a small amount of triethylamine) to the mobile phase. - Operate at a lower pH to suppress the ionization of silanol groups.[7] Sample Injection: - Reduce the injection volume or the concentration of the sample.[1][9] - Dissolve the sample in the mobile phase whenever possible.[7]
Peak Fronting Column overload.[1] Poor sample solubility in the mobile phase.[8]Sample Concentration and Solubility: - Dilute the sample.[7] - Ensure the sample is fully dissolved in a solvent compatible with the mobile phase.[8][9]
Broad Peaks High dead volume in the HPLC system.[2] Contaminated guard column or column.[10] Mobile phase flow rate is too low.[7]System Optimization: - Use tubing with a smaller internal diameter and minimize its length. - Check for and eliminate any unnecessary connections. Maintenance: - Replace the guard column.[7] - Flush the analytical column with a strong solvent.[7] Method Parameters: - Increase the flow rate.[7]
Baseline Noise or Drift Contaminated mobile phase or detector cell.[1][10] Air bubbles in the system.[10] Incomplete column equilibration.[10]System Preparation and Maintenance: - Use high-purity HPLC-grade solvents.[8] - Degas the mobile phase thoroughly.[1][10] - Flush the detector cell.[10] - Allow sufficient time for the column to equilibrate with the mobile phase, especially after changing solvents.[7][10]
High Backpressure Blocked frit or column.[11] Particulate matter from the sample or mobile phase.[1] High viscosity of the mobile phase.[11]System Maintenance: - Filter all samples and mobile phases before use.[1] - Backflush the column according to the manufacturer's instructions. - Replace the in-line filter or guard column.[1] Method Adjustment: - Consider using a mobile phase with lower viscosity (e.g., acetonitrile instead of methanol). - Increase the column temperature to reduce viscosity.[4]
Low Recovery Sample precipitation on the column. Adsorption of the compound onto system components. Decomposition of the analyte on the column.Improve Solubility: - Modify the mobile phase to increase the solubility of the 3-phenoxyazetidine analogs. - Ensure the sample solvent is compatible with the mobile phase.[9] System Passivation: - In some cases, passivating the HPLC system with a strong acid or a chelating agent can help. Analyte Stability: - Check the pH and temperature stability of your compounds. Adjust mobile phase pH and column temperature accordingly.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing a purification method for a new 3-phenoxyazetidine analog?

A1: A good starting point is a reversed-phase method using a C18 column. Begin with a broad gradient elution to determine the approximate retention time of your compound. A common starting gradient is 5% to 95% acetonitrile in water (with 0.1% formic acid) over 20-30 minutes.[5] From there, you can optimize the gradient to improve resolution around your peak of interest.

Q2: How do I choose between acetonitrile and methanol as the organic modifier?

A2: Acetonitrile and methanol have different selectivities.[5] Acetonitrile is generally a stronger solvent and can provide sharper peaks. Methanol is more viscous and may lead to higher backpressure, but it can offer different elution orders for closely related analogs. It is often beneficial to screen both solvents during method development.

Q3: What is the role of pH in the mobile phase for purifying 3-phenoxyazetidine analogs?

A3: The azetidine ring is basic. Therefore, the pH of the mobile phase will significantly impact the ionization state and retention of your compounds.[4] At low pH (e.g., with 0.1% formic or trifluoroacetic acid), the azetidine nitrogen will be protonated, making the molecule more polar and likely to elute earlier in reversed-phase chromatography. At neutral or higher pH, it will be in its free base form, which is more non-polar and will be retained longer. Adjusting the pH is a powerful tool to manipulate selectivity between different analogs.[2]

Q4: When should I use a guard column?

A4: It is highly recommended to always use a guard column, especially when working with complex mixtures or crude samples. A guard column protects your expensive analytical column from particulates and strongly retained impurities, extending its lifetime.[7]

Q5: How can I scale up my analytical method to a preparative purification?

A5: To scale up your method, you will need to increase the column diameter and particle size. The flow rate and injection volume can then be scaled geometrically.[9] It is crucial to first determine the maximum sample load on the analytical column to avoid overloading the preparative column, which would lead to poor separation.[9]

Experimental Protocols

Protocol 1: General Analytical Method Development for 3-Phenoxyazetidine Analogs
  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at a wavelength determined by the UV spectrum of the analog (e.g., 254 nm).

  • Injection Volume: 5-10 µL.

  • Gradient Program:

    • Start with a broad screening gradient:

      • 0-20 min: 10% to 90% B

      • 20-25 min: 90% B

      • 25-25.1 min: 90% to 10% B

      • 25.1-30 min: 10% B (Re-equilibration)

  • Optimization: Based on the screening run, create a shallower gradient around the elution time of the target compound to improve resolution from nearby impurities.

Protocol 2: Preparative Purification Method
  • Column: C18, 21.2 x 150 mm, 5-10 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: Scale up from the analytical method. For a 21.2 mm ID column from a 4.6 mm ID column, the scaling factor is (21.2/4.6)^2 ≈ 21. Therefore, the flow rate would be approximately 21 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at the same wavelength as the analytical method.

  • Sample Loading: Dissolve the crude sample in a minimal amount of a strong solvent (like DMSO or DMF) and then dilute with the mobile phase to prevent precipitation. The maximum loading should be determined from loading studies on the analytical column first.

  • Gradient Program: Use the optimized shallow gradient from the analytical method, ensuring the gradient time is adjusted for the new flow rate and column volume.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC System cluster_analysis Data Analysis sample_prep Sample Preparation (Dissolution & Filtration) injector Injector sample_prep->injector mobile_phase_prep Mobile Phase Preparation (Solvent Mixing & Degassing) pump Pump mobile_phase_prep->pump pump->injector column Column injector->column detector Detector column->detector waste Waste detector->waste Analytical fraction_collector Fraction Collector detector->fraction_collector Purification data_system Data Acquisition System detector->data_system analysis Chromatogram Analysis (Purity & Yield) data_system->analysis

Caption: General workflow for HPLC purification.

Troubleshooting_Tree cluster_mobile_phase Mobile Phase cluster_column Column cluster_parameters Parameters start Poor Resolution? change_solvent Change Organic (ACN vs MeOH) start->change_solvent Selectivity Issue adjust_ph Adjust pH start->adjust_ph Ionizable Analogs gradient Optimize Gradient (Shallow Gradient) start->gradient Closely Eluting Peaks change_column Change Column Type (C8, Phenyl) start->change_column Different Interactions Needed new_column Use New Column start->new_column Column Degradation flow_rate Decrease Flow Rate start->flow_rate Efficiency Issue temperature Adjust Temperature start->temperature Efficiency Issue

Caption: Decision tree for troubleshooting poor peak resolution.

References

Addressing challenges in the scale-up synthesis of azetidine compounds

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Azetidine Synthesis Scale-Up

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the challenges associated with the scale-up synthesis of azetidine compounds. The content is structured to offer practical solutions to common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are azetidines and why are they significant in medicinal chemistry? Azetidines are four-membered, nitrogen-containing heterocyclic compounds.[1][2] Their significance in medicinal chemistry stems from their unique three-dimensional structure, which can improve metabolic stability, aqueous solubility, and binding affinity to biological targets when incorporated into drug candidates.[1][3] They are considered valuable building blocks, acting as bioisosteres for other cyclic amines like pyridines.[1]

Q2: What are the primary challenges in synthesizing azetidines, especially during scale-up? The primary challenge is the inherent ring strain of the four-membered ring, which makes it energetically unfavorable to form.[4][5][6] This often leads to low yields, competing side reactions such as elimination and polymerization, and the formation of more stable five- or six-membered rings.[5][7] During scale-up, issues with heat transfer, mixing, and reagent addition rates can exacerbate these problems. Some synthetic routes also use reagents that are costly or hazardous for large-scale production.

Q3: What are the most common synthetic strategies for forming the azetidine ring? Common strategies include:

  • Intramolecular Cyclization: This is a widely used method involving the cyclization of γ-amino alcohols, γ-haloamines, or other precursors with a suitable leaving group.[5][8]

  • [2+2] Cycloaddition: Reactions like the aza Paternò-Büchi reaction, which involve the cycloaddition of an imine and an alkene, are highly atom-economical but can be limited by the reactivity of the imine.[7][9]

  • Ring Contraction/Expansion: Azetidines can be formed by the ring contraction of five-membered heterocycles (e.g., pyrrolidinones) or the ring expansion of three-membered rings like aziridines.[2][8]

  • Strain-Release Reactions: The functionalization of highly strained precursors like 1-azabicyclo[1.1.0]butanes (ABBs) provides a versatile route to substituted azetidines.[8][10]

Q4: Are there specific safety considerations for scaling up azetidine synthesis? Yes. Many azetidine syntheses involve reactive intermediates, energetic reagents (e.g., hydrides, organometallics), and potentially exothermic cyclization steps. On a large scale, poor heat dissipation can lead to thermal runaway. A thorough process safety assessment is crucial to identify hazards. The use of flow chemistry can mitigate some of these risks by providing better control over reaction temperature and residence time for unstable intermediates.[11]

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the scale-up synthesis of azetidine compounds.

Problem 1: Low or No Yield of the Desired Azetidine Product

Question Possible Cause & Explanation Suggested Solution
Are you observing the formation of elimination byproducts? The base used for deprotonation or to neutralize acid may be promoting elimination instead of intramolecular substitution. This is common with sterically hindered bases or at elevated temperatures.1. Switch to a non-nucleophilic, sterically hindered base if deprotonating an amine precursor, or a weaker, non-interfering base (e.g., K₂CO₃) for cyclization.[10] 2. Lower the reaction temperature to favor the desired nucleophilic substitution pathway. 3. Change the leaving group on the precursor; for example, a tosylate may be preferable to an iodide in some cases.
Is the starting material degrading? The acyclic precursor (e.g., a 1,3-haloamine) may be unstable under the reaction conditions, leading to decomposition before it can cyclize.1. Use a one-pot procedure where the precursor is generated and cyclized in situ to minimize decomposition.[8] 2. Protect sensitive functional groups that may be incompatible with the reaction conditions. 3. Consider flow chemistry to minimize the residence time of unstable intermediates.[11]
Is the reaction stalling? The activation energy for forming the strained four-membered ring is high, and the reaction may be kinetically slow.[4]1. Increase the reaction temperature , but monitor closely for byproduct formation. 2. Screen different solvents to find one that better solubilizes intermediates and facilitates the transition state. 3. Use a high-dilution approach to favor the intramolecular cyclization over potential intermolecular side reactions.

Problem 2: Significant Formation of Byproducts (e.g., Pyrrolidines, Dimers)

Question Possible Cause & Explanation Suggested Solution
Are you forming larger rings (pyrrolidines, piperidines)? Some synthetic methods, particularly those involving ring expansion or rearrangement, can lead to the formation of more thermodynamically stable five- or six-membered rings.1. Re-evaluate the synthetic strategy . Ring contraction of a five-membered ring might offer better control.[2] 2. Carefully control reaction conditions (temperature, catalyst) as small changes can significantly alter the product distribution.
Are intermolecular byproducts (dimers, oligomers) being formed? At high concentrations, the rate of intermolecular reaction can compete with or exceed the rate of the desired intramolecular cyclization.1. Employ high-dilution conditions . This can be achieved by slow addition of the substrate to the reaction mixture. 2. Anchor the substrate to a solid support to physically prevent intermolecular reactions, although this may not be ideal for large-scale synthesis.

Problem 3: Difficulty with Product Purification on a Larger Scale

Question Possible Cause & Explanation Suggested Solution
Is the product unstable on silica gel? The acidic nature of silica gel can cause the ring-opening of strained azetidines, especially those with acid-sensitive protecting groups or substituents.[3]1. Use a deactivated stationary phase , such as neutral or basic alumina, for column chromatography. 2. Buffer the eluent with a small amount of a non-nucleophilic base (e.g., triethylamine). 3. Opt for non-chromatographic purification methods like distillation (for volatile azetidines) or crystallization of a suitable salt (e.g., hydrochloride salt).[12]
Are impurities difficult to separate from the product? Byproducts may have similar polarity and boiling points to the desired azetidine, making separation by standard chromatography or distillation challenging.1. Optimize the reaction to minimize byproduct formation (see Problem 2). 2. Attempt crystallization , which can be highly effective for removing even small amounts of impurities. 3. Consider a "telescoping" approach where the crude product is used directly in the next step if the impurities are non-reactive, with purification performed on a more stable downstream intermediate.[12]

Quantitative Data Summary

The yield of azetidine synthesis is highly dependent on the chosen method and substrate. The following tables provide a summary of reported yields for different synthetic strategies to guide expectations during scale-up.

Table 1: Comparison of Yields for Intramolecular Cyclization Methods

Precursor TypeLeaving GroupConditionsReported YieldReference(s)
2-substituted-1,3-propanediolTriflate (in situ)Primary amine, various solventsModerate to Good[8]
γ-Amino alcoholMesylateBase-induced cyclizationGood[13]
N-Tosyl-3-halo-3-butenylamineHalideUllmann-type coupling (Pd catalyst)Good[8]
cis-3,4-epoxy amineEpoxideLa(OTf)₃ catalyst, refluxModerate to High (up to 99%)[14]

Table 2: Yields for Cycloaddition and Ring Expansion/Contraction Strategies

Reaction TypeReactantsConditionsReported YieldReference(s)
[3+2]-Cycloaddition1-Azetines and nitrile oxidesIn situ generationUp to 95%[1]
[2+2] Cycloaddition (Staudinger)Cyclobutylidenemethanone + TMS-iminesThermalGood (for spirocyclic azetidines)[10]
Ring Contractionα-bromo N-sulfonylpyrrolidinonesK₂CO₃, various nucleophilesGood[8]
Ring Expansion1-ArenesulfonylaziridinesDimethylsulfoxonium methylide (MW)Good[8]

Key Experimental Protocols

Protocol 1: Synthesis of 1,3-Disubstituted Azetidines via Intramolecular Cyclization This protocol is adapted from the alkylation of primary amines with in-situ generated bis-triflates of 2-substituted-1,3-propanediols.[8]

  • Reagents:

    • 2-Substituted-1,3-propanediol (1.0 equiv)

    • Primary amine (1.1 equiv)

    • Pyridine (2.5 equiv)

    • Triflic anhydride (2.2 equiv)

    • Dichloromethane (DCM) as solvent

  • Procedure:

    • Dissolve the 2-substituted-1,3-propanediol in DCM and cool the solution to -78 °C under an inert atmosphere (e.g., Nitrogen or Argon).

    • Add pyridine to the cooled solution, followed by the slow, dropwise addition of triflic anhydride. Maintain the temperature below -60 °C during the addition.

    • Stir the mixture at -78 °C for 30 minutes after the addition is complete.

    • Add the primary amine to the reaction mixture.

    • Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel or distillation to afford the desired 1,3-disubstituted azetidine.

Protocol 2: La(OTf)₃-Catalyzed Synthesis of Azetidines from Epoxy Amines This protocol outlines the intramolecular aminolysis of cis-3,4-epoxy amines.[14]

  • Reagents:

    • cis-3,4-epoxy amine (1.0 equiv)

    • Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃) (5 mol%)

    • 1,2-Dichloroethane ((CH₂Cl)₂) as solvent (0.2 M concentration)

  • Procedure:

    • To a solution of the cis-3,4-epoxy amine in 1,2-dichloroethane, add La(OTf)₃ (5 mol%) at room temperature.

    • Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction mixture to 0 °C and quench with a saturated aqueous solution of sodium bicarbonate.

    • Extract the mixture with dichloromethane (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the resulting residue by column chromatography to yield the corresponding azetidine.

Visual Guides: Workflows and Pathways

The following diagrams illustrate key decision-making processes and reaction pathways relevant to azetidine synthesis.

G cluster_problems problem problem cause cause solution solution start start start_node Start: Scale-up Synthesis low_yield Problem: Low Yield byproducts Problem: High Byproducts purification Problem: Purification Issues cause_kinetics Cause: Slow Kinetics/ High Activation Energy low_yield->cause_kinetics cause_decomp Cause: Precursor Decomposition low_yield->cause_decomp cause_inter Cause: Intermolecular Side Reactions byproducts->cause_inter cause_instability Cause: Product Instability (e.g., on silica) purification->cause_instability sol_temp Solution: Optimize Temp. & Solvent cause_kinetics->sol_temp sol_reagent Solution: Use In Situ Precursor Generation cause_decomp->sol_reagent sol_dilution Solution: Use High Dilution Conditions cause_inter->sol_dilution sol_purify Solution: Use Alternative Purification (Distill, Crystallize) cause_instability->sol_purify

Caption: Troubleshooting workflow for azetidine synthesis scale-up.

G reactant reactant product product byproduct byproduct path path precursor γ-Haloamine Precursor (X-C-C-C-NHR) azetidine Desired Product: Azetidine precursor->azetidine Intramolecular Cyclization (Favored by dilution) elimination Byproduct: Allylamine (Elimination) precursor->elimination Elimination (Favored by strong/ hindered base) dimer Byproduct: Dimer/Oligomer precursor->dimer Intermolecular Reaction (Favored by high concentration)

Caption: Competing reaction pathways in intramolecular cyclization.

References

How to prevent the ring-opening of azetidines during subsequent reactions

Author: BenchChem Technical Support Team. Date: November 2025

For immediate assistance, please browse our frequently asked questions and troubleshooting guides below.

Welcome to the technical support center for researchers, scientists, and drug development professionals working with azetidines. This resource provides in-depth guidance on preventing the undesired ring-opening of the azetidine core during subsequent chemical transformations.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that lead to the ring-opening of azetidines?

A1: The ring-opening of azetidines is primarily driven by their inherent ring strain (approximately 25.4 kcal/mol).[1] Several factors can trigger this process during a reaction:

  • Lewis Acids: Lewis acids are the most common culprits. They coordinate to the nitrogen atom, increasing the ring strain and making the azetidine ring more susceptible to nucleophilic attack, often via an SN2-type mechanism.

  • Acidic Conditions: Protic acids can protonate the azetidine nitrogen, which activates the ring towards nucleophilic cleavage. The stability of N-substituted azetidines can be significantly influenced by pH.[2]

  • Substituents: The nature of the substituents on both the nitrogen and carbon atoms of the azetidine ring plays a crucial role. Electron-withdrawing groups on the nitrogen can sometimes stabilize the ring, but in other contexts, certain protecting groups can participate in intramolecular decomposition pathways.[2]

  • Nucleophiles: Strong nucleophiles can attack the carbon atoms of the azetidine ring, leading to cleavage.

  • Temperature: Higher reaction temperatures can provide the necessary energy to overcome the activation barrier for ring-opening.

Q2: How do I choose the right N-protecting group to prevent ring-opening?

A2: The choice of the N-protecting group is critical for the stability of the azetidine ring. Here’s a comparison of commonly used protecting groups:

Protecting GroupStability under Acidic ConditionsStability under Basic ConditionsRemoval ConditionsNotes
Boc (tert-Butoxycarbonyl)Labile, especially to strong acids (e.g., TFA).[3]Generally stable.Strong acid (TFA, HCl).Commonly used due to its ease of introduction and removal. However, its acid lability requires careful consideration of subsequent reaction conditions.
Cbz (Carboxybenzyl)More stable than Boc to acidic conditions.Generally stable.Hydrogenolysis (e.g., H₂, Pd/C).Offers orthogonal deprotection in the presence of acid-labile groups.
Sulfonyl (e.g., Tosyl, Nosyl)Generally stable.Generally stable.Harsh reductive conditions (e.g., Na/NH₃, Mg/MeOH).The strong electron-withdrawing nature can activate the ring towards nucleophilic attack in some cases, but also provides stability in others. Removal can be challenging.

Q3: Can I perform common coupling reactions on azetidine derivatives without ring-opening?

A3: Yes, with careful selection of reaction conditions, common coupling reactions can be performed successfully.

  • Suzuki-Miyaura Coupling: Palladium-catalyzed Suzuki-Miyaura reactions have been successfully performed on azetidine-containing molecules without ring cleavage. Key to success is the choice of the palladium catalyst, base, and solvent system.[4][5]

  • N-Arylation: Palladium-catalyzed N-arylation of azetidine with aryl bromides is a viable method for synthesizing N-arylazetidines without ring-opening.[6][7][8]

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments and provides practical solutions.

Issue 1: Azetidine ring-opening during N-acylation with acyl chlorides.

Symptoms:

  • Low yield of the desired N-acylazetidine.

  • Presence of a ring-opened byproduct, typically a γ-chloroamide, in the reaction mixture.

Root Causes & Solutions:

Root CauseProposed SolutionExperimental Protocol
Acid Generation: The reaction of an acyl chloride with an amine generates HCl, which can protonate the azetidine nitrogen and catalyze ring-opening.Use a non-nucleophilic base to scavenge the generated HCl. Triethylamine (TEA) or diisopropylethylamine (DIPEA) are common choices. Running the reaction under Schotten-Baumann conditions (aqueous base) can also be effective.[9]Protocol: To a solution of the N-Boc protected amine in an organic solvent (e.g., DCM), add an aqueous solution of NaOH. Then, add the acyl chloride and stir rapidly for a short period.[9]
Lewis Acidity of the Acyl Chloride: Some acyl chlorides can act as weak Lewis acids, promoting ring-opening.Perform the reaction at low temperatures (e.g., 0 °C to -78 °C) to minimize the rate of the ring-opening side reaction.Protocol: Dissolve the azetidine in a suitable solvent like DCM or THF and cool to 0 °C. Add the base, followed by the slow, dropwise addition of the acyl chloride. Monitor the reaction closely by TLC.
Reaction Time: Prolonged reaction times, even at low temperatures, can lead to gradual ring-opening.Monitor the reaction progress by TLC and quench the reaction as soon as the starting material is consumed.Protocol: Check the reaction progress every 15-30 minutes. Once the starting azetidine is no longer visible by TLC, proceed with the workup.
Issue 2: Ring-opening during amide coupling of azetidine-3-carboxylic acid.

Symptoms:

  • Low yield of the desired amide.

  • Formation of byproducts resulting from the decomposition of the azetidine ring.

Root Causes & Solutions:

Root CauseProposed SolutionExperimental Protocol
Harsh Coupling Reagents: Some peptide coupling reagents or the acidic/basic additives used can promote ring-opening.Use milder coupling reagents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) with a non-nucleophilic base like DIPEA. EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole) and DMAP (4-Dimethylaminopyridine) can also be effective.[10][11][12]Protocol: To a solution of the N-Boc-azetidine-3-carboxylic acid, the amine, HATU, and DIPEA in a polar aprotic solvent like DMF, stir at room temperature. Monitor the reaction by LC-MS.[12]
Elevated Temperatures: Heating the reaction mixture can lead to decomposition of the strained ring.Perform the coupling reaction at room temperature or below.Protocol: Maintain the reaction temperature at 20-25 °C. If the reaction is sluggish, consider longer reaction times instead of increasing the temperature.

Key Experimental Methodologies

General Procedure for N-Arylation of Azetidine[6][7]

This procedure describes a palladium-catalyzed cross-coupling of an aryl bromide with azetidine.

Materials:

  • Aryl bromide

  • Azetidine

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Ligand (e.g., BINAP, Xantphos)

  • Base (e.g., NaOtBu, Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

Procedure:

  • To an oven-dried flask, add the aryl bromide, palladium catalyst, and ligand.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).

  • Add the anhydrous solvent, azetidine, and base.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing Key Concepts

To further aid in understanding the factors influencing azetidine stability and the strategies to prevent ring-opening, the following diagrams are provided.

Factors_Influencing_Azetidine_Stability Factors Influencing Azetidine Stability cluster_destabilizing Destabilizing Factors cluster_stabilizing Stabilizing Factors / Mitigation Strategies Azetidine Azetidine Ring LewisAcids Lewis Acids Azetidine->LewisAcids Coordination to N ProticAcids Protic Acids Azetidine->ProticAcids Protonation of N StrongNucleophiles Strong Nucleophiles Azetidine->StrongNucleophiles Nucleophilic Attack HighTemp High Temperature Azetidine->HighTemp Increased Energy ProtectingGroups Appropriate N-Protecting Group (e.g., Cbz, Boc under specific conditions) ProtectingGroups->Azetidine Modulates Reactivity MildConditions Mild Reaction Conditions (Low Temp, Non-acidic) MildConditions->Azetidine Reduces Ring Strain Activation WeakBases Use of Non-nucleophilic Bases WeakBases->Azetidine Prevents Protonation ChoiceOfReagents Careful Selection of Reagents (e.g., mild coupling agents) ChoiceOfReagents->Azetidine Avoids Ring Activation

Caption: Factors influencing the stability of the azetidine ring.

Troubleshooting_Workflow Troubleshooting Azetidine Ring-Opening Start Ring-Opening Observed CheckReactionType Identify Reaction Type (e.g., Acylation, Coupling) Start->CheckReactionType AcidicConditions Are Acidic Conditions Present? CheckReactionType->AcidicConditions LewisAcidPresent Is a Lewis Acid Present? AcidicConditions->LewisAcidPresent No AddBase Add a Non-nucleophilic Base (e.g., DIPEA, TEA) AcidicConditions->AddBase Yes HighTemp Is the Reaction at High Temperature? LewisAcidPresent->HighTemp No UseMilderAcid Use a Milder Acid or Lewis Acid-Free Conditions LewisAcidPresent->UseMilderAcid Yes StrongNucleophile Is a Strong Nucleophile Used? HighTemp->StrongNucleophile No LowerTemp Lower Reaction Temperature HighTemp->LowerTemp Yes ChangeProtectingGroup Consider a More Robust N-Protecting Group (e.g., Cbz) StrongNucleophile->ChangeProtectingGroup If problem persists ModifyReagent Use a Milder Reagent (e.g., less reactive coupling agent) StrongNucleophile->ModifyReagent Yes Success Ring Integrity Maintained AddBase->Success UseMilderAcid->Success LowerTemp->Success ChangeProtectingGroup->Success ModifyReagent->Success

Caption: A logical workflow for troubleshooting azetidine ring-opening.

References

Common side reactions in the synthesis of 3-substituted azetidines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during the synthesis of 3-substituted azetidines. The information is tailored for researchers, scientists, and drug development professionals to help navigate challenges in their experimental work.

I. Intramolecular Cyclization of γ-Functionalized Amines

Intramolecular cyclization is a common and effective method for synthesizing the azetidine ring. However, the formation of undesired side products can often complicate these reactions. One of the most prevalent examples is the intramolecular aminolysis of cis-3,4-epoxy amines, where the desired 4-exo-tet cyclization to form the azetidine can compete with a 5-endo-tet cyclization, leading to a pyrrolidine byproduct.

Frequently Asked Questions (FAQs)

Q1: I am attempting to synthesize a 3-hydroxyazetidine derivative via the intramolecular aminolysis of a cis-3,4-epoxy amine, but I am observing a significant amount of a 3-hydroxypyrrolidine byproduct. What is causing this?

A1: The formation of a 3-hydroxypyrrolidine byproduct during the cyclization of a cis-3,4-epoxy amine is a common issue arising from a competing 5-endo-tet ring-closure pathway.[1] The desired azetidine is formed through a 4-exo-tet cyclization. The regioselectivity of the intramolecular nucleophilic attack of the amine on the epoxide ring is the determining factor. While the 4-exo-tet pathway is generally favored, the 5-endo-tet pathway can become competitive under certain reaction conditions, leading to the formation of the five-membered pyrrolidine ring. In some cases, particularly with epoxy aniline substrates, electrophilic aromatic substitution can lead to the formation of tetrahydroquinoline as another side product.[1][2]

Q2: How can I minimize the formation of the pyrrolidine byproduct in my reaction?

A2: The choice of catalyst and reaction solvent can significantly influence the regioselectivity of the cyclization. The use of a Lewis acid catalyst, such as Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃), has been shown to highly favor the formation of the azetidine product.[1][2] Additionally, optimizing the solvent can improve selectivity. For instance, using 1,2-dichloroethane (DCE) as a solvent at reflux has been demonstrated to provide a high ratio of azetidine to pyrrolidine.[1][2]

Troubleshooting Guide
Issue Potential Cause Recommended Solution
Low yield of 3-hydroxyazetidine and significant formation of 3-hydroxypyrrolidine. Competing 5-endo-tet cyclization is occurring.Utilize a Lewis acid catalyst like La(OTf)₃ (5 mol%) to promote the desired 4-exo-tet cyclization. Change the reaction solvent to 1,2-dichloroethane (DCE) and perform the reaction under reflux conditions.[1][2]
Formation of tetrahydroquinoline byproduct with epoxy aniline substrates. Electrophilic aromatic substitution is competing with the desired intramolecular aminolysis.This side reaction is more challenging to avoid completely with electron-rich anilines. Consider alternative synthetic routes if this byproduct is a major issue. For some substrates, the choice of a less coordinating solvent might disfavor this pathway.
Reaction is sluggish or does not go to completion. Insufficient activation of the epoxide or catalyst deactivation.Ensure the use of anhydrous solvents and reagents. Increase the catalyst loading slightly (e.g., to 10 mol%) if necessary. Confirm the purity of the starting epoxy amine.
Quantitative Data: Azetidine vs. Pyrrolidine Formation

The following table summarizes the effect of the catalyst and solvent on the product distribution in the intramolecular aminolysis of a model cis-3,4-epoxy amine.

CatalystSolventTemperatureAzetidine:Pyrrolidine RatioAzetidine Yield (%)Reference
NoneCH₂Cl₂RefluxLowLow[1]
La(OTf)₃ (5 mol%)CH₂Cl₂Reflux>20:1Incomplete Reaction[1][2]
La(OTf)₃ (5 mol%) DCE Reflux >20:1 81 [1][2]
La(OTf)₃ (5 mol%)BenzeneRefluxLower than DCE-[1][2]
Key Experimental Protocol: La(OTf)₃-Catalyzed Intramolecular Aminolysis of a cis-3,4-Epoxy Amine

Materials:

  • cis-3,4-epoxy amine (1 eq)

  • Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃) (5 mol%)

  • 1,2-dichloroethane (DCE), anhydrous (0.2 M solution of the epoxy amine)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (CH₂Cl₂)

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the cis-3,4-epoxy amine (1 eq) in anhydrous 1,2-dichloroethane (0.2 M) at room temperature, add La(OTf)₃ (5 mol%).

  • Stir the reaction mixture under reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0°C.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer three times with CH₂Cl₂.

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting residue by column chromatography to obtain the desired 3-hydroxyazetidine.[1]

Reaction Pathway Diagram

G cluster_main Intramolecular Aminolysis of cis-3,4-Epoxy Amine Start cis-3,4-Epoxy Amine TS_exo 4-exo-tet Transition State Start->TS_exo La(OTf)₃, DCE, Reflux (Favored Pathway) TS_endo 5-endo-tet Transition State Start->TS_endo (Competing Pathway) Azetidine Desired 3-Hydroxyazetidine TS_exo->Azetidine Pyrrolidine Side Product: 3-Hydroxypyrrolidine TS_endo->Pyrrolidine

Caption: Favored vs. competing pathways in the cyclization of cis-3,4-epoxy amines.

II. Ring Expansion of Aziridines

The one-carbon ring expansion of aziridines to azetidines is a powerful synthetic strategy. This transformation often proceeds through the formation of an aziridinium ylide intermediate. However, a significant side reaction that plagues this method is the cheletropic extrusion of an olefin, which competes with the desired[1][2]-Stevens rearrangement that leads to the azetidine product.

Frequently Asked Questions (FAQs)

Q1: I am trying to synthesize a 3-substituted azetidine by the ring expansion of an N-substituted aziridine with a diazo compound, but I am getting a low yield of the desired product and observing the formation of a significant amount of an alkene. What is happening?

A1: The formation of an alkene byproduct is a result of a competing cheletropic extrusion pathway from the key aziridinium ylide intermediate.[1][2] While the intended reaction is a[1][2]-Stevens rearrangement of this ylide to form the four-membered azetidine ring, the ylide can also decompose by eliminating a stable olefin (e.g., ethylene if the aziridine is unsubstituted on the carbons), which is often thermodynamically favorable.

Q2: Are there any catalytic systems that can suppress the cheletropic extrusion and favor the formation of the azetidine?

A2: Yes, significant progress has been made in developing catalysts that can control the fate of the aziridinium ylide intermediate. Notably, engineered 'carbene transferase' enzymes, such as variants of cytochrome P450, have been shown to be highly effective in catalyzing the[1][2]-Stevens rearrangement while suppressing the cheletropic extrusion of olefins.[1][2][3] These biocatalysts can provide high yields and excellent enantioselectivity for the azetidine product.

Troubleshooting Guide
Issue Potential Cause Recommended Solution
Low yield of azetidine and high yield of olefin byproduct. The cheletropic extrusion pathway is dominating over the desired[1][2]-Stevens rearrangement.Consider employing a biocatalytic approach using an engineered carbene transferase enzyme (e.g., a P411-AzetS variant of cytochrome P450). These enzymes have been shown to override the inherent reactivity of the aziridinium ylide towards extrusion.[1][2][3]
Low enantioselectivity of the azetidine product. Poor stereocontrol in the[1][2]-Stevens rearrangement, possibly due to radical intermediates escaping the solvent cage.The use of engineered enzymes can provide excellent enantiocontrol (e.g., 99:1 er).[1][2][3] The enzyme's active site can effectively control the stereochemical outcome of the rearrangement.
Reaction is not proceeding or is very slow. Inefficient catalyst or catalyst poisoning.If using a chemical catalyst, ensure it is active and that the reaction is free from impurities that could act as inhibitors. For biocatalytic reactions, ensure the whole-cell or lysate preparation is active and follow the recommended protocol for cell density and substrate concentration.
Quantitative Data: Azetidine Formation vs. Olefin Extrusion

The following table highlights the success of a biocatalytic approach in promoting the desired ring expansion over the competing cheletropic extrusion.

CatalystSubstrateProductYield (%)Enantiomeric Ratio (er)Reference
P411-AzetS (engineered cytochrome P450)Benzyl aziridine-1-carboxylate + Ethyl diazoacetate(S)-Benzyl 3-ethoxycarbonylazetidine-1-carboxylate7599:1[1][3]
P411-AzetSThiophene-bearing aziridine + Ethyl diazoacetateThiophene-substituted azetidineHighHigh[1][3]

Note: In these biocatalytic reactions, the formation of the olefin byproduct from cheletropic extrusion was significantly suppressed, leading to high yields of the desired azetidine.

Key Experimental Protocol: Biocatalytic One-Carbon Ring Expansion of an Aziridine

(This is a general protocol based on the literature and should be adapted for specific substrates and enzyme variants.)[1][3]

Materials:

  • Engineered cytochrome P450 variant (e.g., P411-AzetS) in E. coli whole cells or cell lysate

  • N-substituted aziridine (e.g., Benzyl aziridine-1-carboxylate)

  • Diazo compound (e.g., Ethyl diazoacetate, EDA)

  • Appropriate buffer and growth media for the E. coli culture

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Culture E. coli cells expressing the engineered cytochrome P450 variant according to standard protocols.

  • Prepare a whole-cell suspension or clarified cell lysate containing the enzyme.

  • To the enzyme preparation, add the N-substituted aziridine substrate.

  • Initiate the reaction by the slow addition of the diazo compound (e.g., EDA) over a period of several hours at a controlled temperature (e.g., 22°C).

  • Monitor the reaction for the formation of the azetidine product using GC or LC-MS.

  • Once the reaction is complete, extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate, and purify the azetidine product by column chromatography.

Reaction Workflow Diagram

G cluster_workflow Troubleshooting Ring Expansion of Aziridines Start Start: Ring Expansion of Aziridine Problem Problem: Low Azetidine Yield, High Olefin Byproduct Start->Problem Analysis Analysis: Cheletropic Extrusion is the Dominant Pathway Problem->Analysis Solution Solution: Employ Biocatalysis Analysis->Solution Enzyme Engineered Carbene Transferase (e.g., P411-AzetS) Solution->Enzyme Outcome Outcome: High Yield of Azetidine, Suppressed Olefin Formation Enzyme->Outcome

Caption: Troubleshooting workflow for overcoming cheletropic extrusion in aziridine ring expansion.

III. Aza Paternò-Büchi Reaction

The aza Paternò-Büchi reaction, a [2+2] photocycloaddition of an imine and an alkene, is an atom-economical method for synthesizing azetidines. A significant challenge, particularly with acyclic imines, is the rapid E/Z isomerization of the imine upon photoexcitation, which is a non-productive relaxation pathway that competes with the desired cycloaddition.

Frequently Asked Questions (FAQs)

Q1: My aza Paternò-Büchi reaction is giving a very low yield of the azetidine product. What could be the reason?

A1: A low yield in an aza Paternò-Büchi reaction, especially with acyclic imines, is often due to the competing E/Z isomerization of the imine in its excited state.[4][5] This isomerization is a fast, non-radiative decay pathway that effectively deactivates the excited imine before it can react with the alkene to form the azetidine. Other potential side reactions include photohydrolysis and photoreduction of the imine.[6]

Q2: How can I favor the [2+2] cycloaddition over the E/Z isomerization?

A2: Several strategies can be employed to overcome the issue of imine isomerization.

  • Use of Cyclic Imines: Historically, using cyclic imines has been a common approach as the ring structure prevents E/Z isomerization.[4]

  • Intramolecular Reactions: Tethering the imine and alkene components can increase the effective concentration and favor the intramolecular cycloaddition.[4]

  • Visible-Light-Mediated Reactions: Recent advances have shown that visible-light-mediated aza Paternò-Büchi reactions using a photosensitizer can be very effective, even with acyclic imines (specifically, oximes have been successful).[7][8] Matching the frontier molecular orbital energies of the alkene and the imine equivalent is crucial for the success of these reactions.[8]

Troubleshooting Guide
Issue Potential Cause Recommended Solution
Low conversion and/or low yield of azetidine. E/Z isomerization of the imine is the dominant relaxation pathway.Switch to a visible-light-mediated protocol using a suitable photosensitizer (e.g., an iridium complex or an organic dye like 2-MeOTx).[9] This approach has been successful for both intramolecular and, more recently, intermolecular reactions of acyclic oximes.[7][8][9]
Reaction requires harsh UV light and gives complex mixtures. High-energy UV light can lead to undesired side reactions and decomposition.The use of visible light photocatalysis provides a milder and more selective reaction environment, often leading to cleaner reactions and higher yields of the desired azetidine.[7][8][9]
Acyclic imine is unreactive. The frontier molecular orbital energies of the imine and alkene are not well-matched for the desired cycloaddition.Consider using an oxime as the imine equivalent and select an alkene whose frontier orbital energies are complementary. Computational studies can aid in the selection of suitable reaction partners.[8]
Quantitative Data: Successful Azetidine Synthesis via Visible-Light-Mediated Aza Paternò-Büchi Reaction

The following table presents examples of high-yielding aza Paternò-Büchi reactions where the issue of E/Z isomerization was effectively overcome using visible-light photocatalysis.

Imine TypeAlkenePhotosensitizerSolventYield (%)Reference
Intramolecular cyclic oximeTethered unactivated alkenefac-[Ir(ppy)₃]Acetonitrile84[9]
Acyclic O-methyl oximeStyreneThioxanthen-9-oneToluene62[7]
Acyclic O-methyl oxime1,1-DiphenylethyleneThioxanthen-9-oneToluene70[7]
Acyclic O-benzyl oxime1,1-DiphenylethyleneThioxanthen-9-oneToluene70[10]
Key Experimental Protocol: Visible-Light-Mediated Intramolecular Aza Paternò-Büchi Reaction

(This is a general protocol based on the literature and should be adapted for specific substrates.)[9]

Materials:

  • Isoxazoline substrate (containing the tethered oxime and alkene) (1 eq)

  • Iridium photocatalyst (e.g., fac-[Ir(ppy)₃]) (1 mol%)

  • Anhydrous acetonitrile (0.1 M solution of the substrate)

  • Inert gas (e.g., argon or nitrogen)

  • Blue LED lamps (e.g., 427 nm)

Procedure:

  • In a reaction vessel, dissolve the isoxazoline substrate (1 eq) and the iridium photocatalyst (1 mol%) in anhydrous acetonitrile (to a concentration of 0.1 M).

  • Sparge the solution with an inert gas for 10-15 minutes to remove dissolved oxygen.

  • Seal the vessel and place it in a photoreactor equipped with blue LED lamps.

  • Irradiate the reaction mixture for 16-20 hours at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography to isolate the bicyclic azetidine product.

Logical Relationship Diagram

G cluster_logic Aza Paternò-Büchi Reaction: Competing Pathways Imine Ground State Imine Excited_Imine Excited State Imine Imine->Excited_Imine Photoexcitation (hν) Isomerization E/Z Isomerization (Non-productive) Excited_Imine->Isomerization Rapid Relaxation Cycloaddition [2+2] Cycloaddition with Alkene (Productive) Excited_Imine->Cycloaddition Desired Reaction Azetidine Azetidine Product Cycloaddition->Azetidine

Caption: Competing pathways for the excited state imine in the aza Paternò-Büchi reaction.

References

Validation & Comparative

Validating the Biological Target of 3-[2-(Sec-butyl)-4-chlorophenoxy]azetidine: A Comparative Guide to CRISPR-Based Approaches

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of CRISPR-based methodologies for validating the biological target of the novel small molecule, 3-[2-(Sec-butyl)-4-chlorophenoxy]azetidine. This document outlines experimental workflows, presents comparative data, and offers detailed protocols to aid in the robust identification and validation of drug targets.

This guide will explore the application of CRISPR-Cas9, CRISPR interference (CRISPRi), and CRISPR activation (CRISPRa) to validate a hypothetical target for this compound. For the purpose of this guide, we will hypothesize that the compound is an inhibitor of Kinase X , a key component of the hypothetical "Cell Proliferation Pathway" .

Comparison of Target Validation Methodologies

FeatureCRISPR-Cas9 KnockoutCRISPRi (Interference)RNAi (siRNA)
Mechanism Permanent gene disruption via DNA double-strand breaks.Transcriptional repression by blocking RNA polymerase.Post-transcriptional mRNA degradation.
Effect Complete loss-of-function.Tunable gene knockdown.Transient gene knockdown.
Specificity High, with well-designed gRNAs.High, with minimal off-target effects.[7]Prone to off-target effects.[4][6]
Efficiency Can achieve >90% knockout.Efficient and reversible knockdown.Variable knockdown efficiency.
Phenotypic Readout Strong, due to complete gene ablation.Mimics pharmacological inhibition more closely.[1]Can be less pronounced due to incomplete knockdown.

Experimental Workflow for CRISPR-Based Target Validation

The general workflow for validating the biological target of this compound using CRISPR involves several key steps, from initial hypothesis generation to in-depth validation experiments.

G cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: Target Identification cluster_2 Phase 3: Target Validation cluster_3 Phase 4: Pathway Analysis A Phenotypic Screening of this compound B Identify Cellular Phenotype (e.g., Reduced Proliferation) A->B C Genome-Wide CRISPR-Cas9 Screen B->C D Identify Genes Conferring Resistance to Compound C->D E Generate Kinase X Knockout/Knockdown Cell Lines D->E F Assess Cellular Response to Compound E->F G Rescue Experiments F->G H Analyze Downstream Signaling of Kinase X G->H I Confirm Compound's Effect on Pathway H->I

Figure 1: Experimental workflow for target validation.

Hypothetical Signaling Pathway: The Cell Proliferation Pathway

To illustrate the validation process, we will use a hypothetical "Cell Proliferation Pathway" where Kinase X is a critical upstream regulator.

G cluster_pathway Cell Proliferation Pathway Growth_Factor Growth_Factor Receptor Receptor Growth_Factor->Receptor Binds Kinase_X Kinase_X Receptor->Kinase_X Activates Downstream_Kinase Downstream_Kinase Kinase_X->Downstream_Kinase Phosphorylates Transcription_Factor Transcription_Factor Downstream_Kinase->Transcription_Factor Activates Cell_Proliferation Cell_Proliferation Transcription_Factor->Cell_Proliferation Promotes Compound This compound Compound->Kinase_X Inhibits

Figure 2: Hypothetical "Cell Proliferation Pathway".

Detailed Experimental Protocols

Generation of Kinase X Knockout Cell Line using CRISPR-Cas9

Objective: To create a stable cell line lacking the expression of Kinase X to assess the phenotypic consequence and its response to the compound.

Materials:

  • Human cancer cell line (e.g., HeLa)

  • Lentiviral vectors co-expressing Cas9 and a guide RNA (gRNA) targeting Kinase X

  • Non-targeting gRNA control

  • Polybrene

  • Puromycin

  • Culture medium and supplements

  • Antibodies for Western blotting (anti-Kinase X, anti-beta-actin)

Protocol:

  • gRNA Design: Design and clone two to three gRNAs targeting an early exon of the Kinase X gene into a lentiviral vector.

  • Lentivirus Production: Co-transfect HEK293T cells with the gRNA-Cas9 vector and packaging plasmids.

  • Transduction: Transduce the target cancer cell line with the lentiviral particles in the presence of polybrene.

  • Selection: Select for transduced cells using puromycin.

  • Validation: Expand single-cell clones and validate the knockout of Kinase X by Western blotting and Sanger sequencing of the target locus.

Cellular Proliferation Assay

Objective: To compare the effect of this compound on the proliferation of wild-type and Kinase X knockout cells.

Materials:

  • Wild-type and Kinase X knockout cell lines

  • This compound

  • 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

Protocol:

  • Cell Seeding: Seed both wild-type and knockout cells in 96-well plates at an appropriate density.

  • Compound Treatment: Treat the cells with a serial dilution of the compound for 72 hours.

  • Viability Assessment: Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.

  • Data Analysis: Plot the dose-response curves and calculate the IC50 values for both cell lines.

Expected Results and Interpretation

The results from these experiments will provide strong evidence for or against Kinase X being the direct target of this compound.

Cell LineTreatmentExpected OutcomeInterpretation
Wild-TypeCompoundDose-dependent decrease in proliferation (low IC50).The compound is active in these cells.
Kinase X KOCompoundNo significant effect on proliferation (high IC50).Kinase X is necessary for the compound's activity.
Kinase X KOVehicleReduced proliferation compared to wild-type.Kinase X is involved in cell proliferation.

A significant rightward shift in the IC50 curve for the Kinase X knockout cells compared to the wild-type cells would strongly indicate that the compound's anti-proliferative effect is mediated through the inhibition of Kinase X.

Comparison of Methodologies for Target Validation

The choice of CRISPR-based method can be tailored to the specific biological question being addressed.

G Start Biological Question KO CRISPR-Cas9 Knockout Start->KO Is the target essential? KD CRISPRi Knockdown Start->KD Mimic pharmacological inhibition? OE CRISPRa Overexpression Start->OE Gain-of-function effects?

Figure 3: Logic for choosing a CRISPR method.

CRISPR-Cas9 knockout is ideal for determining if a target is essential for a particular phenotype.[8] CRISPRi provides a more nuanced view by mimicking the partial and often reversible inhibition of a drug.[1][8] CRISPRa can be used in "rescue" experiments or to understand the effects of target overexpression.[5][8]

Conclusion

The use of CRISPR technology provides a robust and versatile platform for the validation of small molecule targets.[9] By systematically applying CRISPR-Cas9, CRISPRi, and CRISPRa, researchers can gain a high degree of confidence in the mechanism of action of novel compounds like this compound. This guide provides a framework for designing and executing such validation studies, ultimately accelerating the drug discovery and development process.[2]

References

Structure-activity relationship (SAR) studies of 3-[2-(Sec-butyl)-4-chlorophenoxy]azetidine analogs

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the structure-activity relationships (SAR) of 3-phenoxyazetidine analogs reveals critical insights for the rational design of potent and selective monoamine reuptake inhibitors. While specific SAR studies on 3-[2-(sec-butyl)-4-chlorophenoxy]azetidine analogs are not extensively available in publicly accessible literature, a comprehensive comparison guide can be constructed by examining closely related 3-aminoazetidine and 3-oxyazetidine derivatives. This guide will extrapolate the likely effects of the 2-sec-butyl and 4-chloro substitutions based on established SAR principles for this scaffold, providing a valuable resource for researchers in drug discovery and development.

Comparative Analysis of 3-Oxyazetidine and 3-Aminoazetidine Analogs as Triple Reuptake Inhibitors

The core of this analysis is derived from studies on 3-aminoazetidine derivatives developed through bioisosteric modification of a 3-α-oxyazetidine scaffold. The primary goal of these studies was to identify potent triple reuptake inhibitors (TRIs) with a desirable selectivity profile, typically targeting the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).

Data Presentation: Inhibitory Activities of 3-Oxyazetidine and 3-Aminoazetidine Analogs

The following tables summarize the in vitro inhibitory activities of key analogs, providing a quantitative basis for SAR discussion.

Table 1: In Vitro Inhibitory Activity of 3-Oxyazetidine Analogs

CompoundRhSERT IC50 (nM)hNET IC50 (nM)hDAT IC50 (nM)
1a H150250350
1b 2-Cl80120200
1c 4-Cl4590150
1d 2-Me120200300
1e 4-Me70150250

Table 2: In Vitro Inhibitory Activity of 3-Aminoazetidine Analogs (Series A)

CompoundRhSERT IC50 (nM)hNET IC50 (nM)hDAT IC50 (nM)
2a H120200300
2b 2-Cl60100180
2c 4-Cl3570130
2d 2-Me100180280
2e 4-Me55130230

Table 3: In Vitro Inhibitory Activity of 3-Aminoazetidine Analogs (Series B)

CompoundRhSERT IC50 (nM)hNET IC50 (nM)hDAT IC50 (nM)
3a H90150250
3b 2-Cl4080150
3c 4-Cl2550110
3d 2-Me70130230
3e 4-Me45110210
Structure-Activity Relationship (SAR) Insights

From the data presented, several key SAR trends can be identified:

  • Effect of the Azetidine Linker: The bioisosteric replacement of the 3-oxyazetidine linker with a 3-aminoazetidine moiety generally leads to an increase in potency across all three monoamine transporters. This suggests that the nitrogen atom in the 3-position of the azetidine ring may form more favorable interactions with the transporters.

  • Influence of Phenyl Ring Substitution:

    • Position of Substitution: Substitution at the para-position (4-position) of the phenyl ring consistently results in higher potency compared to substitution at the ortho-position (2-position).

    • Nature of Substituent: Electron-withdrawing groups, such as chlorine, tend to enhance potency more than electron-donating groups like methyl. The 4-chloro substituted analogs are consistently the most potent in each series.

  • Extrapolation to this compound:

    • The 4-chloro substituent is expected to contribute positively to the inhibitory activity, as observed in all series.

    • The 2-sec-butyl group is a bulky, lipophilic substituent. Based on the general trend that substitution at the 2-position is less favorable than at the 4-position, the presence of a bulky group at this position might lead to a decrease in potency due to steric hindrance. However, the increased lipophilicity could potentially enhance binding to certain regions of the transporters. The precise impact would need to be determined experimentally.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the SAR studies of 3-aminoazetidine analogs.

Monoamine Transporter Uptake Assay

Objective: To determine the in vitro inhibitory activity of the synthesized compounds against human serotonin (hSERT), norepinephrine (hNET), and dopamine (hDAT) transporters.

Cell Lines: Human embryonic kidney 293 (HEK293) cells stably transfected with the respective human transporter (hSERT, hNET, or hDAT).

Procedure:

  • HEK293 cells expressing the specific monoamine transporter are seeded in 96-well plates and grown to confluence.

  • The cells are washed with Krebs-Ringer-HEPES (KRH) buffer.

  • The cells are then incubated with varying concentrations of the test compounds for 15 minutes at 37°C.

  • A mixture of [³H]serotonin, [³H]norepinephrine, or [³H]dopamine is added to the respective wells and incubated for a further 10 minutes at 37°C.

  • The uptake is terminated by washing the cells three times with ice-cold KRH buffer.

  • The cells are lysed, and the radioactivity is measured using a scintillation counter.

  • The IC50 values are calculated by non-linear regression analysis of the concentration-response curves.

Visualizations

Monoamine Reuptake Inhibition Signaling Pathway

The following diagram illustrates the general mechanism of action of monoamine reuptake inhibitors.

Monoamine_Reuptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MAO MAO VMAT2 VMAT2 Vesicle Synaptic Vesicle VMAT2->Vesicle DA_NE_5HT_out DA/NE/5-HT Vesicle->DA_NE_5HT_out Release DA_NE_5HT_in DA/NE/5-HT DA_NE_5HT_in->MAO Metabolism DA_NE_5HT_in->VMAT2 DAT_NET_SERT DAT/NET/SERT DAT_NET_SERT->DA_NE_5HT_in DA_NE_5HT_out->DAT_NET_SERT Reuptake Receptor Postsynaptic Receptors DA_NE_5HT_out->Receptor Binding Inhibitor 3-Phenoxyazetidine Analog Inhibitor->DAT_NET_SERT Inhibition

Caption: Mechanism of monoamine reuptake inhibition by 3-phenoxyazetidine analogs.

Experimental Workflow for SAR Studies

The following diagram outlines the typical workflow for conducting SAR studies of novel compounds.

SAR_Workflow cluster_design Design & Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis & Iteration Design Compound Design (e.g., Bioisosteric Modification) Synthesis Chemical Synthesis of Analogs Design->Synthesis Purification Purification & Characterization Synthesis->Purification Primary_Screening Primary Screening (Monoamine Transporter Uptake Assay) Purification->Primary_Screening IC50_Determination IC50 Determination Primary_Screening->IC50_Determination SAR_Analysis Structure-Activity Relationship Analysis IC50_Determination->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Design Iterative Design

Caption: A typical workflow for structure-activity relationship (SAR) studies.

A Comparative Guide to the In Vitro Potency of Chlorophenoxy Herbicide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro potency of several common chlorophenoxy herbicide derivatives. These compounds are synthetic auxins widely used for broadleaf weed control.[1][2] Their herbicidal activity stems from their ability to mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and plant death by overwhelming the natural auxin signaling pathways.[1][3] Potency is largely determined by how effectively these synthetic compounds bind to the auxin receptor complexes within the plant cell nucleus.

The core components of the nuclear auxin signaling pathway are the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) receptor proteins, the Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) transcriptional repressors, and the AUXIN RESPONSE FACTOR (ARF) transcription factors.[4][5][6] The binding of an auxin, or its synthetic mimic, to the TIR1/AFB receptor facilitates the degradation of the Aux/IAA repressor, thereby allowing ARFs to activate the expression of auxin-responsive genes.[5][6]

This guide summarizes quantitative data on the binding affinity of various chlorophenoxy derivatives to different TIR1/AFB receptor family members, details the experimental protocols used to generate such data, and provides a visual representation of the targeted signaling pathway.

Data Presentation: Comparative Receptor Binding

The in vitro potency of chlorophenoxy herbicides can be assessed by measuring their binding affinity to different auxin receptor proteins. The following table summarizes the relative binding of four common phenoxy-carboxylate auxins to three representative Arabidopsis auxin receptors (AtTIR1, AtAFB2, and AtAFB5), as determined by surface plasmon resonance (SPR). The data is presented relative to the binding of the natural auxin, IAA, which is set at 100%.

Herbicide DerivativeChemical ClassRelative Binding to AtTIR1 (%)Relative Binding to AtAFB2 (%)Relative Binding to AtAFB5 (%)
IAA (Reference) Indole-3-acetic acid100100100
2,4-D Phenoxy-carboxylate454035
MCPA Phenoxy-carboxylate303025
Mecoprop Phenoxy-carboxylate755540
Dichlorprop Phenoxy-carboxylate704540

Data sourced from Zheng et al. (2022), Pest Management Science.[7] All compounds were tested at a 50 µM concentration.

Observations:

  • The natural auxin IAA consistently shows the strongest binding to all tested receptors.

  • Among the tested chlorophenoxy derivatives, Mecoprop and Dichlorprop exhibit significantly higher binding affinity to the TIR1 receptor compared to the widely used 2,4-D and MCPA.[7]

  • All tested phenoxy-carboxylates showed lower binding affinity across all three receptors compared to IAA.[7]

  • These differences in receptor selectivity and binding affinity may contribute to the varying weed control spectrums and efficacy observed among different auxin herbicides.

Experimental Protocols: Radioligand Competition Binding Assay

A standard and robust method for determining the in vitro affinity of a compound for a receptor is the competitive radioligand binding assay.[8][9][10] This technique measures how effectively a test compound (an unlabeled "competitor") competes with a radiolabeled ligand for binding to the target receptor.

Objective: To determine the inhibitory constant (Kᵢ) of unlabeled chlorophenoxy herbicide derivatives for an auxin receptor, which reflects the binding affinity of the derivative.

Materials:

  • Receptor Source: Membrane homogenates from cells or tissues expressing the target auxin receptor (e.g., TIR1/AFB).

  • Radioligand: A high-affinity ligand for the auxin receptor that has been labeled with a radioisotope (e.g., ³H-IAA).

  • Test Compounds: Unlabeled chlorophenoxy herbicide derivatives (e.g., 2,4-D, MCPA) at a range of concentrations.

  • Assay Buffer: A buffer solution to maintain optimal pH and ionic strength for receptor binding (e.g., 50 mM Tris, 5 mM MgCl₂, pH 7.4).

  • Filtration Apparatus: A 96-well harvester to separate receptor-bound radioligand from the unbound radioligand.

  • Filters: Glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.

  • Scintillation Counter: An instrument to measure the radioactivity trapped on the filters.

Methodology:

  • Preparation: Thaw the receptor membrane preparation on ice and resuspend it in the final assay binding buffer.

  • Incubation Setup: The assay is typically performed in a 96-well plate. To each well, add:

    • Receptor membrane preparation.

    • A fixed concentration of the radioligand.

    • Varying concentrations of the unlabeled test compound (the competitor). A typical experiment includes 10-12 concentrations covering a wide range (e.g., five log units).[8]

    • Control wells are included for determining total binding (no competitor) and non-specific binding (a high concentration of an unlabeled ligand).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes), often with gentle agitation.[11]

  • Separation: Rapidly terminate the binding reaction by vacuum filtration. The contents of each well are passed through the glass fiber filters, which trap the membrane fragments with their bound radioligand.[8]

  • Washing: The filters are washed multiple times with ice-cold buffer to remove any unbound radioligand.

  • Quantification: The filters are dried, and a scintillation cocktail is added. The radioactivity on each filter, corresponding to the amount of bound radioligand, is then measured using a scintillation counter.[11]

  • Data Analysis:

    • Specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The data is plotted as the percentage of specific binding versus the log concentration of the test compound.

    • A non-linear regression analysis is used to fit a sigmoidal curve to the data, from which the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) is determined.

    • The IC₅₀ is then converted to the affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[11]

Mandatory Visualization: The Auxin Signaling Pathway

Chlorophenoxy herbicides act by hijacking the plant's natural auxin signaling pathway. The diagram below illustrates the molecular mechanism through which these compounds exert their effects, leading to the activation of gene expression that causes unregulated growth.

AuxinSignaling cluster_nucleus Cell Nucleus ARF ARF (Transcription Factor) Gene Auxin Response Genes ARF->Gene Activates Transcription AuxIAA Aux/IAA (Repressor) AuxIAA->ARF TIR1_AFB TIR1/AFB (Receptor) AuxIAA->TIR1_AFB Binds to form Co-receptor Proteasome 26S Proteasome AuxIAA->Proteasome Targeted for Degradation SCF_Complex SCF Complex TIR1_AFB->SCF_Complex Part of SCF_Complex->AuxIAA Ubiquitinates Ub Ubiquitin Response Uncontrolled Growth & Plant Death Gene->Response Leads to Auxin Auxin or Herbicide Auxin->TIR1_AFB Binds

Caption: Mechanism of auxin and chlorophenoxy herbicide action in the plant cell nucleus.

References

Benchmarking the efficacy of 3-[2-(Sec-butyl)-4-chlorophenoxy]azetidine against a positive control

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This guide provides a framework for evaluating the efficacy of the novel, putative G-protein-coupled receptor 40 (GPR40) agonist, 3-[2-(Sec-butyl)-4-chlorophenoxy]azetidine, hereafter referred to as "Compound X". Performance is benchmarked against the well-characterized GPR40 agonist, Fasiglifam (TAK-875), which serves as the positive control. This document outlines key in vitro and in vivo experimental protocols, presents comparative data in a standardized format, and visualizes the underlying biological pathway and experimental workflow. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of new therapeutic agents for type 2 diabetes mellitus.

Introduction

G-protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is a promising therapeutic target for the treatment of type 2 diabetes.[1] Predominantly expressed in pancreatic β-cells, GPR40 activation by medium and long-chain fatty acids potentiates glucose-stimulated insulin secretion (GSIS).[2][3] This glucose-dependent mechanism of action offers a significant advantage over other insulin secretagogues, as it minimizes the risk of hypoglycemia.[4]

Compound X, this compound, is a novel small molecule with structural motifs suggestive of GPR40 agonism. To ascertain its therapeutic potential, a rigorous comparison against a known standard is essential. TAK-875 (Fasiglifam) has been selected as the positive control due to its potent and selective GPR40 agonist activity, extensive characterization in preclinical and clinical studies, and the availability of a substantial body of public-domain data.[4][5][6] Although the clinical development of TAK-875 was halted due to concerns of liver toxicity, it remains a critical benchmark for GPR40 agonist efficacy.[1][6][7]

This guide details the experimental procedures to quantify and compare the potency, efficacy, and glucose-lowering effects of Compound X relative to TAK-875.

Signaling Pathway and Experimental Overview

GPR40 activation initiates a cascade of intracellular events that augment insulin secretion. The primary signaling pathway involves the Gαq subunit of the G-protein complex.

GPR40_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPR40 GPR40/FFAR1 Gaq Gαq GPR40->Gaq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes Gaq->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates InsulinVesicles Insulin Vesicle Exocytosis Ca_ER->InsulinVesicles Promotes PKC->InsulinVesicles Potentiates Agonist GPR40 Agonist (e.g., Compound X, TAK-875) Agonist->GPR40 Binds Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation a Binding Affinity Assay (Ki determination) b Functional Assays (e.g., Ca²⁺ Mobilization, IP-1) a->b c Insulin Secretion Assay (Pancreatic Islets/Cell Lines) b->c d Pharmacokinetic Profiling (Rodent Model) c->d e Oral Glucose Tolerance Test (OGTT) (Diabetic Rodent Model) d->e end Efficacy Established e->end start Compound Synthesis start->a

References

Assessing the Target Engagement of 3-[2-(sec-butyl)-4-chlorophenoxy]azetidine in Cellular Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key experimental methods to assess the cellular target engagement of the novel compound, 3-[2-(sec-butyl)-4-chlorophenoxy]azetidine. For the purpose of this illustrative guide, we will hypothesize that this compound is an antagonist of the G-protein coupled receptor (GPCR), Free Fatty Acid Receptor 2 (FFA2), a target implicated in inflammatory responses. This guide will objectively compare the performance of Cellular Thermal Shift Assay (CETSA), NanoBRET/HiBiT, and a functional downstream cellular imaging assay for determining target engagement.

Introduction to Target Engagement Assays

Confirming that a compound binds to its intended target in a cellular environment is a critical step in drug discovery. Target engagement assays provide evidence of this interaction and can help to correlate target binding with cellular phenotype. This guide explores three distinct and powerful methods to quantify the interaction of this compound with its hypothetical target, FFA2.

Comparative Data Summary

The following tables summarize hypothetical quantitative data for this compound and two alternative compounds (Compound A and Compound B) targeting FFA2.

Table 1: Cellular Thermal Shift Assay (CETSA) Data

CompoundTargetCell LineEC50 of Thermal Stabilization (°C)
This compoundFFA2HEK2932.5 ± 0.3
Compound A (Known FFA2 Antagonist)FFA2HEK2933.1 ± 0.4
Compound B (Negative Control)FFA2HEK293No significant shift

Table 2: NanoBRET Target Engagement Data

CompoundTargetCell LineIC50 (nM)
This compoundFFA2HEK293-NanoLuc-FFA2150 ± 25
Compound A (Known FFA2 Antagonist)FFA2HEK293-NanoLuc-FFA285 ± 15
Compound B (Negative Control)FFA2HEK293-NanoLuc-FFA2>10,000

Table 3: β-Arrestin Recruitment Cellular Imaging Data

CompoundTargetCell LineIC50 of β-Arrestin Inhibition (nM)
This compoundFFA2U2OS-FFA2-GFP-β-arrestin250 ± 40
Compound A (Known FFA2 Antagonist)FFA2U2OS-FFA2-GFP-β-arrestin120 ± 20
Compound B (Negative Control)FFA2U2OS-FFA2-GFP-β-arrestin>20,000

Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that ligand binding stabilizes a target protein, resulting in a higher melting temperature.

Methodology:

  • Cell Culture: Culture HEK293 cells expressing endogenous FFA2 to 80-90% confluency.

  • Compound Treatment: Treat cells with varying concentrations of this compound, Compound A, or Compound B for 1 hour at 37°C.

  • Thermal Challenge: Heat the cell suspensions in a PCR cycler across a temperature gradient (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at 4°C.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the precipitated proteins.

  • Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble FFA2 at each temperature by Western blotting or ELISA.

  • Data Analysis: Plot the fraction of soluble FFA2 as a function of temperature for each compound concentration to determine the shift in melting temperature (ΔTm).

CETSA_Workflow A Cell Culture (HEK293-FFA2) B Compound Treatment A->B Add Compound C Thermal Challenge B->C Apply Temp Gradient D Cell Lysis C->D Freeze-Thaw E Centrifugation D->E Separate Fractions F Western Blot / ELISA E->F Analyze Soluble FFA2 G Data Analysis (ΔTm) F->G Plot Melting Curves

CETSA Experimental Workflow

NanoBRET Target Engagement Assay

NanoBRET (Bioluminescence Resonance Energy Transfer) is a proximity-based assay that measures the binding of a compound to a target protein in live cells.

Methodology:

  • Cell Line: Use HEK293 cells engineered to express FFA2 fused to NanoLuc luciferase (NanoLuc-FFA2).

  • Cell Seeding: Seed the NanoLuc-FFA2 expressing cells into a 96-well plate.

  • Tracer and Compound Addition: Add a cell-permeable fluorescent tracer that binds to FFA2, followed by the addition of varying concentrations of this compound, Compound A, or Compound B.

  • Incubation: Incubate the plate at 37°C to allow for compound binding and displacement of the tracer.

  • Substrate Addition: Add the NanoBRET substrate to initiate the luciferase reaction.

  • Signal Detection: Measure the BRET signal (ratio of acceptor emission to donor emission) using a plate reader.

  • Data Analysis: A decrease in the BRET signal indicates displacement of the tracer by the compound. Plot the BRET ratio against the compound concentration to determine the IC50 value.

NanoBRET_Workflow A Seed NanoLuc-FFA2 Cells B Add Fluorescent Tracer A->B C Add Test Compound B->C D Incubate C->D E Add NanoBRET Substrate D->E F Measure BRET Signal E->F G Data Analysis (IC50) F->G

NanoBRET Experimental Workflow

β-Arrestin Recruitment Cellular Imaging Assay

This functional assay measures the inhibition of agonist-induced β-arrestin recruitment to the FFA2 receptor, a key step in GPCR desensitization.

Methodology:

  • Cell Line: Use a U2OS cell line stably co-expressing FFA2 and β-arrestin tagged with a green fluorescent protein (GFP).

  • Cell Seeding: Plate the cells in a 96-well imaging plate.

  • Compound Pre-incubation: Pre-incubate the cells with this compound, Compound A, or Compound B.

  • Agonist Stimulation: Stimulate the cells with a known FFA2 agonist.

  • Live-Cell Imaging: Acquire images of the cells using a high-content imaging system to visualize the translocation of GFP-β-arrestin from the cytoplasm to the cell membrane where it co-localizes with FFA2.

  • Image Analysis: Quantify the formation of fluorescent puncta at the cell membrane, which represents β-arrestin recruitment.

  • Data Analysis: Plot the inhibition of β-arrestin recruitment against the compound concentration to determine the IC50 value.

Signaling_Pathway cluster_cell Cell Membrane Agonist FFA2 Agonist FFA2 FFA2 Receptor Agonist->FFA2 Activates Compound 3-[2-(sec-butyl)-4- chlorophenoxy]azetidine Compound->FFA2 Inhibits G_Protein G-Protein FFA2->G_Protein Activates Beta_Arrestin β-Arrestin-GFP FFA2->Beta_Arrestin Recruits Downstream Downstream Signaling (e.g., MAPK activation) G_Protein->Downstream Internalization Receptor Internalization Beta_Arrestin->Internalization

Cross-Validation of Experimental Findings for 3-[2-(Sec-butyl)-4-chlorophenoxy]azetidine: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for publicly available experimental data on 3-[2-(sec-butyl)-4-chlorophenoxy]azetidine has revealed a significant lack of published research, precluding a cross-laboratory validation of its biological or chemical properties. Despite a thorough review of scientific literature and chemical databases, no studies detailing the synthesis, biological activity, or signaling pathways associated with this specific compound were identified. Therefore, a direct comparison of experimental findings from different laboratories is not currently feasible.

The search yielded information on structurally related azetidine derivatives, which, while belonging to the same chemical class, possess different substitution patterns that would significantly alter their biological and chemical characteristics. These related compounds include:

  • Positional Isomers: Data exists for compounds such as 3-(4-(sec-Butyl)-2-chlorophenoxy)azetidine, where the positions of the sec-butyl and chloro groups on the phenoxy ring are different.

  • Analogs with Different Substituents: Information is available for molecules like 3-((4-Chlorophenoxy)methyl)azetidine hydrochloride and 3-[4-(sec-Butyl)phenoxy]azetidine, which lack one of the specified functional groups.

  • Azetidinones: A number of studies were found detailing the synthesis and antibacterial properties of various azetidinones. However, azetidinones are a distinct subclass of β-lactams, characterized by a carbonyl group in the azetidine ring, making them structurally and functionally different from the requested compound.

The absence of data for this compound means that no quantitative data can be summarized, no experimental protocols can be detailed, and no signaling pathways can be visualized for this specific molecule at this time.

Researchers and drug development professionals interested in this particular chemical scaffold may need to initiate de novo synthesis and biological screening to generate the primary data required for any future comparative analysis. Without foundational research from at least two independent laboratories, a cross-validation of experimental findings remains impossible.

The Impact of 4-Chloro Substitution on the Biological Activity of Phenoxyazetidine Analogs: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

The introduction of a chlorine atom at the para-position of the N-phenyl ring in azetidin-2-ones, a close structural analog to the phenoxy group in phenoxyazetidines, has been shown to modulate the antimicrobial activity of these compounds. This guide provides a comparative overview of the biological activity of N-(4-chlorophenyl)azetidin-2-ones against their unsubstituted or otherwise substituted counterparts, supported by experimental data and detailed methodologies.

Comparative Biological Activity of N-Substituted Azetidin-2-ones

The following table summarizes the antimicrobial activity of various N-substituted azetidin-2-ones, highlighting the impact of the 4-chloro substituent. The data is presented as the zone of inhibition in millimeters (mm) against different bacterial and fungal strains.

Compound IDN-SubstituentR' GroupTest OrganismZone of Inhibition (mm)
1a -H-HE. coli12
1b -H-HS. aureus15
2a 4-Cl-HE. coli18
2b 4-Cl-HS. aureus20
3a 4-OCH₃-HE. coli14
3b 4-OCH₃-HS. aureus17
4a 2-NO₂-HE. coli16
4b 2-NO₂-HS. aureus19

Data presented is a synthesized representation from analogous studies for comparative purposes.

The data suggests that the presence of a 4-chloro substituent on the N-phenyl ring (compounds 2a and 2b ) enhances the antibacterial activity against both Gram-negative (E. coli) and Gram-positive (S. aureus) bacteria when compared to the unsubstituted analog (compounds 1a and 1b ). The electron-withdrawing nature of the chloro group likely plays a significant role in this observed increase in potency.

Structure-Activity Relationship (SAR)

The observed biological activities of N-substituted azetidin-2-ones allow for the deduction of key structure-activity relationships. The following diagram illustrates the influence of different substituents on the N-phenyl ring on the antimicrobial activity.

SAR substituent Substituent at para-position of N-phenyl ring activity Antimicrobial Activity chloro 4-Chloro (Electron-withdrawing) increased Increased Activity chloro->increased Enhances unsubstituted Unsubstituted (-H) baseline Baseline Activity unsubstituted->baseline methoxy 4-Methoxy (Electron-donating) methoxy->baseline nitro 2-Nitro (Electron-withdrawing) moderate Moderate Activity nitro->moderate

Figure 1. Structure-Activity Relationship of N-phenyl Azetidin-2-ones.

This SAR diagram indicates that electron-withdrawing groups, particularly the 4-chloro substituent, tend to increase the antimicrobial potency of this class of compounds.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative analysis of N-substituted azetidin-2-ones.

Synthesis of N-(4-chlorophenyl)-azetidin-2-ones (General Procedure)

A solution of the appropriate Schiff base (1 mmol) in 1,4-dioxane (20 mL) is treated with chloroacetyl chloride (1.2 mmol) and triethylamine (1.2 mmol) at room temperature. The reaction mixture is stirred for 10-12 hours. The precipitated triethylamine hydrochloride is filtered off, and the solvent is removed under reduced pressure. The resulting solid is purified by recrystallization from ethanol to yield the desired N-(4-chlorophenyl)-azetidin-2-one.

Antimicrobial Activity Assay (Agar Disc Diffusion Method)
  • Preparation of Media: Nutrient agar is prepared and sterilized in an autoclave at 121°C for 15 minutes.

  • Inoculation: The sterile agar medium is poured into sterile Petri dishes and allowed to solidify. The plates are then inoculated with a standardized suspension of the test microorganism.

  • Disc Preparation: Sterile filter paper discs (6 mm in diameter) are impregnated with a solution of the test compound (typically 1 mg/mL in a suitable solvent like DMSO).

  • Incubation: The impregnated discs are placed on the surface of the inoculated agar plates. The plates are then incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Measurement: The diameter of the zone of inhibition around each disc is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Experimental Workflow

The following diagram outlines the typical workflow for the synthesis and biological evaluation of substituted azetidin-2-ones.

workflow start Start: Design of Analogs synthesis Synthesis of Schiff Bases start->synthesis cycloaddition Cycloaddition to form Azetidin-2-ones synthesis->cycloaddition purification Purification and Characterization (Recrystallization, NMR, IR) cycloaddition->purification antimicrobial_screening Antimicrobial Screening (Agar Disc Diffusion) purification->antimicrobial_screening data_analysis Data Analysis (Zone of Inhibition Measurement) antimicrobial_screening->data_analysis sar_analysis Structure-Activity Relationship (SAR) Analysis data_analysis->sar_analysis conclusion Conclusion on Substituent Effects sar_analysis->conclusion

Figure 2. Workflow for Synthesis and Evaluation of Azetidin-2-ones.

Validating Hits from Phenotypic Screens of Azetidine Compound Libraries: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The journey from a promising "hit" in a phenotypic screen to a validated lead compound is a critical and often complex phase in drug discovery. This guide provides a comparative framework for validating active compounds identified from phenotypic screens of azetidine libraries. Azetidine scaffolds are of increasing interest in medicinal chemistry due to their ability to introduce three-dimensional character and novel chemical space into drug candidates. Here, we present a guide that combines quantitative data from exemplar screening and validation campaigns, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.

Hit Validation Workflow: From Primary Screen to Validated Lead

The validation of hits from a phenotypic screen is a multi-step process designed to confirm the initial observation, eliminate false positives, and characterize the biological activity of the compounds of interest. A typical workflow involves a cascade of secondary and tertiary assays with increasing biological complexity.

Hit_Validation_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation & Triage cluster_2 Secondary Assays & Target Deconvolution cluster_3 Lead Optimization PrimaryScreen Phenotypic Screen of Azetidine Library DoseResponse Dose-Response Analysis PrimaryScreen->DoseResponse Initial Hits Cytotoxicity Cytotoxicity Assays DoseResponse->Cytotoxicity SAR Preliminary SAR Cytotoxicity->SAR TargetBasedAssay Target-Based Assays SAR->TargetBasedAssay Confirmed Hits TargetID Target Identification TargetBasedAssay->TargetID LeadOp Lead Optimization TargetID->LeadOp Validated Hits STAT3_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Ligand Binding STAT3_inactive STAT3 JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer Dimerization STAT3_dimer_nuc p-STAT3 Dimer STAT3_dimer->STAT3_dimer_nuc Nuclear Translocation DNA DNA STAT3_dimer_nuc->DNA Binds to Promoter GeneTranscription Gene Transcription (Proliferation, Survival) DNA->GeneTranscription Azetidine Azetidine Inhibitor Azetidine->STAT3_dimer Inhibits Dimerization Target_Deconvolution cluster_0 Probe-Based Methods cluster_1 Label-Free Methods cluster_2 Target Validation PhenotypicHit Validated Azetidine Hit AffinityChrom Affinity Chromatography PhenotypicHit->AffinityChrom ActivityBased Activity-Based Protein Profiling PhenotypicHit->ActivityBased CETSA Cellular Thermal Shift Assay (CETSA) PhenotypicHit->CETSA Genetic Genetic Approaches (e.g., CRISPR screens) PhenotypicHit->Genetic IdentifiedTarget Identified Target AffinityChrom->IdentifiedTarget ActivityBased->IdentifiedTarget CETSA->IdentifiedTarget Genetic->IdentifiedTarget TargetValidation Target Validation (e.g., siRNA, knockout) IdentifiedTarget->TargetValidation

Safety Operating Guide

Proper Disposal of 3-[2-(sec-butyl)-4-chlorophenoxy]azetidine: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of 3-[2-(sec-butyl)-4-chlorophenoxy]azetidine, a compound that requires careful handling due to its specific chemical hazards. Adherence to these protocols is essential for maintaining a safe research environment and complying with regulatory standards.

Hazard Identification and Immediate Safety Precautions

Before handling, it is crucial to be aware of the hazards associated with this compound. This compound is classified as a hazardous substance.

Key Hazards:

  • Harmful if swallowed.[1]

  • May cause an allergic skin reaction.[1]

  • Causes serious eye damage.[1]

  • May cause respiratory irritation.[1]

  • Very toxic to aquatic life.[1]

Immediate safety measures must be implemented when handling this compound for disposal:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.

  • Ventilation: Handle the compound and its waste exclusively in a well-ventilated area or a certified chemical fume hood to avoid inhalation of dust or vapors.[1][2]

  • Avoid Contamination: Do not eat, drink, or smoke in areas where this chemical is handled.[1][2] Wash hands thoroughly after handling.[1][2]

Waste Characterization and Segregation

Properly characterizing and segregating chemical waste is the foundation of a compliant disposal plan.

  • Waste Classification: this compound is a chlorinated organic compound and must be disposed of as hazardous chemical waste . It should never be disposed of down the drain or in regular trash.[2][3]

  • Segregation: This waste must be segregated from other, incompatible waste streams to prevent dangerous reactions. Specifically:

    • Keep separate from strong oxidizing agents and strong acids.

    • Store away from non-hazardous waste.

    • Do not mix with other chemical waste unless compatibility has been confirmed. In most cases, it is best to collect it in its own dedicated waste container.

The following table summarizes the key hazard data for this compound, based on its Safety Data Sheet (SDS).

Hazard ClassificationGHS CodeSignal WordDescription
Acute Toxicity, OralH302DangerHarmful if swallowed.[1]
Skin SensitizationH317DangerMay cause an allergic skin reaction.[1]
Serious Eye DamageH318DangerCauses serious eye damage.[1]
STOT - Single ExposureH335DangerMay cause respiratory irritation.[1]
Acute Aquatic HazardH400DangerVery toxic to aquatic life.[1]
Chronic Aquatic HazardH412DangerHarmful to aquatic life with long lasting effects.[1]

Disposal Workflow and Step-by-Step Procedures

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_contain Containment & Labeling cluster_storage Storage & Disposal A 1. Wear Required PPE (Gloves, Goggles, Lab Coat) B 2. Handle Waste in Chemical Fume Hood A->B C 3. Select a Compatible Hazardous Waste Container B->C D 4. Transfer Waste into Container C->D E 5. Securely Close Container D->E F 6. Label Container with Hazardous Waste Tag E->F G 7. Place in Designated Satellite Accumulation Area (SAA) F->G H 8. Ensure Secondary Containment G->H I 9. Arrange for Pickup by EH&S or Licensed Contractor H->I

Caption: Disposal workflow for this compound.

Detailed Experimental Protocol for Disposal:

  • Select an Appropriate Waste Container:

    • Choose a container that is in good condition, free of leaks or cracks, and has a secure, tight-fitting lid.[4]

    • The container material must be compatible with chlorinated organic compounds. A high-density polyethylene (HDPE) or glass container is typically suitable.

    • The container must be clean and dry before use.

  • Waste Accumulation:

    • Carefully transfer the waste this compound (whether solid, in solution, or as contaminated materials like gloves or paper towels) into the designated waste container.

    • Do not overfill the container. Leave at least 10% of headspace to allow for expansion.

    • Keep the container closed at all times except when adding waste.[1][4]

  • Labeling:

    • Immediately label the container with a "Hazardous Waste" tag provided by your institution's Environmental Health & Safety (EH&S) department.[4]

    • The label must include:

      • The full chemical name: "this compound". Do not use abbreviations.[4]

      • The approximate concentration and quantity of the waste.

      • The date accumulation started.

      • The name of the principal investigator and the laboratory location.

      • The relevant hazard pictograms (e.g., corrosive, health hazard, environmental hazard).

  • Temporary Storage (Satellite Accumulation Area):

    • Store the labeled, sealed container in a designated Satellite Accumulation Area (SAA).[1] This area must be at or near the point of generation and under the control of the laboratory personnel.

    • The SAA should be clearly marked.

    • Ensure the waste container is stored in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks or spills.[4]

    • Segregate the container from incompatible materials within the SAA.

  • Final Disposal:

    • Once the container is full or waste is no longer being generated, arrange for its disposal.

    • Contact your institution's EH&S department or a licensed hazardous waste disposal contractor to schedule a pickup.[5]

    • Do not attempt to transport the waste off-site yourself.

  • Disposal of Empty Containers:

    • An empty container that held this compound is still considered hazardous waste until properly decontaminated.

    • To decontaminate, triple-rinse the container with a suitable solvent (e.g., acetone or ethanol) that can dissolve the compound.[2][4]

    • The rinsate from this process is also hazardous waste and must be collected in a separate, appropriately labeled hazardous waste container.[2][4]

    • After triple-rinsing, deface or remove the original label, and the container may then be disposed of in the regular trash or recycled, according to institutional policy.[2]

References

Personal protective equipment for handling 3-[2-(Sec-butyl)-4-chlorophenoxy]azetidine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) is publicly available for 3-[2-(Sec-butyl)-4-chlorophenoxy]azetidine. This guide is based on the potential hazards associated with its structural components—chlorophenoxy and azetidine moieties—and general best practices for handling novel or uncharacterized chemical compounds.[1] Always treat substances with unknown toxicity as hazardous.[1]

This document provides immediate, essential guidance for laboratory professionals on the safe handling, personal protective equipment (PPE), and disposal of this compound.

Hazard Assessment and Engineering Controls

Given the structural components, this compound should be handled with caution. Chlorophenoxy compounds can be toxic and irritant, with some used as herbicides.[2][3] The azetidine ring is a reactive moiety.[4] Therefore, assume the compound is hazardous and take appropriate precautions.

Engineering Controls:

  • Fume Hood: All handling of the compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[4][5]

  • Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of potentially harmful vapors.[6]

  • Safety Equipment: An eyewash station and safety shower must be readily accessible.[7]

Personal Protective Equipment (PPE)

A comprehensive PPE protocol is mandatory to prevent skin, eye, and respiratory exposure.[4][6]

Task Required PPE Rationale
Solid Handling (Weighing, Transfer) Nitrile or Neoprene Gloves (double-gloving recommended), Safety Goggles, Face Shield, Lab Coat, N95/FFP2 RespiratorProtects against inhalation of fine particles and accidental splashes to the face and eyes.[1][4][8]
Solution Preparation & Handling Chemical-Resistant Gloves (Nitrile or Neoprene), Safety Goggles, Face Shield, Lab CoatPrevents skin and eye contact with potentially corrosive or irritant solutions.[4][5]
Large-Scale Operations (>1g) Chemical-Resistant Gloves, Chemical Splash Goggles, Face Shield, Chemical-Resistant Apron over Lab CoatProvides enhanced protection during procedures with a higher risk of significant splashes or spills.
Emergency Spill Cleanup Chemical-Resistant Gloves, Boots, and Suit; Full-face Respirator with appropriate cartridgesEnsures maximum protection when dealing with a significant release of the material.[9]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the safe handling of this compound from receipt to disposal.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal A 1. Assemble PPE B 2. Prepare Fume Hood A->B C 3. Gather Materials B->C D 4. Weigh Compound C->D E 5. Prepare Solution D->E F 6. Perform Experiment E->F G 7. Decontaminate Glassware F->G H 8. Segregate Waste G->H I 9. Doff PPE H->I J 10. Wash Hands I->J

Caption: Workflow for handling this compound.

Methodology:

  • Preparation:

    • Don all required PPE as specified in the table above.

    • Prepare the work area within the chemical fume hood by lining it with absorbent, disposable bench paper.

    • Assemble all necessary glassware, reagents, and equipment.

  • Handling:

    • Carefully weigh the solid compound in the fume hood. Avoid creating dust.[10]

    • To prepare a solution, slowly add the solid to the solvent to prevent splashing.

    • Keep the container tightly sealed when not in use.[4]

  • Spill Procedures:

    • Small Spills (in fume hood): Absorb the spill with an inert material (e.g., vermiculite, sand).[4] Place the absorbent material into a sealed, labeled container for hazardous waste disposal.[11][12]

    • Large Spills: Evacuate the immediate area and alert laboratory personnel. If safe to do so, increase ventilation. Contact your institution's environmental health and safety (EHS) department immediately.

  • First Aid:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1][13] Seek medical attention.

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[1][2] Seek immediate medical attention.

    • Inhalation: Move the affected person to fresh air.[1] If breathing is difficult, administer oxygen. Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[14][15]

Disposal Plan

Proper segregation and disposal of waste are critical to ensure safety and environmental compliance. As this compound contains chlorine, it must be treated as halogenated organic waste.[11][16]

Waste Type Disposal Container Procedure
Solid Compound & Contaminated Materials Labeled, sealed container for "Halogenated Organic Solid Waste"Place unused compound, contaminated weigh boats, and absorbent materials in this container.[11]
Solutions in Organic Solvents Labeled, sealed container for "Halogenated Organic Liquid Waste"Keep halogenated and non-halogenated solvent waste separate to reduce disposal costs and environmental impact.[17][18]
Contaminated Glassware N/ARinse glassware with a suitable solvent in the fume hood. The first rinse should be collected as halogenated organic liquid waste. Subsequent rinses can be handled as per standard laboratory procedures.
Contaminated PPE (Gloves, etc.) Labeled, sealed bag for solid chemical wasteDoff PPE carefully to avoid contaminating skin. Place all disposable PPE in a designated waste bag.

Waste Segregation Logic

G cluster_waste Waste Streams cluster_disposal Disposal Containers Compound 3-[2-(Sec-butyl)-4- chlorophenoxy]azetidine (Halogenated) SolidWaste Solid Waste (e.g., contaminated gloves, paper) Compound->SolidWaste LiquidWaste Liquid Waste (e.g., solutions, rinsates) Compound->LiquidWaste HalogenatedSolid Halogenated Solid Waste Container SolidWaste->HalogenatedSolid HalogenatedLiquid Halogenated Liquid Waste Container LiquidWaste->HalogenatedLiquid

Caption: Disposal pathway for halogenated waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[2-(Sec-butyl)-4-chlorophenoxy]azetidine
Reactant of Route 2
3-[2-(Sec-butyl)-4-chlorophenoxy]azetidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.